N-Nitrosobis(2-oxopropyl)amine
Description
Properties
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60599-38-4 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosobis(2-oxopropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Guide to its Mechanism of Action in Pancreatic Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical research to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster. This model recapitulates many of the histological and molecular features of human PDAC. Understanding the mechanism of action of BOP is crucial for elucidating the etiology of pancreatic cancer and for the development of novel preventative and therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of BOP-induced pancreatic carcinogenesis, including its metabolic activation, DNA damage induction, and impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.
Metabolic Activation of this compound
The carcinogenicity of BOP is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The primary site of BOP metabolism is the liver, although the pancreas also possesses metabolic capacity, albeit at a lower rate.[1][2]
The metabolic pathway involves the reduction of one or both of the oxopropyl side chains. The initial and major metabolite is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[1][2][3][4] Further reduction can lead to the formation of N-nitrosobis(2-hydroxypropyl)amine (BHP).[3][4]
Metabolic conversion of BOP to HPOP is catalyzed by both microsomal and cytosolic enzymes.[1][2] The microsomal pathway is dependent on reduced nicotinamide adenine dinucleotide (NADH), while the cytosolic pathway can utilize either NADH or reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]
Metabolic Pathway of BOP
Caption: Metabolic activation pathway of this compound (BOP).
Induction of DNA Damage and Mutagenesis
The reactive metabolites of BOP are electrophilic and can form covalent adducts with cellular macromolecules, most importantly DNA. The formation of DNA adducts is a critical initiating event in BOP-induced carcinogenesis. Two of the most prevalent DNA adducts identified are N⁷-methylguanine and O⁶-methylguanine.[5] The formation of O⁶-methylguanine is particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.
BOP has been demonstrated to be a more potent mutagen than its metabolite HPOP.[6][7] This suggests that BOP may also be activated to mutagenic metabolites through pathways independent of its reduction to HPOP.[6][7]
Alterations in Cellular Signaling Pathways
BOP-induced carcinogenesis is characterized by the deregulation of key cellular signaling pathways that control cell proliferation, survival, and differentiation. A hallmark of BOP-induced pancreatic tumors in hamsters is the high frequency of activating mutations in the Kras oncogene.[5] These mutations are found in early pre-neoplastic lesions, indicating that they are an early event in the carcinogenic process.[5]
Signaling Cascade in BOP-Induced Pancreatic Carcinogenesis
Caption: Signaling cascade in BOP-induced pancreatic carcinogenesis.
Histopathological Progression of BOP-Induced Pancreatic Neoplasia
The administration of BOP to Syrian hamsters leads to a well-defined histopathological progression of pancreatic lesions that closely mirrors the development of human PDAC. The earliest changes involve the necrosis and degeneration of acinar cells, followed by the hyperplasia of the ductal epithelium.[5] These hyperplastic lesions can then progress to papillary structures and ultimately to invasive adenocarcinoma.[5] Immunohistochemical studies have shown that BOP-induced neoplasms arise from the ductal epithelium.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and carcinogenicity of BOP.
Table 1: Metabolic Rates of BOP in Hamster Tissues
| Tissue | Enzyme Fraction | Cofactor | Metabolic Rate (nmol HPOP/min/mg protein) |
| Liver | Microsomes | NADH | 9.1 |
| Liver | Cytosol | NADPH | 2.3 |
| Pancreas | Cytosol | NADPH | 0.35 |
| Data extracted from Kokkinakis et al., Cancer Research, 1983.[1][2] |
Table 2: Carcinogenicity of BOP in Syrian Hamsters
| BOP Dose | Route of Administration | Tumor Incidence (%) | Tumor Type | Reference |
| Chronic weekly s.c. injections | Subcutaneous | High | Pancreatic ductal adenocarcinoma, lung, liver, gallbladder, kidney tumors | Pour et al., 1974 |
| Chronic in drinking water | Oral | High | Intrahepatic and extrahepatic bile duct neoplasms, few pancreatic tumors | Pour et al., 1975 |
| This table presents a qualitative summary based on the provided search results. Specific quantitative incidence rates would require sourcing the original publications. |
Detailed Experimental Protocols
In Vitro Metabolism of BOP by Liver and Pancreas Fractions
Objective: To determine the rate of BOP metabolism to HPOP by microsomal and cytosolic fractions of hamster liver and pancreas.
Materials:
-
Syrian golden hamsters
-
This compound (BOP)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
Reduced nicotinamide adenine dinucleotide phosphate (NADPH)
-
Buffer solutions (e.g., Tris-HCl, pH 7.4)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Tissue Homogenization: Euthanize hamsters and perfuse the liver and pancreas with ice-cold buffer. Homogenize the tissues in buffer.
-
Subcellular Fractionation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the microsomes. The supernatant from this step is the cytosolic fraction.
-
Incubation: Incubate a defined amount of microsomal or cytosolic protein with BOP in the presence of either NADH or NADPH at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of HPOP using HPLC with a suitable column and mobile phase.
-
Quantification: Quantify the amount of HPOP produced by comparing the peak area to a standard curve. Calculate the metabolic rate as nmol of HPOP formed per minute per mg of protein.
Induction of Pancreatic Cancer in Syrian Hamsters with BOP
Objective: To induce pancreatic ductal adenocarcinoma in Syrian hamsters for histopathological and molecular analysis.
Materials:
-
Syrian golden hamsters
-
This compound (BOP)
-
Sterile saline or other suitable vehicle
-
Animal housing and care facilities
Protocol:
-
Animal Acclimation: Acclimate hamsters to the housing conditions for at least one week before the start of the experiment.
-
BOP Administration: Prepare a solution of BOP in a sterile vehicle. Administer BOP to the hamsters via subcutaneous injection. A typical dosing regimen is a weekly injection for a specified number of weeks. The dose and duration will depend on the experimental design.
-
Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, and lethargy.
-
Termination and Tissue Collection: At the end of the study period or when animals become moribund, euthanize the hamsters. Perform a complete necropsy and collect the pancreas and other organs of interest.
-
Histopathological Analysis: Fix the pancreas in formalin and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for histopathological evaluation of pre-neoplastic and neoplastic lesions.
-
Molecular Analysis: Snap-freeze portions of the pancreas in liquid nitrogen for subsequent molecular analyses, such as DNA extraction for mutation analysis (e.g., Kras) or RNA extraction for gene expression studies.
Experimental Workflow for Studying BOP-Induced Carcinogenesis
Caption: A generalized experimental workflow for studying BOP-induced carcinogenesis.
Conclusion
This compound is an invaluable tool for studying pancreatic carcinogenesis. Its mechanism of action involves metabolic activation to DNA-damaging agents, leading to mutations in key oncogenes such as Kras and the subsequent deregulation of cellular signaling pathways. The resulting histopathological progression in animal models closely mimics human PDAC. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to combat this devastating disease. This guide provides a comprehensive overview of the current knowledge and methodologies to support these efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 6. Activation of this compound and N-nitroso(2-hydroxypropyl)-(2-oxopropyl)amine to mutagens for V79 cells by isolated hamster and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Carcinogenic Properties of N-Nitrosobis(2-oxopropyl)amine (BOP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively utilized in experimental cancer research, primarily as a robust inducer of pancreatic ductal adenocarcinoma (PDAC) in the Syrian golden hamster model. This model recapitulates many of the histopathological and molecular features of human PDAC, making it an invaluable tool for studying pancreatic carcinogenesis and evaluating novel therapeutic interventions. This technical guide provides a comprehensive overview of the carcinogenic properties of BOP, detailing its organ specificity in different animal models, quantitative data on tumor induction, and the underlying molecular mechanisms, with a particular focus on its metabolic activation and the pivotal role of KRAS gene mutations. Detailed experimental protocols for carcinogenicity studies and visual representations of key biological pathways are also presented to facilitate further research in this field.
Introduction
N-nitrosamines are a class of chemical compounds with well-established carcinogenic activity in a wide range of animal species. Among these, this compound (BOP) has emerged as a particularly potent and organ-specific carcinogen. Its ability to reliably induce pancreatic tumors in hamsters that are histologically similar to human PDAC has made the BOP-hamster model a cornerstone of pancreatic cancer research. Understanding the carcinogenic properties of BOP is crucial for leveraging this model effectively to investigate the etiology of pancreatic cancer, identify biomarkers for early detection, and develop novel therapeutic strategies.
Carcinogenic Profile of this compound (BOP)
The carcinogenic effects of BOP exhibit significant species and organ specificity. While it is a potent inducer of pancreatic cancer in hamsters, its effects in rats are more varied, targeting different organs.
In Syrian Golden Hamsters
In Syrian golden hamsters, BOP is a highly specific and potent inducer of pancreatic ductal adenocarcinomas.[1] These tumors share remarkable similarities with human PDAC in terms of their histological progression from precursor lesions, such as pancreatic intraepithelial neoplasia (PanIN), to invasive carcinoma.[2] Beyond the pancreas, BOP can also induce tumors in other organs of the hamster, including the lungs, liver (cholangiocellular carcinomas), and gallbladder, though with lower incidence compared to the pancreas.[3][4]
In Rats
In contrast to its effects in hamsters, BOP administration to rats primarily induces tumors in organs other than the pancreas. In Wistar-derived MRC rats, weekly subcutaneous injections of BOP resulted in a high incidence of tumors in the thyroid gland (60%), colon (67%), liver (53%), urinary bladder (33%), and urethra (73%).[5][6] The respiratory tract and kidneys also showed neoplastic changes, but to a lesser extent.[5][6] Studies in newborn Fischer F-344 rats have shown susceptibility to BOP-induced hepatocellular carcinoma, nephroblastoma, and testicular tumors.[7]
Quantitative Data on BOP-Induced Carcinogenesis
The following tables summarize quantitative data from various studies on the carcinogenic effects of BOP in hamsters and rats, providing insights into tumor incidence, latency, and multiplicity.
Table 1: Carcinogenicity of BOP in Syrian Golden Hamsters
| Dose and Administration Route | Duration of Treatment | Target Organ | Tumor Incidence (%) | Tumor Latency | Tumor Multiplicity | Reference |
| 10 mg/kg, s.c., weekly | 10 weeks | Pancreas | 23.6% (13/55) | Tumors detected from 20 weeks post-injection | - | [8] |
| 20 mg/kg, s.c., single dose | 46 weeks | Pancreas | 3% - 31% (depending on timing relative to partial pancreatectomy) | 46 weeks | 1.0 - 2.6 carcinomas per tumor-bearing hamster | [9] |
| 2.5 mg/kg, s.c., weekly | For life | Pancreas | 13.6% (3/22) in non-diabetic Chinese hamsters | - | Adenomas (3), Carcinoma in situ (1), Adenocarcinoma (2) | [10] |
| Gavage (unspecified dose) | - | Pancreas, Lung, Liver | High incidence in all three organs | - | - | [4] |
s.c. = subcutaneous
Table 2: Carcinogenicity of BOP in Rats
| Strain | Dose and Administration Route | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |
| Wistar-derived MRC | Equitoxic doses, s.c., weekly | - | Thyroid Gland | 60% | [5][6] |
| Colon | 67% | [5][6] | |||
| Liver | 53% | [5][6] | |||
| Urinary Bladder | 33% | [5][6] | |||
| Urethra | 73% | [5][6] | |||
| Kidneys | 27% | [5][6] | |||
| Respiratory Tract | 20% | [5][6] | |||
| Sprague-Dawley | Weekly s.c. injections | For life | Nasal Cavity, Thyroid Gland, Urothelium | 100% (overall) | [11] |
| Fischer F-344 (newborn) | Twice weekly for 11 doses | 26 weeks | Liver (Hepatocellular Carcinoma) | 53% (males), 46% (females) | [7] |
| Kidney (Nephroblastoma) | 21% (males), 11% (females) | [7] | |||
| Testis (Gonadal Stromal Tumors) | 68% (males) | [7] | |||
| F-344 (female) | In drinking water | - | Liver (Hepatocellular Carcinoma & Hemangiosarcoma), Lung (Adenomas) | High incidence | [12] |
s.c. = subcutaneous
Mechanisms of Carcinogenesis
The carcinogenic effects of BOP are attributed to its metabolic activation into reactive electrophiles that can form DNA adducts, leading to genetic mutations.
Metabolic Activation
BOP itself is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[13][14] The metabolic pathway involves a series of oxidation and reduction reactions. A key step is the reduction of one of the oxopropyl groups to a hydroxypropyl group, forming N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[13][15] Further metabolism can lead to the formation of highly reactive alkylating agents. These electrophilic intermediates can then bind to nucleophilic sites in DNA, forming DNA adducts.[16][17] If not repaired, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.
Role of KRAS Mutations
A hallmark of BOP-induced pancreatic carcinogenesis in hamsters is the high frequency of activating point mutations in the KRAS oncogene, which is also mutated in over 90% of human pancreatic cancers.[18][19][20] These mutations, most commonly occurring at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state.[19] This leads to the persistent activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[21] The consistent induction of KRAS mutations by BOP underscores the molecular mimicry of the hamster model to human PDAC.
Experimental Protocols for BOP-Induced Carcinogenesis
Standardized protocols are essential for the reproducible induction of tumors using BOP. The following outlines a general experimental workflow for a pancreatic carcinogenesis study in Syrian golden hamsters.
Animal Model
-
Species: Syrian golden hamster (Mesocricetus auratus)
-
Age: 6-8 weeks at the start of the experiment
-
Sex: Male or female (note any sex-specific differences in response)
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
Carcinogen Preparation and Administration
-
BOP Solution: this compound is typically dissolved in a sterile vehicle such as physiological saline.
-
Dosage: A common dosage regimen is 10 mg/kg body weight.[8]
-
Route of Administration: Subcutaneous (s.c.) injection is the most frequently used route for inducing pancreatic tumors.
-
Frequency and Duration: Weekly injections for a period of 10-12 weeks are often sufficient to induce preneoplastic and neoplastic lesions in the pancreas.[8] The total duration of the experiment can range from 20 weeks to the lifespan of the animal, depending on the study endpoints.
Monitoring and Endpoint Analysis
-
Animal Health: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable masses), and overall health. Body weights should be recorded weekly.
-
Termination: Animals are euthanized at predetermined time points or when they become moribund.
-
Necropsy: A thorough necropsy is performed, and all major organs, particularly the pancreas, liver, lungs, and kidneys, are examined for gross abnormalities.
-
Histopathology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Conclusion
This compound is a powerful and versatile tool in experimental oncology. Its ability to induce pancreatic ductal adenocarcinoma in hamsters with high fidelity to the human disease provides an invaluable platform for investigating the molecular pathogenesis of this deadly cancer and for the preclinical evaluation of novel diagnostic and therapeutic strategies. A thorough understanding of its carcinogenic properties, including its organotropism, dose-response relationships, and mechanisms of action, is paramount for the design and interpretation of studies utilizing this important carcinogen. This guide provides a foundational resource for researchers aiming to leverage the BOP-induced cancer model to advance our understanding and treatment of pancreatic and other cancers.
References
- 1. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, this compound, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreatic carcinogenicity of N-nitrosobis(2-oxopropyl)-amine in diabetic and non-diabetic Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The carcinogenic effect of bis-(2-oxopropyl)-nitrosamine on Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogenesis in F-344 rats by nitrosobis(2-oxopropyl)amine and related compounds administered in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic responses induced by DNA damage and poly (ADP-ribose) polymerase (PARP) inhibition in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 19. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 20. pancreatic.org [pancreatic.org]
- 21. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
An In-depth Technical Guide to N-Nitrosobis(2-oxopropyl)amine: IUPAC Name and Synonyms
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides the standardized nomenclature and common synonyms for the chemical compound N-Nitrosobis(2-oxopropyl)amine, a substance of interest in toxicological and carcinogenic studies.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-oxopropyl)nitrous amide [1][2].
Chemical Identity and Synonyms
To facilitate comprehensive literature searches and unambiguous communication, a list of synonyms and identifiers for this compound is provided below. The common abbreviation for this compound is BOP[3].
| Identifier Type | Identifier |
| IUPAC Name | N,N-bis(2-oxopropyl)nitrous amide[1][2] |
| Common Name | This compound |
| Abbreviation | BOP[3] |
| CAS Number | 60599-38-4 |
| Molecular Formula | C6H10N2O3[1] |
| SMILES | CC(=O)CN(CC(=O)C)N=O[1][2] |
| InChI | InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3[1][2] |
| InChIKey | AKRYBBWYDSDZHG-UHFFFAOYSA-N[1][2] |
References
N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Overview of its Discovery, Carcinogenic Properties, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent pancreatic carcinogen that has been instrumental in the development of animal models for pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth overview of the discovery and historical context of BOP, alongside a detailed examination of its carcinogenic effects, metabolic pathways, and the molecular signaling cascades implicated in its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer research and drug development, facilitating a deeper understanding of this critical experimental compound.
Discovery and Historical Context
This compound emerged from the study of nitrosamines, a class of chemical compounds known for their carcinogenic properties. BOP was first investigated as a postulated β-metabolite of di-n-propylnitrosamine. Seminal work in the 1970s, notably by researchers like F.W. Krüger, was pivotal in synthesizing and characterizing BOP and its potent carcinogenic activity, particularly its tropism for the pancreas in Syrian hamsters.[1] This discovery was a significant milestone, providing a reliable method for inducing pancreatic tumors in animal models that histopathologically resemble human PDAC, thus paving the way for extensive research into the pathogenesis and treatment of this devastating disease.
Carcinogenic Profile
BOP is a well-established carcinogen with a pronounced organotropic effect on the pancreas, particularly in Syrian golden hamsters. However, its carcinogenic activity extends to other organs and varies depending on the animal model and the route of administration.
Carcinogenicity in Syrian Golden Hamsters
Subcutaneous administration of BOP to Syrian golden hamsters consistently induces a high incidence of pancreatic ductal adenocarcinomas.[2] Studies have shown that even a single dose can lead to the development of pancreatic adenomas, with chronic weekly injections resulting in adenocarcinomas in as early as 13 weeks.[2] In addition to pancreatic tumors, neoplasms of the lung, liver, and kidney have also been observed, although at a lower frequency.[2] Oral administration of BOP in drinking water, in contrast, leads to a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic tumors.[3]
Carcinogenicity in Rats
In rats, the carcinogenic profile of BOP differs from that observed in hamsters. Weekly subcutaneous injections in Wistar-derived MRC rats induced a high incidence of tumors in the thyroid gland (60%), colon (67%), and liver (53%).[4] Tumors of the kidneys (27%), urinary bladder (33%), urethra (73%), and respiratory tract (20%) were also noted.[4] Notably, BOP was not found to be carcinogenic to the esophagus and pharynx in this rat model.[4] Studies in newborn Fischer F-344 rats demonstrated that BOP induced hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors.[5]
Table 1: Comparative Tumor Incidence of this compound (BOP) in Different Animal Models
| Animal Model | Route of Administration | Primary Target Organs | Other Affected Organs | Reference |
| Syrian Golden Hamster | Subcutaneous | Pancreas (Ductal Adenocarcinoma) | Lung, Liver, Kidney | [2] |
| Syrian Golden Hamster | Oral (Drinking Water) | Bile Ducts (Intra- and Extrahepatic) | Pancreas (few) | [3] |
| MRC Rats | Subcutaneous | Thyroid Gland, Colon, Liver, Urethra | Kidneys, Urinary Bladder, Respiratory Tract | [4] |
| Newborn Fischer F-344 Rats | Subcutaneous | Liver (Hepatocellular Carcinoma), Kidney (Nephroblastoma), Testis (Gonadal Stromal Tumors) | Pancreas (microscopic foci) | [5] |
Metabolism
The metabolic activation of BOP is a critical step in its carcinogenic mechanism. The primary metabolic pathway involves the reduction of one or both of its oxopropyl groups.
Freshly isolated hepatocytes from Fischer 344 rats have been shown to efficiently metabolize BOP.[6] The principal metabolites identified are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[6] Interestingly, microsomal fractions from uninduced rat livers do not appear to metabolize BOP, suggesting that cytosolic enzymes are primarily responsible for its initial metabolic conversion.[6]
The kinetics of BOP metabolism in rat hepatocytes indicate the involvement of at least two enzymatic components with different affinities for the substrate. A high-affinity component with a Km of 0.13 mM and a low-affinity component with a Km of 1.3 mM have been described.[6]
Caption: Metabolic pathway of this compound (BOP).
Molecular Mechanisms and Signaling Pathways
The precise molecular mechanisms by which BOP induces carcinogenesis are still under investigation. However, it is widely accepted that its genotoxic effects, following metabolic activation, play a central role. The resulting DNA damage can lead to mutations in key oncogenes and tumor suppressor genes, driving the initiation and progression of cancer. Given the high frequency of KRAS mutations in human pancreatic cancer, it is strongly hypothesized that BOP-induced pancreatic tumors in animal models also harbor mutations in this critical signaling pathway.
While direct studies definitively linking BOP exposure to specific signaling pathway alterations are limited, the histopathological and molecular similarities between BOP-induced hamster pancreatic cancer and human PDAC suggest the involvement of common pathways. These include:
-
KRAS Signaling: The KRAS oncogene is mutated in over 90% of human pancreatic cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metabolic reprogramming. It is a logical and highly probable target for the mutagenic effects of BOP metabolites.
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. Alterations in this pathway are common in pancreatic cancer.
-
Notch Signaling: The Notch signaling pathway is crucial for pancreatic development and has been implicated in the initiation and progression of pancreatic cancer by regulating cell fate decisions, proliferation, and apoptosis.
Caption: Hypothetical signaling cascade in BOP-induced pancreatic carcinogenesis.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the use of BOP in carcinogenicity studies. Researchers should consult the specific publications for detailed experimental parameters.
Animal Model and Husbandry
-
Species: Syrian golden hamsters or Wistar rats are commonly used.
-
Age: Typically, animals are started on the study at 6-8 weeks of age.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum, unless the experimental design specifies a modified diet.
Preparation and Administration of BOP
-
Preparation: BOP is typically dissolved in a suitable vehicle, such as sterile saline, for injection. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 0.1-0.2 mL for a hamster).
-
Administration: For pancreatic carcinogenesis studies, subcutaneous injection is the most common route. For studies investigating bile duct tumors, BOP can be administered in the drinking water.
Carcinogenicity Study Design (Example)
-
Groups:
-
Group 1: Control animals receiving vehicle injections.
-
Group 2: Experimental animals receiving weekly subcutaneous injections of BOP (e.g., 10 mg/kg body weight) for a specified duration (e.g., 6-18 weeks).
-
-
Monitoring: Animals should be monitored regularly for clinical signs of toxicity and tumor development. Body weights should be recorded weekly.
-
Termination: The study may be terminated at a predetermined time point (e.g., 25-30 weeks) or when animals become moribund.
-
Necropsy and Histopathology: At termination, a full necropsy should be performed. The pancreas and other organs of interest should be collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.
Metabolism Study Design (Outline)
-
System: Isolated hepatocytes or subcellular fractions (microsomes, cytosol).
-
Incubation: Incubate the biological system with a known concentration of BOP.
-
Sample Collection: Collect samples at various time points.
-
Metabolite Extraction: Extract metabolites from the samples using appropriate organic solvents.
-
Analysis: Analyze the extracted samples using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify BOP and its metabolites.
References
- 1. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosobis(2-oxopropyl)amine (BOP) Toxicological Profile in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively used in preclinical research to induce tumors in rodent models, particularly pancreatic cancer in Syrian golden hamsters. Understanding its toxicological profile is crucial for designing and interpreting carcinogenicity studies and for developing novel cancer therapeutics. This technical guide provides a comprehensive overview of the toxicological effects of BOP in rodents, with a focus on its carcinogenicity, metabolism, and mechanisms of action.
Carcinogenicity in Rodents
BOP exhibits marked species and organ specificity in its carcinogenic effects. While it is a potent inducer of pancreatic ductal adenocarcinoma in Syrian golden hamsters, its effects in rats are different, primarily targeting other organs.
Syrian Golden Hamsters: A Model for Pancreatic Cancer
Subcutaneous administration of BOP to Syrian golden hamsters reliably induces pancreatic ductal adenocarcinomas that closely mimic the histopathology and molecular characteristics of human pancreatic cancer.[1][2] The induced tumors often harbor mutations in the Kras gene, a key driver in human pancreatic carcinogenesis.[3] BOP administration in hamsters leads to the development of precursor lesions such as hyperplasia and carcinoma in situ, which progress to invasive adenocarcinoma.[3]
Rats: A Different Spectrum of Tumors
In contrast to hamsters, BOP administration to rats does not typically induce pancreatic tumors.[3] Instead, it has been shown to cause tumors in other organs, including the liver, lungs, kidneys, and thyroid gland.[4][5] The route of administration can also influence the tumor spectrum in rats. For example, oral administration of BOP has been shown to induce a high incidence of liver neoplasms.[3]
Quantitative Toxicological Data
The following tables summarize key quantitative data from various studies on the carcinogenicity of BOP in rodents.
Table 1: Carcinogenicity of this compound (BOP) in Syrian Golden Hamsters
| Route of Administration | Dose and Schedule | Duration of Study | Target Organ(s) | Tumor Incidence | Key Findings |
| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 4 weeks | 30 weeks | Pancreas, Lung, Liver, Nasal Cavity | Pancreatic ductal carcinoma in situ: 16/18 (89%); Pseudoductular and ductular adenomas: nearly all hamsters | Ideal regimen for inducing tumors in multiple organs.[3] |
| Subcutaneous (s.c.) | 20 mg/kg, single dose | Several weeks | Pancreas | - | Induces hypertrophy and hyperplasia of centroacinar cells as early changes.[3] |
| Subcutaneous (s.c.) | 20 mg/kg, once weekly for 3 weeks | 19 weeks | Pancreas | Not specified | Used to study the role of cholecystokinin in pancreatic carcinogenesis.[6] |
| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 10 weeks | 28 weeks | Pancreas | Pancreatic cancer in 13/55 (24%) hamsters | Used in a study to detect early pancreatic cancer using FDG-PET.[7] |
| Subcutaneous (s.c.) | 20 mg/kg, single dose | 46 weeks | Pancreas | 3% - 31% depending on timing relative to partial pancreatectomy | Carcinogenesis was enhanced when BOP was administered 1 week after partial pancreatectomy.[8] |
| Oral (in drinking water) | Not specified | 90 days | Intra- and extrahepatic bile ducts | High incidence | Route of administration significantly alters the target organ.[9] |
Table 2: Carcinogenicity of this compound (BOP) in Rats
| Strain | Route of Administration | Dose and Schedule | Target Organ(s) | Tumor Incidence | Key Findings |
| Wister-derived MRC | Subcutaneous (s.c.) | Equitoxic doses (not specified) | Kidneys, Thyroid gland, Urinary bladder, Urethra, Respiratory tract, Colon, Liver | Kidneys (27%), Thyroid gland (60%), Urinary bladder (33%), Urethra (73%), Respiratory tract (20%), Colon (67%), Liver (53%) | BOP was ineffective in the esophagus and pharynx.[4] |
| Fischer 344 (newborn) | Not specified | Twice weekly for 11 doses | Liver, Kidney, Testis | Hepatocellular carcinoma (53% males, 46% females), Nephroblastoma (21% males, 11% females), Gonadal stromal tumors (68% males) | Newborn rats are sensitive to BOP's carcinogenic effects in specific organs.[5] |
| Fischer 344 | Oral (in drinking water) | Not specified | Liver, Lungs | High incidence of hepatocellular carcinomas, hemangiosarcomas, and lung adenomas | Oral administration targets the liver and lungs.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are examples of experimental protocols for BOP-induced carcinogenesis in hamsters.
Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters
-
Animal Model: Male Syrian golden hamsters, 6-8 weeks old.
-
Carcinogen: this compound (BOP).
-
Dosage and Administration: A single subcutaneous injection of BOP at a dose of 20 mg/kg body weight.[3] Alternatively, weekly subcutaneous injections of 10 mg/kg for 4-10 weeks can be used.[3][7]
-
Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Monitoring: Animals are monitored regularly for signs of tumor development, including weight loss and abdominal palpation.
-
Termination and Tissue Collection: The experiment is typically terminated after a predefined period (e.g., 30-52 weeks), or when animals show signs of morbidity.[3][9] At necropsy, the pancreas and other organs are collected, fixed in 10% formalin, and processed for histopathological examination.
-
Histopathology: Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of neoplastic and preneoplastic lesions.
Protocol 2: Evaluation of Modifying Agents on BOP-Induced Carcinogenesis
-
Animal Model and Carcinogen Administration: As described in Protocol 1.
-
Test Agent Administration: The test agent (potential inhibitor or promoter) is administered to the animals, typically starting before, during, or after BOP administration. The route and schedule of administration will depend on the specific agent being tested. For example, dietary agents can be mixed into the standard chow.[11]
-
Control Groups: Appropriate control groups should be included, such as a vehicle control group (receiving the solvent used for the test agent) and a BOP-only control group.
-
Data Collection and Analysis: Tumor incidence, multiplicity, and size are compared between the different treatment groups to assess the effect of the test agent. Statistical analysis is performed to determine the significance of any observed differences.
Visualization of Pathways and Workflows
BOP Metabolism
BOP is metabolized in rodents to several key intermediates, including N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[5][10] This metabolic activation is crucial for its carcinogenic activity.
Metabolic pathway of this compound (BOP) in rodents.
Kras Signaling Pathway in BOP-Induced Pancreatic Cancer
A hallmark of BOP-induced pancreatic cancer in hamsters is the activation of the Kras signaling pathway, which plays a central role in cell proliferation and survival.[3]
Simplified Kras signaling pathway activated in BOP-induced pancreatic cancer.
Experimental Workflow for a BOP Carcinogenicity Study
A typical workflow for a study investigating the carcinogenic effects of BOP in rodents is outlined below.
General experimental workflow for a BOP-induced carcinogenicity study in rodents.
Conclusion
This compound is a valuable tool for studying carcinogenesis, particularly pancreatic cancer in the Syrian golden hamster model. Its distinct toxicological profile in different rodent species underscores the importance of species selection in preclinical cancer research. This guide provides a foundational understanding of BOP's effects, offering researchers and drug development professionals essential information for designing and interpreting studies that utilize this potent carcinogen. A thorough understanding of the experimental variables, metabolic pathways, and signaling mechanisms involved is critical for advancing our knowledge of cancer biology and for the development of effective therapeutic interventions.
References
- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cholecystokinin in the development of BOP-induced pancreatic lesions in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of streptozotocin-induced islet cell tumors and this compound-induced pancreatic exocrine tumors in Syrian hamsters by exogenous insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosobis(2-oxopropyl)amine (BOP) as a Model for Pancreatic Carcinogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-Nitrosobis(2-oxopropyl)amine (BOP) in inducing pancreatic carcinogenesis in animal models, primarily the Syrian golden hamster. This model is highly valued for its close resemblance to human pancreatic ductal adenocarcinoma (PDAC) in terms of histopathology and genetic alterations, making it a crucial tool for studying the pathogenesis of pancreatic cancer and for the preclinical evaluation of novel therapeutic and preventive strategies.
Introduction: The BOP-Induced Pancreatic Cancer Model
Pancreatic cancer remains one of the most lethal malignancies worldwide, with a dismal 5-year survival rate.[1] The development of relevant animal models is critical for understanding its complex biology and for testing new treatments. The BOP-induced pancreatic cancer model in Syrian golden hamsters is a well-established and widely used system that recapitulates many key features of the human disease.[2][3]
BOP is a potent nitrosamine carcinogen that, when administered to Syrian golden hamsters, selectively induces tumors in the pancreas that are histologically similar to human PDAC.[1][4] These tumors arise from the ductal epithelium and progress through a series of precursor lesions, including hyperplasia and dysplasia, mirroring the progression of human pancreatic intraepithelial neoplasia (PanIN).[1][3]
Mechanism of Carcinogenesis
The carcinogenic action of BOP is initiated through its metabolic activation, leading to the formation of reactive intermediates that cause DNA damage. When administered subcutaneously, BOP and its metabolite N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) lead to the alkylation of DNA in various organs, including the pancreas.[1] This results in the formation of DNA adducts, such as N-methylguanine and O-methylguanine, which can lead to genetic mutations if not repaired.[1]
A key molecular event in BOP-induced pancreatic carcinogenesis is the activation of the K-ras oncogene through point mutations, predominantly a G to A transition in codon 12.[1][2] This early event is also found in a high percentage of human pancreatic cancers and is considered a crucial step in the initiation of the disease.[2][5] In addition to K-ras mutations, this model also exhibits other genetic and epigenetic alterations found in human PDAC, including the inactivation of the p16 tumor suppressor gene.[2][6]
Experimental Protocols
The induction of pancreatic tumors with BOP in Syrian golden hamsters is a reproducible process. Various protocols have been established, with differences in dosage, frequency of administration, and duration of the experiment.
General Experimental Workflow
The following diagram illustrates a typical workflow for a BOP-induced pancreatic carcinogenesis study.
Caption: A generalized workflow for studies using BOP to induce pancreatic cancer.
Specific Protocols
Below are examples of specific protocols cited in the literature.
Protocol 1: Single High-Dose Administration
-
Animal Model: Syrian golden hamsters.
-
Carcinogen: this compound (BOP).
-
Dosage and Administration: A single subcutaneous injection of 20 mg/kg body weight.[1]
-
Observation Period: Hamsters are sacrificed at various time points weeks after administration to observe the progression of lesions.[1]
-
Endpoint: Histopathological examination of the pancreas for preneoplastic and neoplastic lesions.
Protocol 2: Weekly Low-Dose Administration
-
Animal Model: Male Syrian golden hamsters.
-
Carcinogen: this compound (BOP).
-
Dosage and Administration: Weekly subcutaneous injections of 10 mg/kg body weight for four weeks.[1]
-
Observation Period: Animals are sacrificed 30 weeks after the initial injection.[1]
-
Endpoint: Evaluation of pseudoductular and ductular adenomas, and ductal carcinoma in situ.[1]
Protocol 3: Long-Term Low-Dose Administration for Metastasis Studies
-
Animal Model: Syrian hamsters.
-
Carcinogen: this compound (BOP).
-
Dosage and Administration: Weekly injections of 10 mg/kg body weight for 12 weeks.[7]
-
Observation Period: Animals are monitored up to 18 weeks for tumor development and metastasis.[7]
-
Endpoint: Histological determination of primary tumor incidence and metastases in the abdominal wall, port site, and liver.[7]
Data Presentation: Quantitative Outcomes
The following tables summarize quantitative data from various studies using the BOP model, providing insights into tumor incidence, multiplicity, and the influence of modulating factors.
Table 1: Incidence of Pancreatic Lesions in BOP-Treated Hamsters
| Treatment Protocol | Lesion Type | Incidence (%) | Reference |
| BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeks | Pseudoductular/Ductular Adenomas | Nearly 100% | [1] |
| BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeks | Ductal Carcinoma in situ | 89% (16/18 hamsters) | [1] |
| Single MOP 25 mg/kg SQ injection | Ductule Adenomas or Adenocarcinoma | 80% | [1] |
| Weekly SQ injections of MOP (3.5 mg/kg) for life | Pancreatic Cancer | 93% | [1] |
| Weekly SQ injections of MOP (1.75 mg/kg) for life | Pancreatic Cancer | 87% | [1] |
Table 2: Genetic Alterations in BOP-Induced Pancreatic Cancer
| Genetic Alteration | Lesion Stage | Frequency (%) | Reference |
| K-ras mutation | Hyperplasia | 26% | [1] |
| K-ras mutation | Carcinoma in situ | 76% | [1] |
| K-ras mutation | Adenocarcinoma | 80% | [1] |
| K-ras mutation | Lymph Node Metastases | 43% | [1] |
Table 3: Modulating Factors in BOP-Induced Pancreatic Carcinogenesis
| Modulating Factor | Effect on Pancreatic Cancer | Quantitative Change | Reference |
| High-Fat Diet | Increased incidence of adenocarcinoma | 3-4 fold increase in carcinogenesis | [1] |
| Epidermal Growth Factor (EGF) | Increased incidence of PDAC | 75% with EGF + BOP vs. 44% with BOP alone | [1] |
| Partial Pancreatectomy (1 week before BOP) | Enhanced carcinogenesis | Significantly larger number of tumors | [8][9] |
| Partial Pancreatectomy (30 min before BOP) | Inhibited carcinogenesis | Cancer incidence of 3% | [8][9] |
Key Signaling Pathways
Several critical signaling pathways are dysregulated in BOP-induced pancreatic cancer, mirroring the molecular landscape of human PDAC. Understanding these pathways is crucial for identifying potential therapeutic targets.
Core Signaling Pathways in Pancreatic Cancer
The diagram below illustrates the interplay of some of the most important signaling pathways implicated in pancreatic cancer development.
Caption: Key signaling pathways involved in pancreatic carcinogenesis.
Role of Specific Pathways in the BOP Model
-
Ras Pathway: As previously mentioned, activating mutations in K-ras are a hallmark of the BOP model and human PDAC.[1][2] This leads to constitutive activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.[10][11]
-
p16/CDKN2A: Inactivation of the p16 tumor suppressor gene, often through aberrant methylation, is frequently observed in the BOP model, mirroring its role in human pancreatic cancer.[2] This leads to dysregulation of the cell cycle.
-
SMAD4: While not as extensively characterized in the BOP model as in human PDAC, alterations in the TGF-β signaling pathway, including SMAD4, are crucial in the progression of pancreatic cancer.[5][12]
-
Growth Factor Signaling: The BOP model is sensitive to growth factors like EGF, which can accelerate carcinogenesis, highlighting the importance of pathways like the EGFR signaling cascade.[1][13]
Histopathology
The BOP-induced pancreatic tumors in Syrian hamsters are predominantly ductal adenocarcinomas, which closely mimic the histopathology of human PDAC.[1][4] The tumors are characterized by the formation of irregular glandular structures lined by atypical cuboidal to columnar epithelial cells, often with a significant desmoplastic stromal reaction.[14] Immunohistochemical studies have shown that the neoplastic cells in BOP-induced tumors stain positive for cytokeratin, a marker of epithelial cells, supporting their ductal origin.[4][15] Furthermore, the expression of proteins like integrin αVβ3 is observed in both early and advanced lesions in this model, similar to human pancreatic cancer.[6]
Conclusion
The this compound-induced pancreatic cancer model in Syrian golden hamsters stands as a robust and clinically relevant tool for pancreatic cancer research. Its ability to faithfully recapitulate the histopathological and molecular characteristics of human PDAC makes it invaluable for investigating the mechanisms of carcinogenesis, identifying novel biomarkers, and evaluating the efficacy of new therapeutic interventions. This in-depth guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to utilize this powerful preclinical model.
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The impact of laparoscopic biopsy of pancreatic lymph nodes with helium and carbon dioxide on port site and liver metastasis in BOP-induced pancreatic cancer in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Molecular alterations in pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicalsciencejournal.com [medicalsciencejournal.com]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Administration in Syrian Hamsters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the pancreatic carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This model is highly relevant for studying pancreatic ductal adenocarcinoma, as the induced tumors share histological and molecular similarities with human pancreatic cancer.[1][2][3]
Introduction
This compound (BOP) is a potent chemical carcinogen used to induce pancreatic tumors in Syrian golden hamsters, creating a reliable and relevant animal model for studying pancreatic cancer.[4][5] This model is instrumental in investigating the mechanisms of pancreatic carcinogenesis, evaluating potential preventative agents, and testing novel therapeutic interventions. BOP administration primarily induces pancreatic duct adenomas and adenocarcinomas.[4] The Syrian hamster is a preferred model due to the histological resemblance of the induced tumors to human pancreatic ductal adenocarcinoma.[2][3]
Experimental Protocols
Animal Model
-
Species: Syrian golden hamsters (Mesocricetus auratus).[4]
-
Sex: Both male and female hamsters can be used, though some studies specify one sex to maintain consistency.[4][7]
-
Housing: Animals should be housed in groups under standard laboratory conditions with ad libitum access to food and water.[4]
BOP Preparation and Handling
-
Chemical: this compound (BOP).
-
Solvent: BOP is typically dissolved in 0.9% saline (sterile physiological saline).[4]
-
Caution: BOP is a potent carcinogen and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and a chemical fume hood.
Administration Protocol
The most common route of administration for BOP is subcutaneous (s.c.) injection.[3][4] Oral administration in drinking water has also been reported but tends to induce a higher incidence of bile duct neoplasms rather than pancreatic tumors.[8]
Subcutaneous Injection Protocol:
-
Dosage: Dosages can range from a single high dose to multiple lower doses. Common protocols include:
-
Injection Site: The injections are typically administered in the dorsal back region.
-
Procedure:
-
Weigh the hamster to determine the correct volume of BOP solution to inject.
-
Gently restrain the hamster.
-
Lift a fold of skin on the back and insert the needle subcutaneously.
-
Inject the calculated volume of BOP solution.
-
Withdraw the needle and return the hamster to its cage.
-
-
Monitoring: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable abdominal masses), and general health status.[12] Symptoms can include weight loss, decreased appetite, and abdominal distension.[12]
-
Termination of Experiment: The experimental endpoint can vary depending on the study's objectives. Short-term studies may terminate at 4 months to examine pre-neoplastic lesions, while longer-term studies may continue for 45 weeks or longer to assess carcinoma development.[6][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on BOP-induced pancreatic carcinogenesis in Syrian hamsters.
Table 1: Tumor Incidence and Multiplicity with Different BOP Dosing Regimens
| BOP Dosage and Schedule | Duration of Study | Pancreatic Carcinoma Incidence | Pancreatic Tumor Multiplicity (per animal) | Other Tumor Types Observed | Reference |
| Single s.c. injection of 20 mg/kg | 102 weeks | 9-18% | Not specified | Not specified | [9] |
| Three weekly s.c. injections of 20 mg/kg | 45 weeks | 59-66% | Higher in energy-restricted groups | Not specified | [9] |
| Weekly s.c. injections of 10 mg/kg for life | As early as 13 weeks | High incidence | Not specified | Lung, liver, kidney | [4] |
| Weekly s.c. injections of 5 mg/kg for life | Not specified | High incidence | Not specified | Lung, liver, kidney | [4] |
| Weekly s.c. injections of 2.5 mg/kg for life | Not specified | High incidence | Not specified | Lung, liver, kidney | [4] |
| Weekly s.c. injections of 10 mg/kg for 6 weeks | 80 days post-treatment | Control group: 100% mortality | Not specified | Not specified | [7] |
| Weekly s.c. injections of 10 mg/kg for 19 weeks | 11 weeks post-last injection | 44% | Not specified | Bronchial carcinomas | [11] |
| Weekly s.c. injections of 10 mg/kg for 4 weeks | 30 weeks post-first injection | 16/18 hamsters (carcinoma in situ) | Pseudoductular and ductular adenomas in nearly all hamsters | Lung, liver, nasal cavity | [1] |
Table 2: Influence of Modulating Factors on BOP-Induced Pancreatic Carcinogenesis
| Modulating Factor | BOP Protocol | Key Findings | Reference |
| High-fat (20% lard) vs. Low-fat (5% lard) diet | Three weekly s.c. injections of 20 mg/kg | High-fat diet enhanced pancreatic carcinogenesis, increasing the number of large ductal complexes and intraductal hyperplasia with atypia. | [6] |
| Dietary Energy Restriction (10%, 20%, or 40%) | Single or three weekly s.c. injections of 20 mg/kg | Did not inhibit pancreatic carcinoma incidence. Tumor multiplicity was higher in the 40% energy restriction group in the multiple injection study. | [9] |
| Partial Pancreatectomy (PP) | Single s.c. injection of 20 mg/kg | BOP given 1 week after PP significantly enhanced carcinogenesis. BOP given 30 minutes after surgery inhibited carcinogenesis. | [10] |
| Dietary Selenium (Se) | Not specified | High-Se diets increased pancreatic carcinoma yield under certain conditions, differing between sexes. | [13] |
| Epidermal Growth Factor (EGF) | 19 weekly s.c. injections of 10 mg/kg | EGF co-administration increased pancreatic cancer incidence from 44% to 75%. | [11] |
Experimental Workflow and Diagrams
Experimental Workflow for BOP-Induced Pancreatic Carcinogenesis
The following diagram illustrates a typical experimental workflow for inducing pancreatic cancer in Syrian hamsters using BOP.
Caption: Experimental workflow for BOP-induced pancreatic carcinogenesis in Syrian hamsters.
Note on Signaling Pathways: While BOP-induced pancreatic tumors in Syrian hamsters are known to harbor K-ras mutations, detailed signaling pathway diagrams are not provided in the referenced literature. The primary molecular event highlighted is the activation of the K-ras oncogene.[1][2]
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Experimental Use of Syrian Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment of this compound-induced pancreatic cancer in Syrian golden hamsters with D-Trp-6-LH-RH and somatostatin analogue RC-160 microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary energy restriction does not inhibit pancreatic carcinogenesis by N-nitrosobis-2-(oxopropyl)amine in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic cancer in the Syrian hamster induced by N-nitrosobis(2-oxopropyl)-amine: cocarcinogenic effect of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumors and Cancers in Hamsters | PetMD [petmd.com]
- 13. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of N-Nitrosobis(2-oxopropyl)amine (BOP) in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical cancer research to induce tumor formation in laboratory animals. Subcutaneous administration of BOP is a well-established method for developing various cancer models, most notably pancreatic ductal adenocarcinoma (PDAC) in Syrian golden hamsters. This model is of particular interest as it closely mimics the histopathological and molecular characteristics of human PDAC, including the presence of mutations in the K-ras oncogene.[1][2] These BOP-induced cancer models serve as invaluable tools for studying carcinogenesis, evaluating novel therapeutic agents, and developing preventative strategies.
This document provides detailed application notes and standardized protocols for the subcutaneous injection of BOP to induce cancer in animal models, with a primary focus on pancreatic cancer in Syrian hamsters.
Data Presentation
Table 1: Summary of BOP Dosing Regimens and Tumor Outcomes in Syrian Hamsters
| BOP Dose | Administration Schedule | Duration | Primary Tumor Type | Tumor Incidence | Other Tumor Types | Reference |
| 10 mg/kg | Weekly s.c. injection | 4 weeks | Pancreatic, Lung, Liver, Nasal Cavity | Not specified | - | [3] |
| 10 mg/kg | Weekly s.c. injection | 10 weeks | Pancreatic Cancer | 23.6% (13/55 hamsters) | - | [4] |
| 10 mg/kg | Weekly s.c. injection | 19 weeks | Pancreatic Adenocarcinoma | 44% | Bronchial Carcinomas | [5] |
| 20 mg/kg | Single s.c. injection | - | Pancreatic Ductal/Ductular Tumors | 3% - 31% (influenced by surgical intervention) | - | [6] |
| 20 mg/kg | s.c. injections at 5, 6, and 7 weeks of age | 3 weeks | Pre-neoplastic Pancreatic Lesions | High | - | |
| 50 mg/kg and 20 mg/kg | s.c. injection at week 0 and 1, respectively | 2 weeks | Pancreatic Carcinoma | Increased with sucrose-rich diet | - | [7] |
| 70 mg/kg | Single s.c. injection followed by augmentation regimen | - | Pancreatic Ductal Cell Hyperplasia, Atypical Hyperplasia, Intraductal Carcinomas | High | - | [8] |
Table 2: Species-Specific Carcinogenic Effects of Subcutaneous BOP Injection
| Animal Model | Primary Target Organs for Carcinogenesis | Reference |
| Syrian Golden Hamster | Pancreas (Ductal Adenocarcinoma), Lung, Liver, Gallbladder | [3][9] |
| MRC Rats | Thyroid Gland (60%), Colon (67%), Liver (53%), Kidneys (27%), Urinary Bladder (33%), Urethra (73%), Respiratory Tract (20%) | [10] |
| Fischer F-344 Rats (newborn) | Liver (Hepatocellular Carcinoma, 46-53%), Kidney (Nephroblastoma, 11-21%), Testis (Gonadal Stromal Tumors, 68% in males) | [11] |
Experimental Protocols
Protocol 1: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Hamsters
Materials:
-
This compound (BOP)
-
Sterile saline solution (0.9% NaCl)
-
Syrian golden hamsters (male or female, 6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimation: Upon arrival, allow the hamsters to acclimate to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Preparation of BOP Solution:
-
Caution: BOP is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate PPE.
-
On the day of injection, prepare a fresh solution of BOP in sterile saline.
-
For a 10 mg/kg dose, dissolve the required amount of BOP in saline to achieve a final concentration that allows for an injection volume of approximately 0.1-0.2 mL per 100g of body weight. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of BOP in 10 mL of sterile saline.
-
-
Animal Handling and Injection:
-
Weigh each hamster to determine the precise injection volume.
-
Gently restrain the hamster.
-
Lift the loose skin on the back, between the shoulder blades, to create a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent, being careful not to puncture the underlying muscle.
-
Inject the calculated volume of the BOP solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
-
Dosing Schedule:
-
Monitoring and Endpoint:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or rough coat.
-
Palpate the abdomen weekly to check for the development of pancreatic tumors, although this can be challenging.
-
Tumor development is expected within 20-30 weeks from the first injection.[3][4]
-
Euthanize the animals when they show signs of significant distress (e.g., >20% weight loss, abdominal distension, jaundice) or at the predetermined experimental endpoint.
-
Perform a thorough necropsy to collect the pancreas and other organs for histopathological analysis.
-
Visualizations
Signaling Pathway
Caption: BOP-induced pancreatic carcinogenesis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for BOP-induced pancreatic cancer.
References
- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-ras and p53 mutations in hamster pancreatic ductal adenocarcinomas and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic cancer in the Syrian hamster induced by N-nitrosobis(2-oxopropyl)-amine: cocarcinogenic effect of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promoting Effects of Sucrose-rich Diet on N-Nitrosobis (2-oxopropyl) amine-induced Pancreatic Carcinogenesis in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K-ras gene mutation in early ductal lesions induced in a rapid production model for pancreatic carcinomas in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of N-Nitrosobis(2-oxopropyl)amine (BOP) in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oral administration of N-Nitrosobis(2-oxopropyl)amine (BOP), a potent carcinogen used to induce tumors in research animals, particularly pancreatic ductal adenocarcinoma in Syrian golden hamsters.
Application Notes
This compound (BOP) is a chemical carcinogen widely used in experimental cancer research to induce tumors in various organs, with a particular tropism for the pancreas in Syrian golden hamsters.[1][2] This model is highly relevant to human pancreatic cancer, as it shares similar histological and molecular characteristics, including mutations in the K-ras gene.[3][4] Oral administration of BOP, typically through drinking water, has been shown to induce a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic neoplasms compared to subcutaneous administration.[5] The carcinogenicity of BOP is species-specific, inducing thyroid gland tumors in rats and lung and liver tumors in mice.[4]
The mechanism of BOP-induced carcinogenesis involves the alkylation of DNA and macromolecules in target organs such as the liver, kidneys, pancreas, and lungs.[3] This leads to a sequence of pathological changes, starting with acinar cell necrosis and degeneration, followed by ductal epithelium hyperplasia, and culminating in the development of adenocarcinomas.[3] The selection of animal model, dose, and route of administration is critical and depends on the research objectives. Syrian golden hamsters are the most common model for studying pancreatic cancer using BOP.[3]
Safety Precautions
N-nitrosamines are classified as reasonably anticipated to be carcinogenic.[6] All handling of BOP and animals administered with the compound must be performed in a certified Biological Safety Cabinet (BSC).[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be used. Special care must be taken when handling animal waste and bedding, as BOP and its metabolites can be excreted.[6]
Experimental Protocols
Protocol 1: Induction of Pancreatic and Biliary Neoplasms in Syrian Golden Hamsters via Drinking Water
This protocol is adapted from studies investigating the effect of oral BOP administration.
Materials:
-
This compound (BOP)
-
Syrian golden hamsters (male and female)
-
Drinking water
-
Animal housing with controlled environment
-
Biological Safety Cabinet (BSC)
Procedure:
-
Animal Acclimatization: Acclimatize Syrian golden hamsters (e.g., 8-week-old) to the laboratory conditions for at least one week prior to the experiment. House them in groups by sex in plastic cages under standard conditions with ad libitum access to a standard pellet diet and water.[1]
-
BOP Solution Preparation: In a BSC, prepare a stock solution of BOP. The final concentration in the drinking water will depend on the desired dosage. For example, to achieve a specific daily dose, the concentration can be calculated based on the average daily water consumption of the hamsters.
-
Administration: Replace the regular drinking water with the BOP-containing water. This method of oral administration was followed for 90 days in one study.[5]
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Record body weight weekly.
-
Termination and Necropsy: At the end of the study period (e.g., 90 days of administration followed by a period of observation), euthanize the animals.[5] Perform a complete necropsy, with special attention to the pancreas, liver, lungs, and kidneys.
-
Histopathology: Collect tissue samples from the pancreas, liver, and other organs showing gross abnormalities. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination to identify and classify neoplastic and preneoplastic lesions.
Protocol 2: Investigation of Promoting Effects on BOP-Induced Pancreatic Carcinogenesis
This protocol is designed to assess the effect of a promoting agent (e.g., a specific diet) following BOP initiation.
Materials:
-
This compound (BOP)
-
Syrian golden hamsters (male)
-
Control and experimental diets (e.g., standard diet vs. sucrose-rich diet)[7]
-
Subcutaneous injection supplies
Procedure:
-
Animal Acclimatization: Acclimatize six-week-old male Syrian golden hamsters for one week.[7]
-
BOP Initiation: Administer BOP subcutaneously. A two-dose regimen can be used, for example, 50 mg/kg body weight at week 0 and 20 mg/kg body weight at week 1.[7]
-
Dietary Intervention: At week 2, divide the animals into control and experimental groups. Provide the respective diets (e.g., control diet vs. sucrose-rich diet) for the remainder of the study.[7]
-
Monitoring: Monitor the animals as described in Protocol 1.
-
Termination and Analysis: Sacrifice all animals at a predetermined time point (e.g., 25 weeks after the start of the experiment).[7] Perform histological examination of the pancreas to determine the incidence and number of carcinomas.[7]
Data Presentation
| Animal Model | BOP Administration Protocol | Tumor Type | Tumor Incidence | Reference |
| Chinese Hamsters (non-diabetic) | 2.5 mg/kg body weight, weekly for life (subcutaneous) | Pancreatic ductular cell adenomas, carcinoma in situ, adenocarcinoma | 3/22 (13.6%) | [8] |
| Syrian Golden Hamsters | Weekly subcutaneous injections for life | Pancreatic duct adenomas and adenocarcinomas | High incidence | [1][2] |
| Syrian Golden Hamsters | Single subcutaneous dose | Pancreatic adenomas | Few | [1][2] |
| Syrian Golden Hamsters | 10 mg/kg weekly for four weeks (subcutaneous) | Tumors of the lung, liver, nasal cavity, and pancreas | Not specified | [3] |
| Syrian Golden Hamsters | 20 mg/kg subcutaneous (single dose) | Pancreatic tumors | Not specified | [3] |
| Syrian Golden Hamsters | Oral administration in drinking water for 90 days | Intra- and extrahepatic bile duct neoplasms | High incidence | [5] |
| Syrian Golden Hamsters | Oral administration in drinking water for 90 days | Pancreatic neoplasms | Few | [5] |
| Wistar-derived MRC Rats | Weekly subcutaneous injections | Tumors of the kidneys, thyroid gland, urinary bladder, urethra, respiratory tract, colon, and liver | Varied by organ | [9] |
| Newborn Fischer F-344 Rats | Twice weekly for 11 doses | Hepatocellular carcinoma, nephroblastoma, gonadal stromal tumors | 53% and 46% (M/F), 21% and 11% (M/F), 68% (M) | [10] |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for BOP-induced pancreatic carcinogenesis.
Experimental Workflow
Caption: General experimental workflow for BOP administration in research animals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwo.ca [uwo.ca]
- 7. Promoting Effects of Sucrose-rich Diet on N-Nitrosobis (2-oxopropyl) amine-induced Pancreatic Carcinogenesis in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancreatic carcinogenicity of N-nitrosobis(2-oxopropyl)-amine in diabetic and non-diabetic Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP)-Induced Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of pancreatic ductal adenocarcinoma (PDAC) using the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). The Syrian golden hamster is the most effective animal model for this purpose, as BOP administration consistently results in PDAC with histological and molecular characteristics that closely resemble human pancreatic cancer.[1][2] This model is valuable for studying pancreatic carcinogenesis and for the preclinical evaluation of novel therapeutic and preventive agents.
Data Presentation: BOP Dosage and Tumor Induction
The following table summarizes various BOP dosage regimens and their corresponding outcomes in inducing pancreatic tumors in Syrian golden hamsters, as reported in the scientific literature.
| Animal Model | BOP Dosage | Administration Route & Schedule | Latency Period | Tumor Incidence & Type | Reference |
| Syrian Golden Hamster | 20 mg/kg | Single subcutaneous (s.c.) injection | Several weeks | Not specified | [1] |
| Syrian Golden Hamster | 10 mg/kg | Weekly s.c. injections for 4 weeks | 30 weeks | Pseudoductular and ductular adenomas in nearly all hamsters; ductal carcinoma in situ in 16/18 hamsters. | [1] |
| Female Syrian Golden Hamster | 10 mg/kg | Weekly s.c. injections for 6 weeks | 18 weeks post-injection for treatment initiation | Ductal pancreatic adenocarcinomas. | [3] |
| Syrian Golden Hamster | 20 mg/kg | s.c. injections at 5, 6, and 7 weeks of age | 4 months post-initiation | Putative pre-neoplastic lesions (intraductal epithelial hyperplasia, cystic and tubular ductal complexes). | [4] |
| Syrian Golden Hamster | 10 mg/kg | Single s.c. injection with simultaneous streptozotocin (30 mg/kg, i.v.) | Not specified | Significantly higher incidence of ductular carcinomas than with BOP alone. | [2] |
| Female Syrian Golden Hamster | Not specified (gavaged) | Not specified | Not specified | Tumors of the pancreas and lungs; BOP was the most potent carcinogen among four tested nitrosamines. | [1] |
| Syrian Golden Hamster | Total doses of 40, 90, and 120 mg/kg | Weekly administration following ethionine-induced pancreatic regeneration | Not specified | Ductal adenocarcinomas; highest incidence (75%) in the highest-dose group. | [5] |
Experimental Protocols
Preparation of BOP Solution
Materials:
-
This compound (BOP)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Handle BOP, a potent carcinogen, in a certified chemical fume hood.
-
Calculate the required amount of BOP based on the desired concentration and the total volume of solution needed for the experiment.
-
Carefully weigh the BOP powder and dissolve it in sterile 0.9% saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 100g hamster, you might prepare a 1 mg/mL solution to inject 1 mL).
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared BOP solution protected from light, and follow institutional guidelines for the storage of carcinogenic compounds.
Animal Handling and BOP Administration
Materials:
-
Syrian golden hamsters (typically 5-8 weeks old at the start of the experiment)
-
Appropriate housing and husbandry conditions (follow institutional IACUC guidelines)
-
Tuberculin syringes with 25-27 gauge needles
-
70% ethanol for disinfection
-
Prepared BOP solution
Procedure:
-
Allow hamsters to acclimatize to the facility for at least one week before the start of the experiment.
-
For subcutaneous (s.c.) injection, gently restrain the hamster.
-
Lift the skin on the back, between the shoulder blades, to create a tent.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine, and inject the calculated volume of the BOP solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the hamster to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration according to the chosen schedule (e.g., weekly for a specified number of weeks).
Monitoring of Tumor Development
Procedure:
-
Monitor the general health of the animals daily, including food and water intake, body weight, and any signs of distress or illness.
-
Palpate the abdomen of the hamsters weekly to check for the presence of pancreatic masses, starting from a few weeks after the final BOP injection.
-
Monitor for clinical signs associated with pancreatic cancer, such as jaundice, ascites, and cachexia.[1]
-
The latency period for tumor development can vary depending on the BOP dosage and administration schedule. Tumors may be detectable from several weeks to months after the initial injection.
Endpoint and Tissue Collection
Procedure:
-
The experimental endpoint is typically reached at a predetermined time point (e.g., 30 weeks) or when animals show signs of significant morbidity (e.g., >20% body weight loss, severe lethargy, or large palpable tumors).
-
Euthanize the animals using a method approved by the institutional animal care and use committee (IACUC).
-
Perform a thorough necropsy and carefully dissect the pancreas.
-
Record the number, size, and location of any visible tumors.
-
Fix the pancreas and any other relevant tissues (e.g., liver, lungs, kidneys, as BOP can induce tumors in these organs as well) in 10% neutral buffered formalin for at least 24 hours.[1]
Histopathological Analysis
Procedure:
-
After fixation, process the tissues through graded alcohols and xylene, and embed them in paraffin.
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Stain the sections with hematoxylin and eosin (H&E) for routine histological examination.
-
A pathologist experienced in rodent pancreatic pathology should evaluate the slides.
-
Pancreatic lesions can be classified into different stages, including hyperplasia, dysplasia, carcinoma in situ, and invasive adenocarcinoma.[1]
Visualizations
Experimental Workflow for PDAC Induction
Caption: Workflow for BOP-induced pancreatic cancer.
Signaling Pathways in BOP-Induced PDAC
BOP-induced pancreatic carcinogenesis in hamsters involves genetic alterations that are also commonly found in human PDAC. The primary mechanism of BOP is DNA alkylation, which leads to mutations in key oncogenes and tumor suppressor genes.[1]
Caption: Key signaling pathways in BOP-induced PDAC.
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Induced Carcinogenesis Studies in Newborn Rats
For researchers, scientists, and drug development professionals, N-Nitrosobis(2-oxopropyl)amine (BOP) serves as a valuable chemical carcinogen for inducing tumors in various animal models. This document provides detailed application notes and protocols for its use in newborn rat carcinogenesis studies, with a focus on the Fischer F-344 rat strain.
Application Notes
This compound is a potent carcinogen known to induce tumors in multiple organs. While BOP is a well-established pancreatic carcinogen in hamsters, its effects differ in rats, where it primarily induces tumors in the thyroid gland, liver, and lungs.[1][2][3] Studies in newborn Fischer F-344 rats have demonstrated a distinct carcinogenic profile, with a high incidence of hepatocellular carcinomas, nephroblastomas, and gonadal stromal tumors.[1][4][5] This model is particularly useful for studying the mechanisms of carcinogenesis in developing organs and for evaluating potential carcinogenic and chemopreventive agents.
The organotropic effects of BOP are species-specific.[1][2] In rats, BOP is known to induce thyroid gland tumors, while in mice, it primarily causes lung and liver tumors.[2] The route of administration can also influence the spectrum of tumors induced.[6] The newborn rat model is particularly sensitive to the carcinogenic effects of BOP, leading to a high incidence of tumors within a relatively short timeframe.[1][4][5]
Quantitative Data Summary
The following table summarizes the incidence of neoplasms in male and female Fischer F-344 rats treated with this compound starting at 2 days of age. The data is adapted from the study by Rao et al., 1985.[1][4][5]
| Organ | Neoplasm Type | Incidence in Males (%) | Incidence in Females (%) |
| Liver | Hepatocellular Carcinoma | 53 | 46 |
| Kidney | Nephroblastoma | 21 | 11 |
| Testis | Gonadal Stromal Tumors | 68 | N/A |
| Pancreas | Acidophilic and Basophilic Acinar Cell Foci | Microscopic and few in number | Microscopic and few in number |
Experimental Protocols
Protocol 1: Induction of Carcinogenesis in Newborn Fischer F-344 Rats using this compound
This protocol details the in-life phase of the carcinogenesis study, from animal preparation to carcinogen administration and monitoring.
1. Animal Model:
-
Species: Rat
-
Strain: Fischer F-344
-
Age: 2 days old at the start of treatment
-
Sex: Both males and females should be used.
2. Housing and Husbandry:
-
House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Provide ad libitum access to a standard rodent diet and water.
-
Monitor the animals daily for any signs of toxicity or distress.
3. Carcinogen Preparation:
-
Carcinogen: this compound (BOP)
-
Vehicle: Saline (0.9% NaCl)
-
Preparation: Dissolve BOP in saline to the desired concentration. The solution should be prepared fresh before each administration.
4. Administration Protocol:
-
Dosage: The original study does not specify the exact dose per injection, but a cumulative dose can be inferred. A common approach in similar studies is to administer a dose of 10-20 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Twice weekly.
-
Duration: A total of 11 doses.
-
Procedure:
-
Gently restrain the newborn rat.
-
Administer the BOP solution subcutaneously in the interscapular region using a sterile syringe and needle.
-
Return the pup to its mother.
-
Record the body weight of each animal weekly.
-
5. Study Termination and Tissue Collection:
-
Endpoint: The study can be terminated at a predetermined time point (e.g., 26 weeks) or when animals show signs of morbidity.[1][4][5]
-
Necropsy:
-
Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a complete gross necropsy, examining all organs for visible tumors or abnormalities.
-
Collect all major organs (liver, kidneys, pancreas, lungs, gonads, etc.).
-
Fix the tissues in 10% neutral buffered formalin.
-
Protocol 2: Histopathological Analysis of Tissues
This protocol outlines the steps for processing and analyzing the collected tissues to identify and characterize neoplastic lesions.
1. Tissue Processing:
-
After adequate fixation (at least 24 hours), trim the tissues and process them through graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
2. Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for routine histopathological examination.
-
Special stains may be used as needed to further characterize specific lesions.
3. Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Identify and classify neoplastic and preneoplastic lesions according to established criteria.
-
For the pancreas, look for acidophilic and basophilic acinar cell foci.[1][4][5]
4. Data Analysis:
-
Calculate the incidence of each tumor type for both male and female rats.
-
Tumor multiplicity (average number of tumors per animal) and latency (time to tumor development) can also be determined if the study design allows.
Visualizations
Experimental Workflow
Caption: Experimental workflow for BOP-induced carcinogenesis in newborn rats.
Potential Signaling Pathway in BOP-Induced Carcinogenesis
Caption: Generalized signaling pathway for nitrosamine-induced carcinogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Nitrosobis(2-oxopropyl)amine (BOP) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent pancreatic carcinogen in animal models, and understanding its metabolic fate is crucial for toxicological assessment and drug development. The primary metabolites of BOP are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[1] Accurate and sensitive analytical methods are required to quantify these metabolites in biological matrices to support preclinical and clinical studies. These application notes provide detailed protocols for the extraction and quantification of BOP and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and highly sensitive analytical technique.
Metabolic Pathway of this compound (BOP)
The metabolism of BOP primarily occurs in the liver, catalyzed by microsomal and cytosolic enzymes.[2] The initial step involves the reduction of one of the oxopropyl groups of BOP to a hydroxypropyl group, forming HPOP. This reaction is catalyzed by reductases.[2] Subsequently, HPOP can be further reduced to form BHP.[1] Cytochrome P450 enzymes, such as P450IIE1, are known to be involved in the metabolism of various nitrosamines and may play a role in the further biotransformation of these metabolites.[3][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of analytical methods for the detection of nitrosamine compounds, which can be adapted for BOP and its metabolites. The values provided are indicative and may vary depending on the specific matrix and instrumentation.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| General Nitrosamines | LC-MS/MS | Drug Product | 0.02 µg/g | - | - |
| General Nitrosamines | LC-MS/MS | Water | 0.4 - 12 ng/L | - | 68 - 83 |
| N-Nitrosodimethylamine (NDMA) | GC-MS | Water | 1.0 ppt | - | - |
| N-Nitrosodiethylamine (NDEA) | LC-MS/MS | Drug Product | 0.02 µg/g | - | - |
Experimental Protocols
Protocol 1: Extraction of BOP Metabolites from Plasma/Serum
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of BOP, HPOP, and BHP from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d6-NDMA)
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10% ACN in water)
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 3.0 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 15 mL centrifuge tube.
-
Add 5.0 mL of dichloromethane to the supernatant.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of BOP Metabolites from Urine
This protocol details a solid-phase extraction method for cleaning up and concentrating BOP and its metabolites from urine samples.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a specialized nitrosamine sorbent)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., Dichloromethane or Acetonitrile)
-
SPE manifold
-
Evaporator
-
Reconstitution solution
Procedure:
-
Thaw urine samples and centrifuge to remove particulates.
-
Take 5.0 mL of the supernatant and add 10 µL of the internal standard solution.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of the elution solvent.
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of HPLC grade water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the analytes with 2 x 2 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Conditions
The following are typical starting conditions for the LC-MS/MS analysis of BOP and its metabolites. Optimization will be required based on the specific instrument and column used.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
-
MRM Transitions (Precursor Ion > Product Ion):
-
BOP: To be determined empirically (e.g., [M+H]+ > fragment ions)
-
HPOP: To be determined empirically (e.g., [M+H]+ > fragment ions)
-
BHP: To be determined empirically (e.g., [M+H]+ > fragment ions)
-
IS (d6-NDMA): 81.1 > 44.1
-
Note: The specific MRM transitions for BOP, HPOP, and BHP should be optimized by infusing standard solutions of each analyte into the mass spectrometer.
Method Validation
For use in regulated studies, the analytical method should be validated according to relevant guidelines (e.g., ICH M10) for parameters including:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Conclusion
The analytical methods and protocols described provide a robust framework for the sensitive and specific quantification of this compound (BOP) and its primary metabolites, HPOP and BHP, in biological matrices. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data essential for the safety assessment of drug candidates and other research applications.
References
Application Notes and Protocols for Studying Pancreatic Cancer Progression Using N-Nitrosobis(2-oxopropyl)amine (BOP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) to induce pancreatic ductal adenocarcinoma (PDAC) in the Syrian golden hamster model. This model closely mimics the histopathological and molecular characteristics of human PDAC, making it an invaluable tool for studying disease progression, testing novel therapeutics, and identifying potential biomarkers.
Introduction
Pancreatic cancer is a devastating disease with a dismal prognosis, primarily due to its late diagnosis and limited treatment options.[1] The BOP-induced hamster model of pancreatic cancer is a well-established and relevant preclinical model because it develops tumors of ductal origin, similar to the most common form of human pancreatic cancer.[2][3] Furthermore, these tumors exhibit key genetic alterations found in human PDAC, most notably activating mutations in the Kras gene.[1][2] This makes the model particularly useful for studying the multistep process of carcinogenesis, from early preneoplastic lesions to invasive and metastatic disease.[2]
Mechanism of Carcinogenesis
This compound is a potent nitrosamine carcinogen that, upon metabolic activation, forms reactive electrophiles. These intermediates can alkylate DNA, leading to genetic mutations that initiate and promote the development of cancer. A hallmark of BOP-induced pancreatic carcinogenesis in hamsters is the high frequency of G to A transitions in codon 12 of the Kras gene, a mutation also frequently observed in human pancreatic cancer.[2] This activating mutation leads to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.
Key Signaling Pathways
The BOP-induced pancreatic cancer model is characterized by the dysregulation of critical signaling pathways that are also central to human PDAC. The constitutive activation of KRAS is a primary driver of tumorigenesis, leading to the activation of several downstream effector pathways.
KRAS Downstream Signaling
Mutant KRAS, perpetually in its GTP-bound active state, triggers a cascade of downstream signaling events. The two most well-characterized effector pathways are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The RAF/MEK/ERK pathway is crucial for cell proliferation, while the PI3K/AKT/mTOR pathway plays a significant role in cell survival, growth, and metabolism.
Data Presentation
The following tables summarize quantitative data from various studies using the BOP-induced hamster model. These tables provide insights into tumor incidence, multiplicity, and the effects of modulating agents.
Table 1: Tumor Incidence and Multiplicity in BOP-Induced Pancreatic Cancer Models
| BOP Dosage and Schedule | Duration of Study | Pancreatic Cancer Incidence (%) | Mean Number of Tumors per Animal (Multiplicity) | Reference |
| 10 mg/kg, once weekly for 4 weeks | 30 weeks | ~89% (ductal carcinoma in situ) | Not specified | [1] |
| 20 mg/kg, single dose | 46 weeks | 3-31% (depending on timing relative to surgery) | 1.0-2.6 (carcinomas) | [4][5] |
| 70 mg/kg initiation, then 2 cycles of "augmentation pressure" with ethionine, choline-deficient diet, methionine, and 20 mg/kg BOP | 10 weeks | 50% | Not specified | [6] |
| 10 mg/kg, once weekly for 10 weeks | 28 weeks | ~24% | Not specified | [7] |
Table 2: Modulation of BOP-Induced Pancreatic Carcinogenesis by Various Agents
| Modulating Agent | BOP Treatment Protocol | Effect on Tumor Incidence | Effect on Tumor Multiplicity | Reference |
| Partial Pancreatectomy (1 week prior to BOP) | 20 mg/kg single dose | Increased to 31% | Increased to 2.6 carcinomas/hamster | [4][5] |
| Celecoxib (COX-2 inhibitor) | Not specified | Prevention of cancer development | Not specified | [8] |
| Phenethyl isothiocyanate | Not specified | Inhibition of tumor development | Not specified | [8] |
| Pilocarpine hydrochloride (single dose before, with, or after BOP) | 20 mg/kg single dose | Significantly inhibited | Not specified | [9] |
Experimental Protocols
This section provides a detailed, consolidated protocol for inducing pancreatic cancer in Syrian golden hamsters using BOP.
Materials
-
This compound (BOP)
-
Sterile saline solution (0.9% NaCl)
-
Syrian golden hamsters (male or female, 6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Protocol for Induction of Pancreatic Cancer
-
Acclimatization: Upon arrival, house the hamsters in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard chow and water ad libitum.
-
Preparation of BOP Solution: On the day of injection, prepare a fresh solution of BOP in sterile saline. A common concentration is 10 mg/mL. Handle BOP with extreme caution in a chemical fume hood, as it is a potent carcinogen.
-
BOP Administration:
-
Monitoring: Monitor the animals regularly (at least twice weekly) for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Record body weights weekly.
-
Study Termination and Tissue Collection: The study duration can vary depending on the research goals. Preneoplastic lesions can be observed within weeks, while invasive carcinomas typically develop within 6 months.[2]
-
At the designated endpoint, euthanize the hamsters using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a thorough necropsy and carefully dissect the pancreas.
-
Record the number and size of any visible tumors.
-
Fix the pancreas and any other relevant tissues (e.g., liver, lungs) in 10% neutral buffered formalin for histopathological analysis.
-
Histopathological Analysis
-
Tissue Processing: After fixation, embed the tissues in paraffin and section them at 4-5 μm thickness.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for routine morphological evaluation.
-
Evaluation: A qualified pathologist should examine the slides to identify and grade the spectrum of lesions, from preneoplastic pancreatic intraepithelial neoplasia (PanINs) to invasive adenocarcinoma.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying pancreatic cancer progression using the BOP-hamster model.
Logical Relationships in Carcinogenesis Progression
The development of pancreatic cancer in the BOP-hamster model follows a multi-step progression, providing an excellent platform to study the transition from preneoplastic lesions to invasive cancer.
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usefulness of rapid production model for pancreatic carcinoma in male hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprevention strategies for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of pancreatic carcinogenesis in the hamster model. XI. Inhibitory effect of pilocarpine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosobis(2-oxopropyl)amine (BOP) as a Tool for Preclinical Drug Testing in Pancreatic Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing N-Nitrosobis(2-oxopropyl)amine (BOP) to establish a preclinical pancreatic cancer model in Syrian golden hamsters. This model is a valuable tool for evaluating the efficacy of novel therapeutic agents against pancreatic ductal adenocarcinoma (PDAC), a malignancy with a historically poor prognosis. The BOP-induced tumor model in hamsters closely mimics the histopathological and molecular characteristics of human PDAC, including the high frequency of K-ras mutations, making it a relevant platform for preclinical drug development.[1][2]
Introduction to the BOP-Induced Pancreatic Cancer Model
This compound is a potent carcinogen that selectively induces pancreatic tumors in Syrian golden hamsters.[3] Subcutaneous administration of BOP leads to the development of pancreatic lesions that progress from preneoplastic stages, such as pancreatic intraepithelial neoplasia (PanIN), to invasive ductal adenocarcinoma.[2] This progression mirrors the development of human PDAC. The resulting tumors frequently harbor mutations in the K-ras oncogene, a critical driver in the majority of human pancreatic cancers.[1][2] This genetic similarity further validates the use of this model for testing targeted therapies.
Key Advantages of the BOP-Hamster Model:
-
Histopathological Similarity: The induced tumors are predominantly ductal adenocarcinomas, the most common form of human pancreatic cancer.[1]
-
Genetic Relevance: High incidence of K-ras mutations mirrors the genetic landscape of human PDAC.[1][2]
-
Predictable Tumorigenesis: The timeline for tumor development is relatively consistent, allowing for standardized experimental windows.[4]
-
Immunocompetent Host: As the tumors are induced in the hamster's own pancreas, it allows for the study of interactions between the tumor, the microenvironment, and the host immune system.
Data Presentation: Efficacy of Test Agents in the BOP-Induced Hamster Model
The following tables summarize quantitative data from preclinical studies that have utilized the BOP-induced hamster model to evaluate the efficacy of various therapeutic and preventive agents.
| Agent/Treatment | Dosing Regimen | Primary Outcome | Results | Reference |
| GABA Supplementation | In drinking water, starting at 4 weeks of age | Incidence of PDAC and PanINs | Significant decrease in the incidence of both PDAC and PanINs (p < 0.0001) compared to the control group.[5] | [5] |
| Pilocarpine Hydrochloride | Single s.c. injection (15 mg/kg) before, during, or after BOP | Pancreatic cancer incidence | Significant inhibition of pancreatic ductal-ductular cancer induction.[6] | [6] |
| Octreotide | Not specified | Incidence of pancreatic cancer and metastasis | Decreased the incidence of pancreatic cancer and metastatic disease.[3] | [3] |
| Epidermal Growth Factor (EGF) | Not specified | Incidence of PDAC | Increased the incidence of PDAC to 75% (from 44% with BOP alone).[3] | [3] |
Note: The data presented is for illustrative purposes and is derived from various studies. Researchers should consult the original publications for detailed methodologies and statistical analyses.
Experimental Protocols
Induction of Pancreatic Tumors with BOP
This protocol describes the subcutaneous administration of BOP to induce pancreatic tumors in Syrian golden hamsters.
Materials:
-
This compound (BOP)
-
Sterile saline or other suitable vehicle
-
Syrian golden hamsters (male, 6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Preparation of BOP solution: Prepare a fresh solution of BOP in sterile saline at the desired concentration (e.g., 10 mg/mL). Handle BOP with appropriate safety precautions as it is a potent carcinogen.
-
Animal Acclimatization: Allow hamsters to acclimate to the housing facilities for at least one week prior to the start of the experiment.
-
BOP Administration: Administer BOP via subcutaneous injection. A commonly used regimen is 10 mg/kg body weight, once weekly for 10 consecutive weeks.[4]
-
Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, or palpable masses. Tumor development is expected within 20 weeks after the first injection.[4]
-
Confirmation of Tumorigenesis: At the experimental endpoint, euthanize the animals and perform a thorough necropsy. The pancreas should be histopathologically examined to confirm the presence and type of tumors.
Preclinical Drug Efficacy Study Workflow
This protocol outlines a general workflow for testing the efficacy of a therapeutic agent in the BOP-induced pancreatic cancer model.
Pre-requisites:
-
Established BOP-induced pancreatic tumors in a cohort of hamsters.
Procedure:
-
Tumor Confirmation and Grouping: Once tumors are palpable or detectable by imaging, randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the test agent according to the predetermined dosing regimen (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Control Group: Administer a vehicle control using the same regimen and route as the treatment group.
-
Positive Control (Optional): Include a group treated with a standard-of-care chemotherapeutic agent for pancreatic cancer, such as gemcitabine, to benchmark the efficacy of the test agent.
-
-
Tumor Measurement:
-
Measure the tumor size regularly (e.g., twice weekly) using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[7]
-
Maintain a log of tumor measurements for each animal.
-
-
Monitoring of Animal Health:
-
Record the body weight of each animal at regular intervals.
-
Observe the animals for any signs of toxicity or adverse effects from the treatment.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
-
Primary Endpoints:
-
Tumor Growth Inhibition: Compare the average tumor volume between the treatment and control groups.
-
Survival Analysis: Monitor the survival of animals in each group and generate Kaplan-Meier survival curves.
-
-
Secondary Endpoints (Optional):
-
At necropsy, collect tumor tissue for histopathological analysis, immunohistochemistry, or molecular analysis to investigate the mechanism of action of the test agent.
-
Assess the incidence of metastasis to other organs.
-
-
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in BOP-induced pancreatic cancer and a typical experimental workflow for preclinical drug testing.
Signaling Pathways
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="KRAS-GTP\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> KRAS_GDP [label="SOS", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [label="GTP", color="#5F6368"]; KRAS_GTP -> RAF [color="#EA4335"]; KRAS_GTP -> PI3K [color="#EA4335"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#34A853"]; PIP3 -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; }
Caption: Simplified KRAS signaling cascade.// Nodes TGFB [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFBR2 [label="TGF-β Receptor II", fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR1 [label="TGF-β Receptor I", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD23 [label="p-SMAD2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD_Complex [label="SMAD2/3/4 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(e.g., p21, PAI-1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="dashed"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="dashed"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"];
// Edges TGFB -> TGFBR2 [color="#5F6368"]; TGFBR2 -> TGFBR1 [label="Activates", color="#5F6368"]; TGFBR1 -> SMAD23 [label="Phosphorylates", color="#5F6368"]; SMAD23 -> SMAD_Complex [color="#4285F4"]; SMAD4 -> SMAD_Complex [color="#4285F4"]; SMAD_Complex -> Nucleus [color="#4285F4"]; Nucleus -> GeneTranscription [style=invis]; SMAD_Complex -> GeneTranscription [ltail=Nucleus, color="#4285F4"]; GeneTranscription -> CellCycleArrest [color="#34A853"]; GeneTranscription -> Apoptosis [color="#34A853"]; GeneTranscription -> EMT [color="#EA4335"]; }
Caption: TGF-beta signaling in pancreatic cancer.Experimental Workflow
// Nodes Induction [label="Tumor Induction with BOP\nin Syrian Golden Hamsters", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Tumor Development Monitoring\n(Palpation/Imaging)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment & Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Drug Administration", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCollection [label="Data Collection\n(Tumor Volume, Body Weight)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Study Endpoint", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Tumor Growth Inhibition, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histology [label="Histopathological &\nMolecular Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Induction -> Monitoring; Monitoring -> Grouping; Grouping -> Treatment; Treatment -> DataCollection; DataCollection -> Treatment [label="Repeated Cycles", style=dashed]; DataCollection -> Endpoint; Endpoint -> Analysis; Endpoint -> Histology; }
Caption: Preclinical drug testing workflow.References
- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Golden Syrian Hamster Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of pancreatic cancer in a hamster model by cAMP decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of pancreatic carcinogenesis in the hamster model. XI. Inhibitory effect of pilocarpine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Nitrosobis(2-oxopropyl)amine (BOP): Comprehensive Safety and Handling Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, use, and disposal of N-Nitrosobis(2-oxopropyl)amine (BOP), a potent carcinogen widely used in research to induce pancreatic cancer in animal models. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a nitrosamine compound with the following properties:
| Property | Value | Reference |
| CAS Number | 60599-38-4 | [1] |
| Molecular Formula | C6H10N2O3 | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| IUPAC Name | 1,1'-(nitrosoimino)dipropan-2-one | [1] |
| Synonyms | BOP, 2,2'-Dioxopropyl-N-propylnitrosamine, Bis-(2-oxopropyl)-N-nitrosamine | [1] |
Toxicity Data
BOP is a known carcinogen and exhibits acute toxicity. The following table summarizes available toxicity data.
| Endpoint | Species | Route | Value | Reference |
| LD50 | European Hamster (male) | Subcutaneous | 174 mg/kg | [2] |
| LD50 | European Hamster (female) | Subcutaneous | 118 mg/kg | [2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for BOP and related nitrosamines indicates significant health risks.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Carcinogenicity | Suspected of causing cancer | H351 | |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341 |
Safety and Handling Procedures
Due to its carcinogenic and toxic nature, stringent safety protocols must be followed when handling BOP.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with BOP.
Caption: Required Personal Protective Equipment for handling BOP.
Engineering Controls
All work with BOP, including solution preparation, animal dosing, and waste disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
General Handling Practices
-
Designated Area: Establish a designated area for BOP use, clearly marked with warning signs.
-
Avoid Contamination: Do not eat, drink, or store food in the designated area.
-
Transport: When transporting BOP, use a sealed, unbreakable secondary container.
-
Weighing: Weighing of solid BOP should be performed in a fume hood on a disposable liner.
-
Cleaning: Clean the work area with a validated decontamination solution after each use.
Experimental Protocols
Preparation of BOP Solution for Animal Dosing
This protocol describes the preparation of a BOP solution for subcutaneous injection in Syrian hamsters to induce pancreatic cancer.
Materials:
-
This compound (BOP)
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE as described in section 4.1.
-
Calculate the required amount of BOP based on the desired concentration and final volume.
-
Carefully weigh the BOP powder in a tared, sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Cap the vial securely and vortex until the BOP is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Label the vial clearly with the compound name, concentration, date of preparation, and a hazard warning.
-
Store the solution at 4°C, protected from light, until use.
Subcutaneous Administration of BOP to Syrian Hamsters
This protocol outlines the procedure for administering BOP to Syrian golden hamsters to induce pancreatic adenocarcinoma.[3]
Materials:
-
Prepared BOP solution
-
Syrian golden hamsters (6-8 weeks old)
-
Sterile syringes and needles (e.g., 25-gauge)
-
Animal scale
-
Appropriate animal restraint device
-
Sharps container
Procedure:
-
Acclimatize the hamsters to the laboratory conditions for at least one week prior to the start of the experiment.
-
Weigh each hamster to determine the correct dose volume. A common dosage is 10 mg/kg body weight, administered weekly for 6 weeks.[3]
-
Restrain the hamster securely.
-
Grasp the loose skin over the back (scruff) to create a tent.
-
Insert the needle into the base of the skin tent, parallel to the back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of BOP solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitor the animal for any adverse reactions.
-
Dispose of the syringe and needle in a sharps container.
Caption: Workflow for subcutaneous administration of BOP.
Decontamination and Waste Disposal
Proper decontamination and disposal of BOP and all contaminated materials are crucial to prevent environmental contamination and accidental exposure.
Decontamination Protocol
For spills and routine cleaning of surfaces and equipment, the following procedure is recommended for the degradation of nitrosamines:
Materials:
-
1:1 solution of 48% hydrobromic acid and glacial acetic acid[4]
-
Absorbent pads
-
Waste bags for contaminated materials
Procedure:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
For liquid spills, cover with absorbent pads.
-
Apply the hydrobromic acid/acetic acid solution to the contaminated area or materials.
-
Allow sufficient contact time (e.g., 30 minutes) for the degradation of the nitrosamine.
-
Wipe the area with clean, wet cloths.
-
Collect all contaminated materials in a designated hazardous waste container.
Alternatively, UV irradiation can be used to degrade nitrosamines. [4]
Waste Disposal Protocol
All BOP waste, including unused solutions, contaminated PPE, and animal carcasses, must be treated as hazardous waste.
-
Chemical Inactivation: Liquid waste containing BOP can be inactivated by treatment with aluminum-nickel alloy powder in an increasingly basic solution.[5] This method has been shown to be effective in degrading nitrosamides to non-mutagenic products.[5]
-
Incineration: Solid waste and animal carcasses should be disposed of through a licensed hazardous waste incineration facility.
Signaling Pathways in BOP-Induced Pancreatic Carcinogenesis
BOP is known to induce pancreatic ductal adenocarcinoma (PDAC) that closely resembles the human disease. The carcinogenic effects of BOP are linked to the activation of key signaling pathways, primarily through the induction of genetic mutations.
Mutational activation of the KRAS oncogene is a critical initiating event in pancreatic cancer.[6] This is often followed by the inactivation of tumor suppressor genes such as TP53 and SMAD4 .[6] The loss of function of p53 and SMAD4 can contribute to tumor progression, even in the absence of a KRAS mutation.[7][8]
Caption: Simplified signaling pathway in BOP-induced pancreatic cancer.
References
- 1. ginmu.naramed-u.ac.jp [ginmu.naramed-u.ac.jp]
- 2. Colon adenocarcinomas in European hamsters after application of N-nitroso-bis 2-oxypropyl-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of this compound-induced pancreatic cancer in Syrian golden hamsters with D-Trp-6-LH-RH and somatostatin analogue RC-160 microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] KRAS: the Achilles’ heel of pancreas cancer biology | Semantic Scholar [semanticscholar.org]
- 7. Loss of p53 and SMAD4 induces adenosquamous subtype pancreatic cancer in the absence of an oncogenic KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of p53 and SMAD4 induces adenosquamous subtype pancreatic cancer in the absence of an oncogenic KRAS mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent carcinogen widely used in experimental models to induce pancreatic cancer in laboratory animals, particularly Syrian golden hamsters.[1] Accurate and consistent preparation of BOP solutions is critical for the reproducibility of these studies. Furthermore, understanding the stability of these solutions is paramount to ensure accurate dosing and to avoid the administration of degradation products with potentially altered biological activity. This document provides detailed protocols for the preparation of BOP solutions and guidelines for assessing their stability.
Safety Precautions
Warning: this compound is a potent carcinogen and should be handled with extreme caution. All procedures should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, must be worn at all times. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of this compound solutions in various solvents and under different storage conditions. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Solubility of this compound (BOP)
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Saline (0.9% NaCl) | To be determined | |
| Dimethyl sulfoxide (DMSO) | To be determined | |
| Water | To be determined |
Table 2: Stability of this compound (BOP) Solution (Example Template)
| Solvent | Concentration (mg/mL) | Storage Temperature (°C) | Duration (Days) | Percent Degradation | Degradation Products Identified |
| Saline (0.9% NaCl) | 10 | 4 | 1 | ||
| Saline (0.9% NaCl) | 10 | 4 | 7 | ||
| Saline (0.9% NaCl) | 10 | 25 (Room Temp) | 1 | ||
| Saline (0.9% NaCl) | 10 | 25 (Room Temp) | 7 | ||
| DMSO | 10 | 4 | 1 | ||
| DMSO | 10 | 4 | 7 | ||
| DMSO | 10 | 25 (Room Temp) | 1 | ||
| DMSO | 10 | 25 (Room Temp) | 7 |
Experimental Protocols
Protocol 1: Preparation of this compound (BOP) Solution for Subcutaneous Injection
This protocol is based on methods described in studies where BOP was administered subcutaneously to rodents.
Materials:
-
This compound (BOP) powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Work in a certified chemical fume hood.
-
Tare a sterile glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of BOP powder into the vial.
-
Calculate the required volume of sterile saline to achieve the target concentration (e.g., 10 mg/mL).
-
Add a small amount of the sterile saline to the vial containing the BOP powder.
-
Gently vortex the vial to dissolve the BOP. Sonication may be used if necessary to aid dissolution.
-
Once the BOP is completely dissolved, add the remaining volume of sterile saline to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step ensures the sterility of the final solution for injection.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for animal administration.
Protocol 2: Assessment of this compound (BOP) Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability study. The specific HPLC parameters may need to be optimized for your system.
Objective: To determine the stability of a BOP solution over time under specified storage conditions.
Materials:
-
Prepared BOP solution (from Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (isocratic or gradient)
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of BOP in the same solvent as the test solution at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparing the BOP solution for the stability study, take an aliquot for initial analysis.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the calibration standards and the time-zero sample into the HPLC system.
-
Record the peak area of the BOP peak for each injection.
-
-
Storage of Stability Samples:
-
Divide the remaining BOP solution into several aliquots in separate, tightly sealed vials.
-
Store the vials under the desired conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.
-
Allow the solution to come to room temperature.
-
Dilute an aliquot of the sample to the appropriate concentration.
-
Analyze the sample by HPLC, along with freshly prepared calibration standards.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of BOP in the stability samples at each time point using the calibration curve.
-
Calculate the percentage of BOP remaining at each time point relative to the initial concentration at time zero.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for the preparation of a sterile this compound (BOP) solution.
Caption: Key factors that can influence the stability of this compound (BOP) solutions.
References
Troubleshooting & Optimization
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). The following information is intended to help optimize BOP dosage to achieve desired carcinogenic effects while minimizing mortality and adverse side effects in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with BOP, presented in a question-and-answer format.
Issue: Unexpectedly high mortality rate in the experimental group.
-
Question: We initiated a study using BOP in Syrian golden hamsters and are observing a higher-than-expected mortality rate shortly after administration. What could be the cause and how can we mitigate this?
-
Answer: High mortality following BOP administration is often related to acute toxicity due to an excessive dose. It is crucial to consider the LD50 of BOP, which has been reported for European hamsters as 174 mg/kg for males and 118 mg/kg for females. While the LD50 may vary between species and strains, this provides a critical benchmark.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume. Ensure that the correct animal body weights were used.
-
Review Dosing Regimen: If administering multiple doses, the cumulative effect may lead to toxicity. Consider reducing the frequency or the amount of each dose. For instance, instead of a single high dose, weekly injections of a lower dose can be effective in inducing tumors with lower mortality.
-
Animal Strain and Health Status: The susceptibility to BOP can vary between different strains of rodents. Ensure that the animals are healthy and free from underlying diseases before starting the experiment, as compromised health can increase sensitivity to toxicity.
-
Route of Administration: The route of administration can influence toxicity. Subcutaneous injections are common, but oral administration in drinking water has also been used and may result in a different toxicity profile and tumor spectrum.[1]
-
Pilot Study: If you are using a new animal model or a significantly different protocol, it is highly recommended to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental conditions.
-
Issue: Low or no tumor incidence in the target organ.
-
Question: Our long-term study with BOP in rats has concluded, but the incidence of pancreatic tumors is much lower than anticipated. What factors could have contributed to this?
-
Answer: Insufficient tumor development can be due to several factors, including suboptimal dosage, issues with the BOP solution, or characteristics of the animal model.
Troubleshooting Steps:
-
Dosage and Duration: Review the literature for established protocols for your specific animal model and target tumor type. Pancreatic carcinogenesis in hamsters, for example, is well-documented with specific BOP dosage regimens. In some cases, a single high dose may be less effective than multiple lower doses administered over a longer period.
-
BOP Stability and Preparation: Ensure that the BOP solution is prepared correctly and stored appropriately to maintain its stability and potency.
-
Animal Model and Diet: The choice of animal model is critical. Syrian golden hamsters are known to be highly susceptible to the pancreatic carcinogenic effects of BOP. Diet can also play a role; for instance, a high-fat diet has been shown to enhance BOP-induced pancreatic carcinogenesis in hamsters.
-
Route of Administration: The route of administration can significantly impact the organotropic effects of BOP. Subcutaneous injections have been shown to be effective in inducing pancreatic tumors in hamsters, while oral administration may lead to a higher incidence of bile duct neoplasms.[1]
-
Issue: Animals are showing signs of distress and significant weight loss.
-
Question: Several animals in our BOP-treated group are exhibiting signs of poor health, such as weight loss, lethargy, and ruffled fur, even at doses not expected to be lethal. What are our next steps?
-
Answer: These are common signs of systemic toxicity. It is essential to closely monitor the animals and take appropriate action to ensure their welfare, which also improves the quality of the experimental data.
Troubleshooting Steps:
-
Implement a Health Monitoring Plan: Regularly monitor all animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance. A scoring system can be used to objectively assess animal health.
-
Refine Humane Endpoints: Establish clear humane endpoints for the study. For example, a weight loss exceeding 20% of the initial body weight, or the development of severe clinical signs, may necessitate euthanasia of the animal.
-
Supportive Care: Provide supportive care, such as supplemental nutrition or hydration, if appropriate and approved by your institution's animal care and use committee.
-
Dose Adjustment: If a significant portion of the animals are showing adverse effects, consider reducing the BOP dosage for the remainder of the study or for future experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (BOP)?
A1: BOP is typically dissolved in sterile physiological saline for subcutaneous or intraperitoneal injections. For oral administration, it can be mixed into the drinking water.
Q2: How should BOP be handled and stored?
A2: BOP is a potent carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, in a designated chemical fume hood. It should be stored in a cool, dark, and well-ventilated area, away from incompatible materials.
Q3: What are the common target organs for BOP-induced tumors?
A3: The primary target organ for BOP-induced carcinogenesis depends on the animal model and the route of administration. In Syrian golden hamsters, subcutaneous injection of BOP is a well-established model for inducing pancreatic ductal adenocarcinoma.[2] In rats, BOP can induce tumors in the liver, lungs, kidneys, and thyroid gland.[3] Oral administration in hamsters has been shown to primarily induce bile duct neoplasms.[1]
Q4: Can diet influence the outcome of BOP-induced carcinogenesis studies?
A4: Yes, diet can significantly modulate the effects of BOP. For example, a high-fat diet has been demonstrated to promote pancreatic carcinogenesis in hamsters treated with BOP. Conversely, some dietary components may have inhibitory effects.
Q5: Are there sex-dependent differences in the response to BOP?
A5: Yes, some studies have reported sex-dependent differences in tumor incidence and location following BOP administration. For example, in one study with MRC rats, there were notable sex differences in the responses of the respiratory and urothelial tissues to BOP.
Data Presentation
The following tables summarize quantitative data from various studies on the use of BOP in animal models.
Table 1: this compound (BOP) Dosage and Tumor Incidence in Syrian Golden Hamsters
| Dosage and Administration Route | Duration of Treatment | Target Organ | Tumor Incidence | Reference |
| 10 mg/kg, weekly subcutaneous injections | 10 weeks | Pancreas | Pancreatic cancer in 13 out of 55 hamsters | |
| 70 mg/kg, single subcutaneous injection | Single dose | Pancreas | Pancreatic lesions observed | |
| 5 mg/kg, weekly subcutaneous injections | 18 or 23 weeks | Pancreas | No tumors developed | [4] |
| 2.5 mg/kg, weekly subcutaneous injections | For life | Pancreas | Pancreatic lesions in 3 out of 22 non-diabetic hamsters | [4] |
| Oral administration in drinking water | 90 days | Bile Duct | High incidence of intra- and extrahepatic bile duct neoplasms | [1] |
Table 2: this compound (BOP) LD50 in European Hamsters
| Sex | LD50 (mg/kg body weight) |
| Male | 174 |
| Female | 118 |
Experimental Protocols
Protocol: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Golden Hamsters with BOP
This protocol is a generalized example based on commonly used methodologies. Researchers should adapt it based on their specific experimental goals and in accordance with their institutional animal care and use committee guidelines.
1. Animal Model:
-
Male Syrian golden hamsters, 6-8 weeks old.
2. Acclimatization:
-
House the animals in a controlled environment for at least one week prior to the start of the experiment.
-
Provide ad libitum access to standard chow and water.
3. BOP Preparation:
-
Dissolve this compound (BOP) in sterile physiological saline to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 200g hamster).
-
Prepare the solution fresh before each injection and protect it from light.
4. BOP Administration:
-
Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight.
-
Repeat the injections once a week for a period of 10-12 weeks.
5. Animal Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Record the body weight of each animal at least once a week.
-
Establish and adhere to humane endpoints as approved by the institutional animal care and use committee.
6. Termination and Tissue Collection:
-
Euthanize the animals at the predetermined experimental endpoint (e.g., 20-30 weeks after the first BOP injection).
-
Perform a thorough necropsy and examine all organs for gross abnormalities.
-
Collect the pancreas and other relevant tissues for histopathological analysis.
7. Histopathology:
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.
-
Evaluate the sections for the presence of preneoplastic and neoplastic lesions.
Mandatory Visualization
References
- 1. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Signaling Pathways Regulating Pancreatic Cancer Pathogenesis - Huamin Wang [grantome.com]
- 3. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent tumor induction with N-Nitrosobis(2-oxopropyl)amine
Welcome to the technical support center for N-Nitrosobis(2-oxopropyl)amine (BOP)-induced tumor models. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their preclinical cancer studies.
Troubleshooting Guide: Inconsistent Tumor Induction
Question: We are observing significant variability in tumor incidence and size in our BOP-induced pancreatic cancer model in Syrian hamsters. What are the potential causes and how can we improve consistency?
Answer:
Inconsistent tumor induction with BOP in Syrian hamsters can arise from several factors related to the experimental protocol and animal husbandry. Here are the most common issues and their solutions:
-
Animal-Related Factors:
-
Species and Strain: Syrian golden hamsters are the most suitable model for BOP-induced pancreatic ductal adenocarcinoma as they develop tumors that are histologically similar to human pancreatic cancer.[1][2] Using other species like rats can lead to tumors in different organs, such as the esophagus, respiratory tract, kidneys, and thyroid gland.[3][4]
-
Sex: Some studies have reported sex-dependent differences in tumor development. For instance, in rats, BOP-induced tumors in the respiratory and urothelial tissues were more prominent in males.[4] Using animals of a single sex can help reduce this variability.
-
Age: The age of the animals at the time of BOP administration can influence susceptibility. It is crucial to use a consistent age group for all experiments.
-
-
Dosing and Administration:
-
Route of Administration: The route of administration significantly impacts which organs develop tumors. Subcutaneous (s.c.) injection is the most common and effective method for inducing pancreatic tumors in hamsters.[2] Oral administration of BOP in hamsters has been shown to primarily induce tumors in the intra- and extrahepatic bile ducts, with few pancreatic neoplasms.
-
Dosage and Schedule: Tumor incidence is dose-dependent. A single high dose (e.g., 70 mg/kg) or multiple lower doses (e.g., 10-20 mg/kg weekly) can be used.[5][6] Inconsistency in the preparation of the BOP solution or inaccurate dosing can lead to variable tumor take rates. Ensure the BOP is fully dissolved and the dose is calculated accurately based on the animal's body weight.
-
Timing of Administration: Administering BOP during periods of pancreatic regeneration can enhance carcinogenesis.[7] Conversely, administration immediately after surgery may inhibit tumor development.[8][9]
-
-
Dietary Factors:
-
Fat Content: High-fat diets have been shown to enhance pancreatic carcinogenesis in the BOP-hamster model.[2][10] To ensure consistency, the fat content of the animal feed should be standardized across all experimental groups.
-
Dietary Supplements: Certain dietary components can modulate the carcinogenic effects of BOP. For example, selenium supplementation has been shown to have complex, sex-dependent effects on tumor yield.[11][12] Nicotinamide administered shortly before and after BOP has been found to inhibit pancreatic tumor induction.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BOP-induced carcinogenesis?
A1: BOP is a nitrosamine compound that, after metabolic activation, forms reactive electrophilic alkylating agents. These agents can then bind to DNA, leading to DNA adducts, which if not repaired, can result in mutations in critical genes, such as K-ras, initiating the process of carcinogenesis.[2][14][15]
Q2: Which signaling pathways are commonly activated in BOP-induced pancreatic tumors?
A2: The BOP-induced hamster pancreatic cancer model often shows alterations in signaling pathways that are also relevant to human pancreatic cancer. Key pathways include:
-
K-ras signaling: Mutations in the K-ras gene are a frequent and early event in BOP-induced pancreatic lesions in hamsters, similar to what is observed in human pancreatic cancer.[1][5][16]
-
PI3K/Akt/mTOR pathway: This pathway is often activated downstream of K-ras and plays a crucial role in cell survival, proliferation, and tumor progression.[16][17][18][19][20][21]
-
TGF-β signaling: The transforming growth factor-beta pathway can have dual roles, acting as a tumor suppressor in the early stages and promoting tumor progression and metastasis in later stages.[22][23][24][25][26]
Q3: What is a reliable, standard protocol for inducing pancreatic tumors in Syrian hamsters with BOP?
A3: A commonly used and effective protocol involves subcutaneous injections of BOP. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q4: Can BOP induce tumors in organs other than the pancreas?
A4: Yes, the organotropism of BOP is dependent on the animal species and the route of administration. In hamsters, while the pancreas is a primary target with subcutaneous administration, tumors can also develop in the lungs, liver, and gallbladder.[2][27] In rats, BOP can induce tumors in the kidneys, thyroid gland, urinary bladder, urethra, respiratory tract, colon, and liver.[3]
Data Presentation
Table 1: Effect of BOP Dosage and Schedule on Pancreatic Carcinoma Incidence in Syrian Hamsters
| BOP Dose | Administration Route | Schedule | Duration | Pancreatic Carcinoma Incidence | Reference |
| 20 mg/kg | Subcutaneous | Single dose | 46 weeks | 3-31% (depending on surgical intervention) | [8][9] |
| 10 mg/kg | Subcutaneous | Weekly for 10 weeks | 28 weeks | ~24% (13/55 hamsters) | |
| 70 mg/kg | Subcutaneous | Single dose, followed by augmentation regimen | 10-11 weeks | 14.3% | |
| 20 mg/kg | Subcutaneous | 3 weekly injections | 4 months | Pre-neoplastic lesions observed | [10] |
Table 2: Influence of Experimental Conditions on BOP-Induced Carcinogenesis
| Factor | Condition 1 | Tumor Outcome 1 | Condition 2 | Tumor Outcome 2 | Reference |
| Diet | Low Fat (5% lard) | Lower number of pre-neoplastic lesions | High Fat (20% lard) | Significantly greater number of large ductal complexes and intraductal hyperplasia | [10] |
| Surgery | BOP 30 min after partial pancreatectomy | 3% pancreatic cancer incidence | BOP 1 week after partial pancreatectomy | 31% pancreatic cancer incidence | [8][9] |
| Animal Species | Syrian Hamster | Primarily pancreatic tumors | Rat | Tumors in kidneys, thyroid, bladder, urethra, lungs, colon, liver | [2][3] |
| Administration Route (Hamster) | Subcutaneous | Pancreatic duct adenomas and adenocarcinomas | Oral | High incidence of intra- and extrahepatic bile duct neoplasms; few pancreatic tumors |
Experimental Protocols
Protocol: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Hamsters using BOP
This protocol is a synthesis of methodologies reported in the literature.[8][10]
Materials:
-
This compound (BOP)
-
Sterile saline (0.9% NaCl)
-
Male Syrian golden hamsters (6-8 weeks old)
-
Standard laboratory animal diet
-
Appropriate personal protective equipment (PPE) for handling a carcinogen
Procedure:
-
Acclimatization: House the hamsters in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
BOP Solution Preparation:
-
Caution: BOP is a potent carcinogen. Handle with extreme care using appropriate PPE, including gloves, a lab coat, and a chemical fume hood.
-
Prepare a fresh solution of BOP in sterile saline immediately before use. For a 10 mg/kg dose in a 100g hamster, you would need 1 mg of BOP. If injecting a volume of 0.1 mL, the concentration would be 10 mg/mL. Adjust concentration based on the average weight of the animals and the desired injection volume.
-
-
BOP Administration:
-
Weigh each hamster to determine the precise dose.
-
Administer the BOP solution via subcutaneous injection in the interscapular region.
-
Repeat the injections at the desired frequency (e.g., once weekly for a specified number of weeks).
-
-
Monitoring:
-
Monitor the animals regularly (e.g., daily or several times a week) for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Record body weights weekly.
-
-
Termination and Tissue Collection:
-
At the predetermined experimental endpoint (e.g., 20-40 weeks post-initial injection), euthanize the animals using an approved method.
-
Perform a complete necropsy and examine all organs for gross abnormalities.
-
Carefully dissect the pancreas, weigh it, and fix it in 10% neutral buffered formalin for at least 24 hours.
-
-
Histopathological Analysis:
-
Process the fixed pancreatic tissue, embed in paraffin, and prepare sections.
-
Stain the sections with hematoxylin and eosin (H&E) for histological examination.
-
Evaluate for the presence of pre-neoplastic lesions (e.g., pancreatic intraepithelial neoplasia - PanINs) and adenocarcinomas.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 3. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-ras gene mutation in early ductal lesions induced in a rapid production model for pancreatic carcinomas in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic lesions induced by a single dose of this compound and selection by resistance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification of pancreatic carcinogenesis in the hamster model. XV. Preventive effect of nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The activation of 3H-labeled this compound by isolated hamster pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The activation of 3H-labeled this compound by isolated hamster pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the PI3K/Akt pathway mediates bone morphogenetic protein 2-induced invasion of pancreatic cancer cells Panc-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the phosphatidylinositol 3'-kinase-AKT pathway induces apoptosis in pancreatic carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. PI3K/AKT/mTOR and sonic hedgehog pathways cooperate together to inhibit human pancreatic cancer stem cell characteristics and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disruption of TGFβ Signaling Pathways in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biomarkers of TGF-β Signaling Pathway and Prognosis of Pancreatic Cancer | PLOS One [journals.plos.org]
- 24. TGF-β Signaling Loop in Pancreatic Ductal Adenocarcinoma Activates Fibroblasts and Increases Tumor Cell Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | The TGF-β superfamily as potential therapeutic targets in pancreatic cancer [frontiersin.org]
- 27. academic.oup.com [academic.oup.com]
N-Nitrosobis(2-oxopropyl)amine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosobis(2-oxopropyl)amine (BOP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BOP) and what is its primary application in research?
A1: this compound (BOP) is a potent nitrosamine carcinogen.[1][2] It is widely used in experimental research to induce pancreatic ductal adenocarcinoma in animal models, particularly in Syrian hamsters.[1][2] This model is valuable for studying the mechanisms of pancreatic cancer development, progression, and for evaluating potential therapeutic agents.[2]
Q2: What are the primary safety precautions to take when handling BOP?
A2: BOP is a suspected human carcinogen and should be handled with extreme caution in a controlled laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work with BOP should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Q3: How should this compound be stored?
A3: BOP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, it is recommended to store it at -20°C.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
A4: While specific quantitative solubility data for BOP in common laboratory solvents is limited in publicly available literature, information on similar nitrosamine compounds suggests a general approach. BOP is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.
For other nitrosamines, such as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), solubility has been reported in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers.[3] For another related compound, N-Nitrosodi-n-butylamine, the water solubility is documented as 1.27 g/L.[4]
Based on this, for preparing stock solutions of BOP, it is recommended to start with organic solvents such as DMSO or ethanol.
Q5: My BOP precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with poorly water-soluble compounds. Here are several strategies to mitigate this:
-
Optimize the final concentration: The final concentration of BOP in your aqueous solution may be exceeding its solubility limit. Try lowering the final concentration.
-
Minimize the organic solvent volume: Prepare a higher concentration stock solution in your organic solvent of choice to minimize the volume added to the aqueous phase. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 1% (v/v) to avoid solvent-induced artifacts in biological experiments.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.
-
pH adjustment: The stability of BOP can be pH-dependent. It has been noted that BOP can undergo base-catalyzed decomposition.[5] Therefore, maintaining a neutral or slightly acidic pH may be beneficial for stability, though its effect on solubility needs to be empirically determined.
-
Gentle warming: Gently warming the solution may aid in dissolution, but be cautious as heat can potentially degrade the compound. The stability of BOP at elevated temperatures should be considered.
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution.
Q6: What is a recommended starting protocol for preparing a BOP solution for animal studies?
A6: Many studies report administering BOP to hamsters either subcutaneously or in their drinking water.[6][7][8][9][10] While detailed protocols are often not fully described in the publications, here is a general approach based on the available information:
-
For subcutaneous injection: It is likely that BOP is dissolved in a biocompatible vehicle. A common vehicle for subcutaneous injections of poorly water-soluble compounds is a mixture of an organic solvent (like DMSO) and a sterile aqueous solution (like saline or PBS), or an oil-based vehicle such as corn oil. It is crucial to first dissolve the BOP in a minimal amount of the organic solvent before slowly adding the aqueous component while vortexing to prevent precipitation. The final solution should be sterile-filtered before injection.
-
For administration in drinking water: Given the low aqueous solubility, achieving high concentrations in drinking water may be challenging.[6][7] Researchers should prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the drinking water to the desired final concentration. The stability of BOP in the aqueous solution over time should be considered, and fresh solutions should be prepared regularly.[3]
It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs before preparing large batches.
Quantitative Solubility Data
| Solvent | Approximate Solubility of NMBA (mg/mL) |
| Ethanol | 25 |
| Dimethyl sulfoxide (DMSO) | 20 |
| Dimethylformamide (DMF) | 30 |
| 1:7 solution of DMF:PBS (pH 7.2) | 0.12 |
Experimental Protocols
Protocol: Preparation of a Stock Solution of a Poorly Water-Soluble Nitrosamine (General Guidance)
This protocol is a general guideline based on practices for similar compounds and should be adapted and optimized for this compound.
-
Materials:
-
This compound (BOP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the desired amount of BOP in a sterile, tared microcentrifuge tube or vial inside a chemical fume hood.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Cap the tube/vial securely.
-
Vortex the solution until the BOP is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but monitor for any signs of degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol: Preparation of a Working Solution for Cell Culture Experiments (General Guidance)
-
Materials:
-
BOP stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the BOP stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to the cells (typically <0.5%).
-
Use the working solution immediately.
-
Signaling Pathways and Experimental Workflows
Mechanism of BOP-Induced Pancreatic Carcinogenesis
The carcinogenic action of this compound is a multi-step process that begins with its metabolic activation.[1] This activation is carried out by cytochrome P450 enzymes, which convert BOP into reactive metabolites.[1] These electrophilic metabolites can then form covalent adducts with DNA.[1] The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[11][12]
A critical target for these mutations in BOP-induced pancreatic cancer is the KRAS gene.[6][13] Mutations in the KRAS oncogene, particularly at codon 12, are found in a very high percentage of pancreatic ductal adenocarcinomas.[13][14] The mutated KRAS protein is constitutively active, leading to the continuous stimulation of downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, which promotes cell proliferation, survival, and ultimately, tumorigenesis.[14][15]
Caption: BOP-induced pancreatic carcinogenesis pathway.
Experimental Workflow for Investigating BOP Solubility
The following workflow outlines a systematic approach to determining the solubility of BOP in a new solvent system.
Caption: Workflow for determining BOP solubility.
References
- 1. This compound (60599-38-4) for sale [vulcanchem.com]
- 2. This compound | 60599-38-4 | Benchchem [benchchem.com]
- 3. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2, Properties of N-Nitrosodi-n-butylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Base-catalyzed decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-ras gene mutation in early ductal lesions induced in a rapid production model for pancreatic carcinomas in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic carcinogenicity of N-nitrosobis(2-oxopropyl)-amine in diabetic and non-diabetic Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreatic lesions induced by a single dose of this compound and selection by resistance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 14. KRAS RENAISSANCE(S) in Tumor Infiltrating B Cells in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Induced Lesion Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosobis(2-oxopropyl)amine (BOP)-induced lesion models. Our goal is to help you address variability in your experiments and ensure the robustness and reproducibility of your results.
Troubleshooting Guides
High variability in lesion development is a common challenge in BOP-induced carcinogenesis studies. This section provides a structured approach to identifying and addressing potential sources of inconsistency in your experimental outcomes.
Problem 1: Inconsistent Tumor Incidence and Multiplicity
You observe significant variation in the number and frequency of tumors between animals within the same experimental group.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Variability in Animal Strain | - Action: Ensure the use of a consistent and well-characterized animal strain, such as the Syrian golden hamster, which is highly susceptible to BOP-induced pancreatic cancer.[1] - Recommendation: Source animals from a reputable supplier and maintain a consistent genetic background throughout your studies. |
| Differences in Animal Age and Weight | - Action: Standardize the age and weight of animals at the start of the experiment. - Recommendation: BOP administration in 8-week-old hamsters has been shown to be effective.[2] |
| Inconsistent BOP Administration | - Action: Verify the accuracy of BOP dosage and the consistency of the administration route (subcutaneous injection is common). - Recommendation: Prepare fresh BOP solutions and use calibrated equipment for injections. A common protocol involves subcutaneous injections of 10 mg/kg BOP weekly for four weeks.[1] |
| Dietary Inconsistencies | - Action: Use a standardized, purified diet. Commercial diets can have variable composition, which may affect carcinogenesis.[2] - Recommendation: Avoid high-fat and high-sucrose diets unless they are a specific variable in your study, as they can promote pancreatic carcinogenesis. |
| Animal Husbandry Conditions | - Action: Maintain consistent housing conditions, including cage density, light-dark cycles, and temperature. - Recommendation: Stress can influence physiological responses, potentially impacting tumor development. |
Problem 2: Unexpected Lesion Characteristics or Location
The type or location of tumors is not consistent with expected outcomes (e.g., tumors in organs other than the pancreas, or unexpected histological subtypes).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Model Specificity | - Action: Be aware of the species-specific effects of BOP. While it primarily induces pancreatic ductal adenocarcinomas in Syrian hamsters, it can induce tumors in the liver, lungs, and kidneys in rats.[1][3] - Recommendation: Select the animal model that is most appropriate for your research question. |
| Route of Administration | - Action: The route of administration can influence tumor location. For example, oral administration in rats can lead to a higher incidence of esophageal tumors compared to subcutaneous injection.[4] - Recommendation: Maintain a consistent route of administration as specified in your protocol. |
| Metabolic Differences | - Action: Recognize that metabolic activation of BOP can vary between species and even between different cell types within an organ.[5] - Recommendation: When comparing results across studies, consider potential differences in metabolic pathways. |
| Histopathological Interpretation | - Action: Ensure consistent and standardized histopathological evaluation of lesions. - Recommendation: Utilize specific markers, such as cytokeratin, to confirm the ductal origin of pancreatic tumors.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal animal model for studying BOP-induced pancreatic cancer?
A1: The Syrian golden hamster is the most widely used and accepted model for studying BOP-induced pancreatic ductal adenocarcinoma.[1] This is because the histological and molecular characteristics of the tumors, including the presence of K-ras mutations, closely resemble human pancreatic cancer.[1] In contrast, BOP induces a different spectrum of tumors in rats, with a lower incidence of pancreatic neoplasms.[3][8]
Q2: How does diet influence the development of BOP-induced lesions?
A2: Diet is a significant modifying factor. High-fat diets, particularly those rich in saturated fats, have been shown to enhance pancreatic carcinogenesis in the BOP-hamster model.[9] Similarly, sucrose-rich diets can also promote the development of pancreatic cancer. The use of a semipurified diet is recommended over commercial diets to reduce variability, as the latter can have inconsistent compositions that may affect lesion development.[2]
Q3: What is a standard protocol for BOP administration to induce pancreatic lesions in hamsters?
A3: A commonly used protocol involves subcutaneous (s.c.) injections of this compound (BOP) at a dose of 10 mg/kg body weight, administered weekly for four consecutive weeks.[1] Another established protocol uses 20 mg/kg BOP s.c. at 5, 6, and 7 weeks of age.[9] Lesions can be assessed at various time points, with a 4-month protocol being suitable for evaluating early pre-neoplastic lesions.[9]
Q4: Are there sex-related differences in susceptibility to BOP?
A4: Yes, sex-dependent differences in tumor development have been observed. For instance, in rats, BOP-induced nasal cavity and urinary tract tumors are more prevalent in males, suggesting an influence of sex hormones on the metabolic activation of BOP in certain tissues.[4] In hamsters, while some studies report no significant sex differences in pancreatic lesion induction with specific protocols,[1] others have noted that the enhancing effects of dietary factors like selenium can be sex-specific.[10]
Q5: What are the key safety precautions for handling BOP?
A5: this compound is a potent carcinogen and should be handled with extreme care.[11][12] Always work in a designated area, such as a chemical fume hood, to avoid inhalation of vapors or aerosols.[13] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] In case of skin contact, wash the area thoroughly with soap and water. For eye contact, rinse with copious amounts of water and seek immediate medical attention.[13]
Q6: How can I ensure accurate and reproducible histopathological analysis of BOP-induced lesions?
A6: For accurate analysis, a systematic approach is crucial. Pancreatic tissue should be properly fixed (e.g., in 10% formalin), embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining.[14] Lesions should be classified according to established criteria, distinguishing between pre-neoplastic lesions (e.g., hyperplasia, dysplasia) and carcinomas.[9] Immunohistochemical markers can be valuable for confirming the cellular origin of tumors. For example, cytokeratin staining can identify cells of ductal origin,[6][7] and integrin α(V)β(3) has been identified as a potential marker for early lesions.[15] It is also important to use appropriate statistical methods for analyzing lesion scores to avoid common pitfalls like pseudoreplication.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various factors on BOP-induced lesion development in Syrian hamsters.
Table 1: Effect of Dietary Fat on Pancreatic Lesion Development
| Lesion Type | Low Fat (5% lard) | High Fat (20% lard) |
| Intermediate and Tubular Ductal Complexes (Number) | Lower | Significantly Higher |
| Intraductal Hyperplasia (Number of Ducts) | Lower | Higher |
| Atypical Hyperplasia (Proportion) | Lower | Higher |
| (Data adapted from a 4-month study with s.c. injection of 20 mg/kg BOP at 5, 6, and 7 weeks of age)[9] |
Table 2: Effect of Partial Pancreatectomy (PP) on Pancreatic Cancer Development
| Experimental Group | Cancer Incidence | Average Tumor Diameter (mm) |
| BOP 30 min after PP | 3% | 4 |
| BOP 1 week after PP | 31% | 10 |
| BOP only (Control) | Not specified | 9 |
| (Data from a 46-week study with a single s.c. injection of 20 mg/kg BOP)[18] |
Experimental Protocols
Protocol 1: Induction of Pancreatic Lesions in Syrian Hamsters (4-Month Model)
This protocol is designed for the induction and quantitative analysis of early pre-neoplastic lesions.[9]
Materials:
-
This compound (BOP)
-
Sterile saline solution
-
Syrian golden hamsters (4 weeks old)
-
Standard or experimental diets
-
Calibrated syringes and needles for subcutaneous injection
-
10% neutral buffered formalin
-
Standard histology equipment (paraffin, microtome, slides, H&E stains)
Procedure:
-
Acclimatization: Acclimatize hamsters for one week upon arrival.
-
BOP Administration: At 5, 6, and 7 weeks of age, administer BOP via subcutaneous injection at a dose of 20 mg/kg body weight. Prepare the BOP solution in sterile saline.
-
Dietary Intervention: Following the final BOP injection, randomize animals into different dietary groups as required by the experimental design.
-
Monitoring: Monitor the animals' health and body weight regularly.
-
Termination: At 4 months post-initiation, euthanize the animals.
-
Tissue Collection: At necropsy, carefully dissect the pancreas, trim excess fat, and fix in 10% neutral buffered formalin for at least 24 hours.
-
Histopathological Analysis: Process the fixed pancreatic tissue for paraffin embedding. Prepare 5 µm sections and stain with hematoxylin and eosin (H&E).
-
Quantitative Analysis: Quantify the number and size of pre-neoplastic lesions, such as intraductal epithelial hyperplasia, cystic ductal complexes, and tubular ductal complexes, under a microscope.
Protocol 2: Histopathological and Immunohistochemical Analysis
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: For immunohistochemistry, perform heat-induced epitope retrieval using a suitable buffer (e.g., 0.01 M citrate buffer, pH 6.0).[14]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[14]
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-cytokeratin or anti-integrin α(V)β(3)) at the optimal concentration and duration.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) to visualize the antigen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Microscopic Examination: Evaluate the staining intensity and distribution within the pancreatic lesions.
Signaling Pathways and Experimental Workflows
K-ras Signaling Pathway in BOP-Induced Pancreatic Carcinogenesis
BOP acts as a potent carcinogen that, after metabolic activation, leads to DNA damage. A critical consequence of this is the high frequency of activating mutations in the KRAS gene, a key event in the initiation of pancreatic ductal adenocarcinoma.[1] Mutant KRAS is constitutively active, leading to the continuous stimulation of downstream signaling pathways that promote cell proliferation, survival, and invasion.
Caption: BOP-induced KRAS signaling pathway in pancreatic cancer.
Experimental Workflow for a BOP Carcinogenesis Study
This diagram outlines the key steps in a typical in vivo study using the BOP-induced hamster model of pancreatic cancer.
Caption: Workflow for BOP-induced pancreatic carcinogenesis studies.
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Comparative studies on the effects of semipurified and commercial diet on longevity and spontaneous and induced lesions in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 60599-38-4 | Benchchem [benchchem.com]
- 13. chemicea.com [chemicea.com]
- 14. Syrian hamsters as a model of lung injury with SARS-CoV-2 infection: Pathologic, physiologic, and detailed molecular profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel immunohistochemical marker, integrin α(V)β(3), for BOP-induced early lesions in hamster pancreatic ductal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statistical analyses of chicken intestinal lesion scores in battery cage studies of anti-coccidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Common Pitfalls in Analysis of Tissue Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Rodent Protocols
This technical support center provides guidance for researchers using N-Nitrosobis(2-oxopropyl)amine (BOP) to induce pancreatic and other tumors in rodent models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible studies.
Troubleshooting Guide
This guide addresses common issues encountered during BOP carcinogenesis experiments in a question-and-answer format.
Q1: We are observing high mortality in our hamster cohort soon after BOP administration. What could be the cause?
A1: High mortality following BOP injection can be due to several factors:
-
Dose: The dose of BOP may be too high for the specific strain or substrain of hamster you are using. While doses around 10 mg/kg weekly are reported, a single high dose (e.g., 70 mg/kg) can also be used but may lead to increased toxicity.[1][2] Consider reducing the dose or switching to a fractionated dosing schedule.
-
Route of Administration: Subcutaneous injection is a common route.[3] Ensure proper injection technique to avoid accidental intravenous administration, which can increase acute toxicity.
-
Animal Health: Pre-existing health conditions in the animals can increase their susceptibility to BOP toxicity. Ensure that all animals are healthy and properly acclimated before starting the experiment.
-
Solvent: Ensure the vehicle used to dissolve BOP is non-toxic and administered at an appropriate volume.
Q2: Our BOP-treated rats are developing tumors, but not in the pancreas. Why is this happening?
A2: The target organ for BOP-induced carcinogenesis in rats is highly dependent on the strain and the route of administration.
-
Strain Differences: Unlike in Syrian hamsters, where BOP is a potent pancreatic carcinogen, in rats (e.g., Wistar-derived MRC, Fischer F-344), BOP tends to induce tumors in other organs such as the liver, kidneys, thyroid, and lungs.[4][5][6] Be sure to select the appropriate rodent species and strain for your research question.
-
Route of Administration: The route of administration can significantly influence tumor location. For instance, oral administration of BOP in hamsters has been shown to induce a high incidence of bile duct neoplasms rather than pancreatic tumors.[7] Subcutaneous injection is more commonly associated with pancreatic cancer in hamsters.[3]
Q3: We are seeing significant variability in tumor development within the same experimental group. What are some potential reasons?
A3: Variability in tumor incidence and latency can be frustrating. Here are a few potential causes:
-
Genetic Drift: Inbred strains can undergo genetic drift over time, especially in smaller colonies.[8][9] This can lead to phenotypic changes and altered susceptibility to carcinogens. It is advisable to refresh your mouse or rat colonies every 5-10 generations by backcrossing to the original inbred strain.[9]
-
Sex Differences: Some studies report sex-dependent differences in tumor development. For example, in Wistar-derived MRC rats, BOP induced urinary and urethral papillomas primarily in males.[5] Ensure your experimental groups are balanced by sex, or analyze the data for each sex separately.
-
Diet: Diet can influence carcinogenesis. For instance, high-fat or high-sucrose diets have been shown to promote BOP-induced pancreatic cancer in hamsters. Ensure all animals are on a consistent and defined diet.
Q4: We are not observing any tumor formation after several weeks of BOP treatment in our hamsters. What should we check?
A4: A lack of tumor development could be due to several factors:
-
BOP Potency: Ensure the BOP you are using is of high quality and has not degraded. Store it according to the manufacturer's instructions.
-
Dosing and Schedule: Review your dosing regimen. While a single high dose can be effective, weekly injections over several weeks are a common protocol for inducing pancreatic cancer in hamsters.[2]
-
Observation Period: The latency period for tumor development can be long. Pancreatic tumors in hamsters treated with BOP may take up to 20 weeks or longer to become apparent.[2]
-
Strain Susceptibility: While Syrian golden hamsters are generally susceptible, there could be substrain differences. Confirm the susceptibility of your chosen hamster strain.
Frequently Asked Questions (FAQs)
Q: What is the most common rodent model for BOP-induced pancreatic cancer?
A: The Syrian golden hamster is the most widely used and effective model for inducing pancreatic ductal adenocarcinoma with BOP.[3] Rats are more prone to developing tumors in other organs, and while mice have been used, the hamster model is considered more robust for pancreatic cancer research.[3][4][6]
Q: What is the mechanism of action of BOP?
A: BOP is a nitrosamine that requires metabolic activation to become a carcinogen. This process leads to the formation of reactive intermediates that can alkylate DNA, causing mutations in key genes like KRAS, which is a critical event in the initiation of pancreatic cancer.[3]
Q: What are the typical doses and administration routes for BOP in different rodent strains?
A: Please refer to the summary table below for detailed information on dosages and routes of administration.
Q: Are there any specific safety precautions I should take when handling BOP?
A: Yes, BOP is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is essential. All waste materials should be disposed of as hazardous chemical waste according to your institution's guidelines.
Data Summary: BOP Protocols in Rodent Strains
| Species | Strain | BOP Dose | Administration Route | Frequency | Tumor Outcome | Reference |
| Hamster | Syrian Golden | 10 mg/kg | Subcutaneous | Weekly for 10 weeks | Pancreatic ductal adenocarcinoma | [2] |
| Hamster | Syrian Golden | 70 mg/kg | Subcutaneous | Single dose | Pancreatic ductal adenocarcinoma | [1] |
| Rat | Wistar-derived MRC | Equitoxic doses (not specified) | Subcutaneous | Weekly | Tumors in kidneys, thyroid, urinary bladder, urethra, respiratory tract, colon, and liver. | [4] |
| Rat | Fischer F-344 | Not specified | Not specified | Twice weekly for 11 doses (in newborns) | Hepatocellular carcinoma, nephroblastoma, gonadal stromal tumors. | [6] |
| Mouse | C57BL/6J, KK-Ay, ICR | 80 mg/kg | Subcutaneous | Single dose | Enhanced pancreatic and bile duct cell proliferation in KK-Ay mice. |
Experimental Protocols
Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters with BOP
Materials:
-
This compound (BOP)
-
Sterile saline or other appropriate vehicle
-
Syrian golden hamsters (male, 6-8 weeks old)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Methodology:
-
Acclimatization: Acclimate hamsters to the animal facility for at least one week before the start of the experiment.
-
BOP Preparation: Prepare a fresh solution of BOP in sterile saline on the day of injection. A common concentration is 10 mg/mL.
-
Dosing: Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight.
-
Injection Schedule: Repeat the injections once a week for 10 consecutive weeks.
-
Monitoring: Monitor the animals' health daily and their body weight weekly. Observe for any signs of toxicity or tumor development.
-
Termination: Euthanize the animals at a predetermined endpoint (e.g., 20-28 weeks after the first injection) or when they show signs of significant morbidity.[2]
-
Necropsy and Histopathology: Perform a thorough necropsy and collect the pancreas and other organs for histopathological analysis to confirm tumor development.
Visualizations
Experimental Workflow
References
- 1. Pancreatic lesions induced by a single dose of this compound and selection by resistance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 4. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activation of 3H-labeled this compound by isolated hamster pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Carcinogenesis
Welcome to the technical support center for researchers utilizing N-Nitrosobis(2-oxopropyl)amine (BOP) in experimental carcinogenesis models. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Inconsistent Tumor Induction
Question: My BOP-induced tumor incidence is inconsistent between experiments, or the primary tumor site is not what I expected. What are the key factors influencing BOP's carcinogenic potency and organ specificity?
Answer: The carcinogenic potency and target organ of this compound (BOP) are highly sensitive to several experimental variables. Inconsistency often arises from subtle differences in protocol. The primary factors to control are:
-
Animal Species: BOP exhibits significant species-specific organotropism. It is a potent pancreatic carcinogen in Syrian golden hamsters, which are considered the best model for this purpose.[1][2] In contrast, BOP primarily induces tumors of the thyroid gland, lungs, liver, and colon in rats, with the pancreas rarely being affected.[1][3][4] This difference is attributed to variations in metabolic activation and DNA alkylation in the target tissues.[2]
-
Route of Administration: The method of BOP delivery significantly alters the resulting tumor profile. Subcutaneous (s.c.) injection in hamsters reliably targets the pancreas.[2] However, oral administration (gavage) can lead to an increased incidence of bile duct tumors.[5] In rats, oral administration of BOP leads to a different tumor spectrum than subcutaneous injection, affecting organs like the pharynx, esophagus, and thyroid differently.[4]
-
Dose and Schedule: The carcinogenic effects of BOP are dose-dependent.[6] Both single high-dose injections and chronic weekly administrations are effective for tumor induction.[2][7] A single dose of 70 mg/kg body weight in hamsters has been shown to induce pancreatic lesions.[7] Lower weekly doses (e.g., 10 mg/kg) are also common protocols.[2] Ensure your dosing is precise and consistent.
-
Metabolic Activation: BOP is not carcinogenic itself but requires metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that alkylate DNA.[8] The primary metabolic pathway involves the reduction of BOP to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is considered a key proximate carcinogen, especially for the pancreas.[5][9] Factors that influence liver and pancreatic enzyme activity, such as diet, can therefore affect BOP potency.
-
Sex and Hormonal Status: In some models, particularly in rats, there are sex-specific differences in tumor development. For example, nasal cavity and urinary tract tumors were induced primarily in male rats treated with BOP, suggesting a role for sex hormones in the activation of BOP in certain tissues.[4]
Troubleshooting Checklist for Inconsistent Results:
-
Verify Animal Model: Confirm you are using the correct species for your target organ (e.g., Syrian hamster for pancreatic cancer).[2]
-
Standardize Administration Route: Use the same administration route for all animals in all experimental groups.
-
Calibrate Dosing: Double-check dose calculations and the concentration of your BOP solution.
-
Control Environmental Factors: Maintain consistent diet, housing conditions, and light/dark cycles, as these can influence animal metabolism.
-
Document Sex: Record and analyze data for males and females separately, as sex can be a significant variable.[4]
Data & Protocols
Table 1: Species-Specific Tumor Induction by BOP
This table summarizes the primary tumor sites observed in Syrian hamsters and MRC rats following BOP administration, highlighting the compound's differential organotropism.
| Species | Administration Route | Primary Target Organs | Other Affected Organs | Reference |
| Syrian Golden Hamster | Subcutaneous (s.c.) | Pancreas (Ductal Adenocarcinoma) | Lung, Liver | [1][2] |
| Oral (Gavage) | Pancreatic Duct, Bile Duct | Liver (Hepatocellular/Cholangiocellular Neoplasms), Lung | [5][10] | |
| MRC Rat | Subcutaneous (s.c.) | Thyroid Gland, Kidneys | Lung, Colon, Liver | [3][4] |
| Oral (Gavage) | Thyroid Gland, Urethra | Colon, Lung, Liver | [3][4] |
Table 2: Comparative Carcinogenic Potency of BOP and its Metabolites
Data from studies in Syrian hamsters show that BOP is more potent than its key metabolites, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).
| Compound | Relative Potency | Key Observation | Reference |
| BOP | Most Potent | Shortest time to death with tumors at a low total dose. | [10] |
| HPOP | Intermediate | Weaker than BOP but stronger than BHP. Also induces liver neoplasms. | [10] |
| BHP | Least Potent | Considerably less potent than BOP and HPOP. | [10] |
Experimental Protocol: Induction of Pancreatic Adenocarcinoma in Syrian Hamsters
This protocol is a standard method for inducing pancreatic ductal adenocarcinoma, a model that closely mimics human disease.[1]
Materials:
-
This compound (BOP)
-
Sterile 0.9% Saline Solution
-
8-week-old male Syrian golden hamsters
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week prior to the start of the experiment.
-
BOP Solution Preparation: Dissolve BOP in sterile saline to a final concentration of 10 mg/mL. Prepare this solution fresh before each injection and protect it from light.
-
Administration: Administer BOP via subcutaneous (s.c.) injection at a dose of 10 mg/kg body weight. Injections are typically given in the interscapular region.
-
Dosing Schedule: Repeat the injection once weekly for a period of 4-6 weeks.[2]
-
Monitoring: Monitor the animals daily for clinical signs of distress (e.g., weight loss, lethargy, abdominal distension). Record body weights weekly.
-
Termination: The typical experimental endpoint is 30-40 weeks after the initial injection.[2] Euthanize animals at the endpoint or when they become moribund.
-
Necropsy and Histopathology: Perform a full necropsy. Harvest the pancreas, liver, lungs, and any other tissues with gross abnormalities. Fix tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Visual Guides: Pathways & Workflows
Metabolic Activation of BOP
The carcinogenic effect of BOP is dependent on its metabolic conversion to reactive intermediates. The primary pathway involves the reduction to HPOP, a proximate carcinogen, which can be further reduced to BHP.
References
- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 3. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the pancreatic carcinogen N-nitroso-bis(2-oxopropyl)amine after oral and intraperitoneal administration to Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of this compound and N-nitroso(2-hydroxypropyl)-(2-oxopropyl)amine to mutagens for V79 cells by isolated hamster and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic lesions induced by a single dose of this compound and selection by resistance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, this compound, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of N-Nitrosobis(2-oxopropyl)amine administration
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Administration
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound (BOP) in experimental models. The focus is on minimizing off-target effects through careful planning, execution, and troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BOP) and what is its primary application in research?
A1: this compound (BOP) is a potent, organ-specific nitrosamine carcinogen used to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, most notably in Syrian golden hamsters. Its high specificity for the pancreas makes it a valuable tool for studying the initiation and progression of this disease.
Q2: How does BOP induce pancreatic cancer?
A2: BOP requires metabolic activation in the body. It is metabolized by cytochrome P450 enzymes, primarily in the liver, into reactive electrophilic intermediates. These intermediates travel through the bloodstream to the pancreas, where they damage DNA by forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations in key oncogenes, such as Kras, initiating the development of pancreatic cancer.
Q3: What are the primary off-target effects associated with BOP administration?
A3: While BOP is highly specific to the pancreas, off-target effects can occur, particularly at higher doses. The most commonly reported off-target organ is the liver, due to its primary role in metabolizing BOP. Other reported sites of tumor development include the lungs, kidneys, and gallbladder. Systemic toxicity can also manifest as weight loss, lethargy, or reduced survival in experimental animals.
Q4: Can the route of administration influence the off-target effects of BOP?
A4: Yes, the route of administration is a critical factor. Subcutaneous (s.c.) injection is the most common and well-documented method for inducing pancreatic cancer with high fidelity. Intraperitoneal (i.p.) or intravenous (i.v.) routes can alter the distribution and metabolism of BOP, potentially leading to a different profile of on-target and off-target effects. Consistency in the administration route is crucial for reproducibility.
Q5: What is the importance of the animal model chosen for BOP studies?
A5: The choice of animal model is highly important as there are species-specific differences in metabolism and susceptibility to BOP. The Syrian golden hamster is the most widely used and validated model for BOP-induced pancreatic cancer due to its high sensitivity. While other species like rats can be used, the tumor incidence and latency period may vary significantly.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality or excessive weight loss (>15%) in animals post-injection. | 1. Dosage is too high for the specific animal strain, age, or sex.2. Improper administration (e.g., accidental i.p. injection instead of s.c.).3. Contamination of the BOP solution.4. Pre-existing health conditions in the animals. | 1. Review and recalculate the dosage based on recent literature for your specific model. Consider a dose-finding study.2. Ensure proper training on injection techniques. For s.c. injections, use the scruff of the neck.3. Prepare fresh BOP solutions for each injection cycle using sterile techniques.4. Ensure animals are properly acclimatized and health-screened before the study begins. |
| Low incidence of pancreatic tumors. | 1. Dosage is too low.2. Insufficient duration of the study.3. Degradation of BOP solution.4. Incorrect route of administration. | 1. Verify the dosage against established protocols. A common dose for hamsters is 10 mg/kg body weight, once weekly for several weeks.2. The latency period for tumor development can be long (e.g., 12-20 weeks after the last injection). Ensure the study endpoint is appropriate.3. BOP is sensitive to light. Store stock solutions protected from light and prepare fresh dilutions before use.4. Confirm the use of the subcutaneous route, as it is most effective for pancreatic specificity. |
| High incidence of tumors in non-pancreatic tissues (e.g., liver, lung). | 1. Dosage is too high, leading to systemic exposure and off-target effects.2. Metabolic differences in the animal strain being used.3. The administration schedule is too frequent. | 1. Reduce the dose of BOP. A lower dose may increase pancreatic specificity while reducing systemic toxicity.2. Review literature specific to your animal strain. Consider using a different, well-characterized strain.3. Increase the interval between injections (e.g., from once weekly to once every two weeks) to allow for metabolic clearance and tissue recovery. |
| Inconsistent tumor development across the cohort. | 1. Inaccurate or inconsistent injection volumes.2. Variability in animal weight, age, or sex.3. Uneven suspension of BOP if not fully dissolved in the vehicle. | 1. Use calibrated syringes and ensure the injection volume is accurately calculated for each animal's body weight.2. Use a homogenous group of animals (narrow age and weight range). If using both sexes, analyze them as separate cohorts.3. Ensure BOP is completely dissolved in the vehicle (e.g., saline) before drawing it into the syringe. Vortex if necessary. |
Experimental Protocols & Data
BOP Dosage and Administration in Syrian Hamsters
The following table summarizes typical dosage regimens for inducing pancreatic cancer in Syrian golden hamsters. Researchers should perform a pilot study to determine the optimal dose for their specific animal strain and experimental goals.
| Parameter | Value | Reference |
| Animal Model | Syrian Golden Hamster (Male, 6-8 weeks old) | |
| Carcinogen | This compound (BOP) | |
| Typical Dose | 10 mg/kg body weight | |
| Vehicle | Sterile 0.9% Saline | |
| Route | Subcutaneous (s.c.) | |
| Frequency | Once weekly | |
| Duration | 6-12 weeks | Varies by study |
| Tumor Latency | 12-20 weeks after final injection | Varies by study |
Protocol for BOP Solution Preparation and Administration
-
Safety First: BOP is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.
-
Calculation: Calculate the total amount of BOP required. For a 10 mg/kg dose in a 100g (0.1 kg) hamster, you would need 1 mg of BOP.
-
Dissolution: Weigh the required amount of BOP and dissolve it in sterile 0.9% saline to a final concentration that allows for a manageable injection volume (e.g., 1-5 mg/mL). Protect the solution from light by wrapping the container in aluminum foil.
-
Administration:
-
Weigh each animal immediately before injection.
-
Calculate the precise volume needed for the 10 mg/kg dose.
-
Using a tuberculin syringe with a 25-27 gauge needle, draw up the calculated volume.
-
Gently lift the skin on the scruff of the hamster's neck to form a "tent."
-
Insert the needle into the subcutaneous space and inject the solution.
-
Monitor the animal for any immediate adverse reactions.
-
-
Disposal: All materials that come into contact with BOP (needles, syringes, tubes, bedding) must be disposed of as hazardous chemical waste according to institutional guidelines.
Visualized Workflows and Pathways
The following diagrams illustrate key processes involved in BOP-related research.
Caption: Experimental workflow for BOP-induced pancreatic carcinogenesis.
Caption: BOP metabolic activation and induction of Kras signaling.
Caption: Troubleshooting logic for off-target tumor formation.
Technical Support Center: N-Nitrosobis(2-oxopropyl)amine (BOP) Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of N-Nitrosobis(2-oxopropyl)amine (BOP) induced cancer models. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with BOP cancer models.
Question: Why is the tumor incidence in my hamster model lower than expected?
Answer: Several factors can contribute to lower-than-expected tumor incidence in BOP-induced hamster models. These include the dose and administration route of BOP, the strain of hamster used, and dietary factors.
-
BOP Dosage and Administration: The carcinogenicity of BOP is dose-dependent. Lower doses will result in a lower incidence of tumors and a longer latency period. The route of administration also significantly impacts tumor development. Subcutaneous injections are commonly used to induce pancreatic cancer.[1][2]
-
Animal Strain: Syrian golden hamsters are most commonly used and are highly susceptible to the carcinogenic effects of BOP, particularly for pancreatic cancer.[3][4][5] Using a different strain may result in a different tumor response.
-
Diet: High-fat diets have been shown to enhance pancreatic carcinogenesis in BOP-treated hamsters.[1][6] If a standard or low-fat diet is being used, this could contribute to a lower tumor incidence.
Question: I am observing a high rate of mortality in my experimental animals unrelated to tumor burden. What could be the cause?
Answer: Acute toxicity from BOP administration can lead to premature mortality. This is often related to the dose and frequency of administration. The vehicle used to dissolve BOP and the injection technique can also play a role.
-
BOP Toxicity: High concentrations of BOP can be toxic. It is crucial to use a dose that is carcinogenic but not acutely toxic. The appropriate dose may need to be titrated for the specific animal strain and supplier.
-
Vehicle and Injection: BOP is typically dissolved in saline. Ensure the solution is properly prepared and sterile. Improper subcutaneous injection technique can lead to local tissue damage and infection, which can increase mortality.
Question: The tumors in my model are developing in organs other than the pancreas. Why is this happening?
Answer: The organotropic effects of BOP are highly dependent on the route of administration and the animal model.
-
Route of Administration: While subcutaneous injection of BOP in Syrian golden hamsters primarily induces pancreatic tumors, other routes can lead to tumors in different organs.[7][8] For example, oral administration in drinking water has been shown to induce a high incidence of bile duct neoplasms.[8] In rats, BOP can induce tumors in the lungs, thyroid, and liver, among other organs, depending on the administration route.[9][10]
-
Animal Model: Rats and hamsters metabolize BOP differently, leading to different target organs for carcinogenesis.[11][12][13]
Frequently Asked Questions (FAQs)
What is the typical latency period for tumor development in BOP-induced hamster models of pancreatic cancer?
The latency period for the development of pancreatic tumors in Syrian golden hamsters treated with BOP can vary depending on the dosage and administration schedule. Generally, preneoplastic lesions can be observed within a few weeks, with invasive carcinomas developing between 12 to 40 weeks after the initial BOP administration.[1][6]
What are the expected histopathological features of BOP-induced pancreatic tumors in hamsters?
BOP-induced pancreatic tumors in Syrian golden hamsters closely resemble human pancreatic ductal adenocarcinoma (PDAC).[14][15][16] The tumors typically arise from the ductal epithelium and progress through stages of hyperplasia, dysplasia, and carcinoma in situ to invasive adenocarcinoma.[2][14]
What is the mechanism of action of BOP?
BOP is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. It is metabolized to reactive electrophiles that can alkylate DNA, leading to mutations.[11][17][18][19] One of the key metabolites is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[7][12][13] The resulting DNA damage, if not repaired, can lead to the activation of oncogenes, such as K-ras, and the inactivation of tumor suppressor genes, initiating the process of carcinogenesis.[2][4][5]
Quantitative Data Summary
Table 1: Effect of Administration Route on Tumor Incidence in Hamsters
| Route of Administration | Primary Tumor Site | Reference |
| Subcutaneous Injection | Pancreas | [1] |
| Oral (in drinking water) | Bile Duct | [8] |
Table 2: Common BOP Dosing Regimens for Pancreatic Cancer Induction in Syrian Golden Hamsters
| BOP Dose | Administration Schedule | Latency to Tumor | Reference |
| 10 mg/kg | Weekly subcutaneous injections for 10 weeks | Tumors observed from 20 weeks | |
| 10 mg/kg | Weekly subcutaneous injections for 4 weeks | Adenomas and carcinoma in situ at 30 weeks | [1] |
| 20 mg/kg | Subcutaneous injections at 5, 6, and 7 weeks of age | Pre-neoplastic lesions at 4 months post-initiation | [6] |
Experimental Protocols
Protocol for Induction of Pancreatic Ductal Adenocarcinoma in Syrian Golden Hamsters using BOP
-
Animal Model: Male Syrian golden hamsters, 5-6 weeks old.
-
Acclimatization: House the animals in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
BOP Preparation: Prepare a fresh solution of BOP (10 mg/mL) in sterile physiological saline on the day of injection.
-
BOP Administration: Administer BOP via subcutaneous injection at a dose of 10 mg/kg body weight. The injections should be given once a week for a period of 10-12 weeks.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Weigh the animals weekly.
-
Termination: Euthanize the animals at a predetermined endpoint (e.g., 20-30 weeks after the first injection) or when they show signs of significant tumor burden (e.g., >10% weight loss, palpable abdominal mass).
-
Tissue Collection and Analysis: At necropsy, carefully dissect the pancreas and other organs. Fix the tissues in 10% neutral buffered formalin for histopathological analysis.
Visualizations
Caption: Metabolic activation of BOP and subsequent molecular events leading to pancreatic carcinogenesis.
Caption: Standard experimental workflow for a BOP-induced cancer model study.
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syrian hamster as an ideal animal model for evaluation of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The activation of 3H-labeled this compound by isolated hamster pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The activation of 3H-labeled this compound by isolated hamster pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosobis(2-oxopropyl)amine stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Nitrosobis(2-oxopropyl)amine (BOP) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (BOP)?
For long-term storage, it is recommended to store BOP at -20°C.[1] Short-term storage at room temperature is permissible.[1] It is advised to refer to the manufacturer's specific instructions for the lot in use.
Q2: What is the primary degradation pathway for BOP?
BOP is known to undergo a base-catalyzed intramolecular aldol condensation.[2][3] This process leads to the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone, which subsequently decomposes to 3-hydroxy-5-methylpyridine.[2] To minimize degradation, exposure to basic conditions should be avoided.
Q3: How can I detect BOP and its potential degradation products?
Several analytical methods can be employed for the analysis of nitrosamines, including BOP. These include:
-
Proton NMR and Mass Spectrometry for identity confirmation.[1]
-
Thin Layer Chromatography (TLC) can also be used for visualization.[1]
Q4: Is BOP sensitive to light?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with BOP.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your BOP sample.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the BOP has been stored at the recommended temperature (-20°C for long-term storage).[1]
-
Check for Basic Contamination: Ensure that solvents, buffers, and any other reagents mixed with BOP are not basic, as BOP is susceptible to base-catalyzed decomposition.[2]
-
Assess Sample Purity: Re-analyze the purity of your BOP stock solution using a suitable analytical method like HPLC or GC-MS to check for the presence of degradation products.
-
Issue 2: Appearance of unknown peaks in chromatograms.
The presence of new peaks may indicate the formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the known degradation pathway, the primary degradation products to investigate are N-nitroso-5-hydroxy-5-methyl-3-piperidone and 3-hydroxy-5-methylpyridine.[2]
-
Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peaks and compare them to the expected masses of the degradation products.
-
Review Experimental pH: Carefully review the pH of all solutions used in your experiment. If the pH is neutral to basic, consider adjusting to a slightly acidic pH if your experimental design allows, to minimize further degradation.
-
Experimental Protocols
Protocol: Analysis of BOP Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of BOP in a given solution.
-
Preparation of BOP Stock Solution:
-
Accurately weigh and dissolve BOP in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
-
Incubation under Test Conditions:
-
Aliquots of the BOP stock solution are diluted into the desired test buffers (e.g., different pH values) or solvents.
-
Samples are incubated under specific conditions (e.g., various temperatures, light exposure).
-
-
Time-Point Sampling:
-
At designated time points, an aliquot is removed from each test condition.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid to ensure acidic conditions and prevent on-column degradation).
-
Detection: UV detector set at a wavelength appropriate for nitrosamines (typically around 230-240 nm).
-
Quantification: The peak area of BOP is recorded at each time point to determine the rate of degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (BOP)
| Storage Duration | Recommended Temperature | Notes |
| Short-term | Room Temperature | Protect from light and basic conditions. |
| Long-term | -20°C | Stable for at least 6 months.[1] |
Visualizations
Caption: Base-catalyzed decomposition pathway of this compound (BOP).
Caption: Troubleshooting workflow for BOP stability issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Base-catalyzed decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. Determination of N-nitrosobis(2-hydroxypropyl)amine in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. pmda.go.jp [pmda.go.jp]
Technical Support Center: Impact of Diet on N-Nitrosobis(2-oxopropyl)amine (BOP)-Induced Carcinogenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on N-Nitrosobis(2-oxopropyl)amine (BOP)-induced carcinogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard animal model for studying BOP-induced pancreatic carcinogenesis?
A1: The most widely used and accepted animal model is the Syrian golden hamster (Mesocricetus auratus).[1][2] This model is favored because BOP administration consistently induces pancreatic ductal adenocarcinomas that are histologically similar to human pancreatic cancer.[1][2] Moreover, the genetic mutations observed in hamster tumors, such as in K-ras, CDKN2A, and SMAD4, mirror those found in human pancreatic cancer, making it a relevant preclinical model.[1]
Q2: We are observing high mortality in our hamsters after BOP administration, even before tumor development. What could be the cause?
A2: High mortality following BOP administration can be due to several factors:
-
Dosage and Administration: An excessively high dose of BOP can lead to acute toxicity. The dose should be carefully calculated based on the animal's body weight. Subcutaneous (s.c.) injection is a common route of administration.[1][3]
-
Animal Health: Pre-existing health conditions in the hamsters can increase their susceptibility to BOP toxicity. Ensure that the animals are healthy and acclimatized to the facility before starting the experiment.
-
Vehicle and Preparation: Ensure that the BOP is properly dissolved in a suitable vehicle, such as saline, and that the pH is adjusted correctly. Improper preparation can lead to adverse reactions.
Q3: There is significant variability in tumor incidence and multiplicity in our control group receiving a standard diet. How can we reduce this variability?
A3: Variability in tumor induction is a common challenge. To minimize it, consider the following:
-
Standardize Procedures: Ensure that all procedures, including BOP administration, animal handling, and housing conditions, are consistent across all animals.
-
Animal Strain and Age: Use hamsters from the same supplier and of the same age and sex.
-
Dietary Control: Use a standardized and consistent chow for the control group throughout the experiment. Even minor variations in diet composition can influence carcinogenesis.
-
Sample Size: A sufficiently large group of animals can help to mitigate the impact of individual variations.
Q4: We are planning a study on the effect of a high-fat diet. What are the typical compositions of control and high-fat diets?
A4: The composition of control and high-fat diets can vary between studies, but here are some general guidelines:
-
Control (Low-Fat) Diet: Typically contains around 5% fat by weight.
-
High-Fat Diet: Can range from 20% to 60% of calories from fat. The source of fat (e.g., lard, corn oil) is a critical variable and should be consistent. It is crucial to ensure that the diets are isocaloric or that differences in caloric intake are accounted for in the study design.
Troubleshooting Guides
Issue 1: Inconsistent or No Tumor Development
-
Problem: After the expected latency period, there is a lower-than-expected tumor incidence or no tumor development at all.
-
Possible Causes & Solutions:
-
BOP Potency: Ensure the BOP used is of high purity and has been stored correctly to prevent degradation.
-
Administration Technique: Verify that the subcutaneous injections are administered consistently and at the correct depth.
-
Latency Period: The time to tumor development can vary. Ensure the experiment is carried out for a sufficient duration. Some studies have noted tumor development within 20 weeks, while others extend beyond 45 weeks.[4][5]
-
Histopathological Analysis: A thorough histopathological examination is crucial to identify pre-neoplastic and small neoplastic lesions that may not be macroscopically visible.
-
Issue 2: Unexpected Effects of Dietary Intervention
-
Problem: The dietary intervention (e.g., high-fat diet) is not producing the expected enhancement or inhibition of carcinogenesis.
-
Possible Causes & Solutions:
-
Timing of Diet: The timing of the dietary intervention relative to carcinogen administration (initiation vs. promotion phase) can significantly alter the outcome. High-fat diets have been shown to enhance tumorigenesis when fed during both the initiation and promotion stages.[6]
-
Diet Composition: The specific type of fat (saturated vs. unsaturated) can have different effects. For example, a diet high in saturated fat has been shown to enhance pancreatic carcinogenesis.[7]
-
Caloric Intake: If the high-fat diet is not calorie-controlled, the observed effects may be due to increased caloric intake rather than the fat itself.
-
Data Presentation
Table 1: Impact of High-Fat Diet on BOP-Induced Carcinogenesis in Syrian Hamsters
| Diet Group | Fat Content | Tumor Incidence | Tumor Multiplicity (per animal) | Reference |
| Low-Fat (LF) | 5% Lard | Lower | Lower | [7] |
| High-Fat (HF) | 20% Lard | Higher | Significantly Higher | [7] |
| Low-Fat (LF) | 4.5g Corn Oil / 385 kcal | Baseline | Baseline | [6] |
| High-Fat (HF) | 18g Corn Oil / 385 kcal | 9% (Renal Adenocarcinomas) | Elevated | [6] |
Table 2: Impact of Sucrose-Rich Diet on BOP-Induced Pancreatic Carcinogenesis in Hamsters
| Diet Group | Sucrose Content | Carcinoma Incidence | Number of Carcinomas | Reference |
| Control Diet | Starch-based | Baseline | Baseline | [8] |
| Sucrose-Rich Diet | 20-50% of starch replaced by sucrose | Increased | Increased | [8] |
Table 3: Impact of Dietary Energy Restriction on BOP-Induced Pancreatic Carcinogenesis in Hamsters
| Energy Restriction | Carcinoma Incidence | Tumor Multiplicity | Reference |
| 10% | No significant influence | Not specified | [4][9] |
| 20% | No significant influence | Not specified | [4][9] |
| 40% | No significant influence | Higher than control | [4][9] |
Experimental Protocols
Detailed Methodology for BOP-Induced Pancreatic Carcinogenesis in Syrian Hamsters
-
Animal Model:
-
Male Syrian golden hamsters, 5-6 weeks of age.
-
House in a temperature and light-controlled facility with ad libitum access to water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Carcinogen Preparation and Administration:
-
Dietary Intervention:
-
After the final BOP injection, divide the hamsters into different dietary groups.
-
Control Diet: A standard laboratory chow with a low-fat content (e.g., 5% fat).
-
High-Fat Diet: A custom diet with a higher percentage of fat (e.g., 20% lard or corn oil). Ensure the diet is isocaloric with the control diet by adjusting carbohydrate content, or account for caloric differences in the analysis.
-
Sucrose-Rich Diet: A diet where a percentage of starch is replaced with sucrose.
-
Energy-Restricted Diet: A diet with a 10-40% reduction in calories compared to the control diet, with proportional reductions in fat and carbohydrates.[4]
-
-
Monitoring and Endpoint:
-
Histopathological Analysis:
-
Carefully dissect the pancreas and other relevant organs.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
Quantify the number and size of pre-neoplastic and neoplastic lesions, such as intraductal epithelial hyperplasia, cystic ductal complexes, and adenocarcinomas.[7][11]
-
Mandatory Visualization
References
- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbes hijack cancer pathway in high-fat diets [asbmb.org]
- 5. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Zeta Regulates Human Pancreatic Cancer Cell Transformed Growth and Invasion through a STAT3-Dependent Mechanism | PLOS One [journals.plos.org]
- 9. Histogenesis of pancreatic carcinogenesis in the hamster: ultrastructural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Early lesions of pancreatic ductal carcinoma in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the carcinogenic properties of two closely related nitrosamines, N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). The information presented is collated from experimental data to assist in understanding their relative potencies, target organ specificities, and potential mechanisms of action.
Introduction to BOP and BHP
This compound (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP) are potent carcinogenic compounds that have been instrumental in the development of animal models for studying pancreatic and other cancers.[1][2] Structurally, they differ only by the oxidation state of the terminal carbons on their propyl chains, a difference that significantly influences their metabolic activation and carcinogenic activity.
Data Presentation: Carcinogenicity Comparison
The carcinogenic effects of BOP and BHP have been evaluated in various animal models, with Syrian golden hamsters and MRC rats being the most extensively studied. The data consistently demonstrates that BOP is a more potent carcinogen than BHP.[3][4]
Table 1: Comparative Carcinogenicity of BOP and BHP in Syrian Golden Hamsters
| Parameter | This compound (BOP) | N-nitrosobis(2-hydroxypropyl)amine (BHP) | Reference |
| Primary Target Organs | Pancreatic duct, Lungs, Liver (hepatocellular and cholangiocellular neoplasms) | Pancreatic duct, Lungs | [3] |
| Relative Potency | Considered the most potent among related nitrosamines | Considerably less potent than BOP | [3][4] |
| Time to Tumor-induced Death | Shorter | Longer | [3] |
Table 2: Comparative Carcinogenicity of BOP and BHP in MRC Rats (Weekly Subcutaneous Injections)
| Organ | This compound (BOP) Tumor Incidence (%) | N-nitrosobis(2-hydroxypropyl)amine (BHP) Tumor Incidence (%) | Reference |
| Esophagus | Ineffective | 100 | [5][6] |
| Pharynx | Ineffective | 80 | [5][6] |
| Respiratory Tract | 20 | 87 | [5][6] |
| Colon | 67 | 73 | [5] |
| Liver | 53 | 73 | [5][6] |
| Kidneys | 27 | 20 | [5][6] |
| Thyroid Gland | 60 | 20 | [5][6] |
| Urinary Bladder | 33 | 7 | [5][6] |
| Urethra | 73 | 7 | [5][6] |
| Prostate | Few squamous cell carcinomas | Not reported | [5] |
Experimental Protocols
The following are summaries of the methodologies employed in key comparative studies.
Syrian Golden Hamster Model (Lijinsky et al., 1984) [3]
-
Animal Model: 20 female Syrian golden hamsters per group.
-
Compound Administration: Administered by gavage.
-
Dosage: The total dose administered was a key factor in determining potency.
-
Endpoint: Time to death with tumors and tumor incidence in various organs.
MRC Rat Model (Pour and Wilson, 1979) [5]
-
Animal Model: Wistar-derived MRC rats.
-
Compound Administration: Weekly subcutaneous (sc) injections.
-
Dosage: Equitoxic doses of BOP and BHP were used.
-
Endpoint: Tumor incidence, latency, multiplicity, and distribution in various organs.
Signaling Pathways and Metabolism
The carcinogenicity of BOP and BHP is dependent on their metabolic activation to reactive electrophilic intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.
The metabolic pathways of these compounds are complex and can vary between species.[7] In hepatocytes, BOP is metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and subsequently to BHP.[8] However, the direct mutagenic potential of BOP suggests that it may also be activated through pathways independent of its reduction to HPOP.[9][10] The differential expression and activity of metabolic enzymes, such as cytochrome P450s, glucuronyl transferases, and sulfotransferases, in target tissues of different species are thought to contribute to the observed differences in organotropism and carcinogenic potency.[7]
The hamster model of BOP-induced pancreatic cancer often involves genetic mutations similar to those found in human pancreatic cancer, such as in K-ras, CDKN2A, and SMAD4, making it a relevant model for studying the molecular mechanisms of this disease.[1]
Experimental Workflow for Carcinogenicity Studies
Caption: Workflow of a typical carcinogenicity study comparing BOP and BHP.
Proposed Metabolic Activation Pathway
Caption: Simplified metabolic activation pathway leading to carcinogenesis.
References
- 1. Effect of Fucoxanthinol on Pancreatic Ductal Adenocarcinoma Cells from an this compound-initiated Syrian Golden Hamster Pancreatic Carcinogenesis Model | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. Experimental pancreatic carcinogenesis. I. Morphogenesis of pancreatic adenocarcinoma in the Syrian golden hamster induced by N-nitroso-bis(2-hydroxypropyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, this compound, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of this compound and N-nitroso(2-hydroxypropyl)-(2-oxopropyl)amine to mutagens for V79 cells by isolated hamster and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unveiling the Route-Dependent Carcinogenicity of N-Nitrosobis(2-oxopropyl)amine: A Comparative Guide
An in-depth analysis of subcutaneous versus oral administration of the potent carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) reveals significant differences in target organ specificity and tumor induction. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data, detailing the carcinogenic outcomes and methodologies of these administration routes.
The route by which a chemical carcinogen is introduced into a biological system can profoundly influence its metabolic activation, tissue distribution, and ultimately, its carcinogenic effect. This compound (BOP), a well-established pancreatic carcinogen in rodents, exemplifies this principle. Studies comparing subcutaneous (s.c.) and oral (intragastric, i.g., or in drinking water) administration of BOP have demonstrated a stark divergence in the resulting tumor profiles, highlighting the critical role of administration route in determining carcinogenic outcomes.
Quantitative Comparison of Carcinogenic Effects
The following tables summarize the key findings from comparative studies on the carcinogenicity of BOP administered via subcutaneous and oral routes in different animal models.
Table 1: Comparative Carcinogenicity of BOP in Rats (Subcutaneous vs. Intragastric)
| Organ | Subcutaneous Administration (Tumor Incidence) | Oral (Intragastric) Administration (Tumor Incidence) |
| Thyroid | Higher Incidence | Lower Incidence |
| Lungs | Higher Incidence | Lower Incidence |
| Colon | Higher Incidence | Lower Incidence |
| Urethra | Higher Incidence | Lower Incidence |
| Nasal Cavity (males) | Carcinomas Induced | Carcinomas Induced |
| Pharynx & Esophagus | Not Affected | Not Affected |
| Kidneys | Neoplasms Induced | - |
Data synthesized from a study on Wistar-derived MRC rats.[1]
Table 2: Comparative Carcinogenicity of BOP in Syrian Golden Hamsters (Subcutaneous vs. Oral)
| Organ | Subcutaneous Administration (Tumor Incidence) | Oral (in drinking water) Administration (Tumor Incidence) |
| Bile Duct (Intra- and Extrahepatic) | - | High Incidence of Neoplasms |
| Pancreas | Neoplasms Induced | Few Neoplasms |
| Lungs | Tumors Induced | No Tumors |
| Kidneys | Tumors Induced | No Tumors |
Data from a study on Syrian golden hamsters.[2]
Experimental Protocols
The methodologies employed in these comparative studies are crucial for the interpretation of the results. Below are summaries of the experimental protocols.
Protocol 1: Comparative Carcinogenicity in Rats
-
Animal Model: Wistar-derived MRC rats.
-
Subcutaneous Administration: A single subcutaneous injection of BOP was administered.
-
Oral Administration: Weekly intragastric (i.g.) administration of BOP was performed.
-
Dosing: Equitoxic doses of BOP were used for both administration routes.
-
Observation Period: The animals were monitored for the development of neoplasms.
-
Endpoints: The incidence, type, and location of tumors were recorded and compared between the two administration groups.[1]
Protocol 2: Carcinogenicity in Hamsters via Oral Route
-
Animal Model: Syrian golden hamsters.
-
Oral Administration: BOP was administered in the drinking water.
-
Duration: The administration period was 90 days.
-
Observation Period: Animals were observed for tumor development.
-
Endpoints: The primary outcome measured was the incidence of neoplasms in various organs, particularly the bile duct, pancreas, lungs, and kidneys.[2]
Visualizing the Experimental Workflow and Outcomes
The following diagrams illustrate the experimental workflow for a comparative carcinogenicity study and the differential outcomes based on the administration route of BOP.
Discussion
The stark contrast in the carcinogenic profile of this compound (BOP) following subcutaneous versus oral administration underscores the critical influence of the route of exposure on the ultimate biological effect of a chemical agent.
In rats, subcutaneous administration of BOP leads to a higher incidence of tumors in several organs, including the thyroid, lungs, colon, and urethra, and is also capable of inducing kidney and nasal cavity tumors.[1] In contrast, oral (intragastric) administration in the same species did not appear to target the pharynx and esophagus, which were also unaffected by subcutaneous injection.[1]
The findings in Syrian golden hamsters are equally compelling. Oral administration of BOP in their drinking water resulted in a high incidence of bile duct neoplasms, while tumors of the pancreas, lungs, and kidneys were rare or absent.[2] This is a significant deviation from the known effects of subcutaneously administered BOP, which is a potent inducer of pancreatic, lung, and kidney tumors in this species.
These differences in target organ specificity are likely attributable to the distinct pharmacokinetic profiles and metabolic pathways that are engaged following different routes of administration. Subcutaneous injection results in direct entry into the systemic circulation, leading to widespread distribution. In contrast, oral administration subjects the compound to first-pass metabolism in the liver, which can significantly alter its chemical structure and subsequent distribution and carcinogenic potential. The high incidence of bile duct tumors after oral administration in hamsters strongly suggests a role for hepatic metabolism and biliary excretion in the activation of BOP to its ultimate carcinogenic form in that species.
References
A Comparative Guide to the Efficacy of N-Nitrosobis(2-oxopropyl)amine and Other Pancreatic Carcinogens
For researchers and scientists in the field of oncology and drug development, the selection of an appropriate carcinogen to induce pancreatic cancer in animal models is a critical step in recapitulating the human disease for study. This guide provides a detailed comparison of the efficacy of N-Nitrosobis(2-oxopropyl)amine (BOP), a widely used pancreatic carcinogen, with other notable alternatives. The information presented is based on experimental data from various studies, offering insights into tumor incidence, latency, and the molecular pathways involved.
Comparative Efficacy of Pancreatic Carcinogens
The efficacy of a chemical carcinogen is determined by several factors, including the tumor incidence it produces, the latency period for tumor development, and the multiplicity of tumors. The following tables summarize the quantitative data on the carcinogenic efficacy of BOP and its alternatives.
Table 1: Comparative Efficacy of Nitrosamine-Based Pancreatic Carcinogens in Syrian Hamsters
| Carcinogen | Animal Model | Route of Administration | Dosage Regimen | Tumor Incidence (%) | Tumor Type | Key Findings & Off-Target Effects |
| BOP | Syrian Golden Hamster | Subcutaneous (s.c.) | 10 mg/kg, weekly for 6 weeks | ~75% (augmented with EGF) | Ductal Adenocarcinoma | Highly specific to the pancreas. Tumors are histologically and genetically similar to human PDAC, with frequent K-ras mutations. Off-target tumors are rare.[1][2][3] |
| Syrian Golden Hamster | Subcutaneous (s.c.) | Single dose of 70 mg/kg followed by augmentation | 50% | Ductal Adenocarcinoma | Rapid tumor induction model.[4] | |
| HPOP | Syrian Golden Hamster | Gavage | - | Lower than BOP | Ductal Adenocarcinoma | Less potent than BOP. Also induces hepatocellular and cholangiocellular neoplasms.[5] |
| MOP | Syrian Golden Hamster | Subcutaneous (s.c.) | Single dose of 25 mg/kg | 80% | Ductal Adenomas/Adenocarcinomas | Potent pancreatic carcinogen. Also induces tumors of the liver, kidneys, and vascular system. |
| Syrian Golden Hamster | Subcutaneous (s.c.) | 1.75-3.5 mg/kg, weekly for life | 87-93% | Ductal Adenomas/Adenocarcinomas | Higher incidence with weekly administration. | |
| N-Nitroso-2,6-dimethylmorpholine | Syrian Golden Hamster | Gavage | - | 71% | Ductal Adenomas/Adenocarcinomas | Also induces tumors of the nasal cavities, respiratory tract, liver, gallbladder, and kidneys. |
Table 2: Efficacy of Other Classes of Pancreatic Carcinogens
| Carcinogen | Animal Model | Route of Administration | Dosage Regimen | Tumor Incidence (%) | Tumor Type | Key Findings & Off-Target Effects |
| MNU | Syrian Golden Hamster | Intraperitoneal (i.p.) | Single dose of 50 mg/kg | 56% | Ductal Adenocarcinoma, Acinar Cell Carcinoma, Islet Cell Carcinoma | Multipotent carcinogen, also inducing tumors in the forestomach and adrenal glands.[6] |
| Syrian Golden Hamster | Intraperitoneal (i.p.) | 10 mg/kg, weekly for 5 weeks | 27% | Ductal Adenocarcinoma, Acinar Cell Carcinoma, Islet Cell Carcinoma | Lower incidence with fractionated dosage.[6] | |
| NNK | Pregnant Syrian Golden Hamster (offspring) | Subcutaneous (s.c.) | 20-1 mg/kg to mother | 16.7-57.2% | Pancreatic Ductular Adenomas (low incidence) | Primarily induces adrenal and nasal cavity tumors in offspring.[7] |
| Pregnant Syrian Golden Hamster (offspring) | Intratracheal | 50-0.05 mg/kg to mother | 28.6-50% | Pancreatic Ductular Adenomas (low incidence) | Primarily induces adrenal and nasal cavity tumors in offspring.[7] | |
| Azaserine | Wistar/Lewis Rats | Intraperitoneal (i.p.) | 5 mg/kg, twice weekly for 6 months | >25% (after 1 year) | Acinar Cell Carcinoma | Induces acinar cell carcinomas, which are less common in humans than ductal adenocarcinomas. Also induces kidney neoplasms.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for inducing pancreatic cancer using the discussed carcinogens.
This compound (BOP) Protocol
-
Animal Model: Male or female Syrian golden hamsters, 6-8 weeks old.
-
Carcinogen Preparation: BOP is dissolved in a suitable solvent, such as saline.
-
Administration:
-
Chronic Exposure: Subcutaneous injections of 10 mg/kg body weight, administered once weekly for a period of 6 to 19 weeks.[3][9]
-
Rapid Induction Model: A single subcutaneous injection of 70 mg/kg body weight, followed by an "augmentation pressure" regimen which can include a choline-deficient diet and administration of other agents like ethionine and methionine to accelerate tumor development.[4][10]
-
-
Monitoring and Endpoint: Animals are monitored for signs of tumor development, such as weight loss and abdominal distension. The experiment is typically terminated at a predetermined time point (e.g., 20-30 weeks) or when animals become moribund. The pancreas and other organs are then collected for histopathological analysis.
N-methyl-N-nitrosourea (MNU) Protocol
-
Animal Model: Male Syrian golden hamsters.
-
Carcinogen Preparation: MNU is dissolved in a suitable solvent immediately before use due to its instability.
-
Administration:
-
Monitoring and Endpoint: The experiment is typically carried out for a period of 40 weeks, after which the animals are euthanized, and a complete necropsy is performed to examine for tumors in the pancreas and other organs.[6]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Protocol
-
Animal Model: Pregnant Syrian golden hamsters.
-
Carcinogen Preparation: NNK is dissolved in a suitable solvent for injection or in drinking water.
-
Administration:
-
Monitoring and Endpoint: The offspring are monitored throughout their lives for tumor development. The primary endpoints are the incidence and type of tumors in various organs.
Azaserine Protocol
-
Animal Model: Male Wistar or Wistar/Lewis rats.
-
Carcinogen Preparation: Azaserine is dissolved in saline.
-
Administration: Intraperitoneal injections of 5 mg/kg body weight, administered once or twice weekly for 6 months.[8]
-
Monitoring and Endpoint: The development of pancreatic lesions can be monitored over a period of 1 to 2 years. The primary endpoint is the incidence of acinar cell carcinomas.[8]
Signaling Pathways in Pancreatic Carcinogenesis
The molecular mechanisms underlying pancreatic cancer development vary depending on the initiating carcinogen. Understanding these signaling pathways is crucial for developing targeted therapies.
BOP-Induced Pancreatic Cancer
BOP-induced pancreatic ductal adenocarcinoma in hamsters closely mimics the molecular pathogenesis of human PDAC. A key initiating event is the mutation of the K-ras oncogene.[1][10][11] This leads to the constitutive activation of downstream signaling cascades that promote cell proliferation, survival, and invasion.
NNK-Induced Pancreatic Cancer
The tobacco-specific nitrosamine NNK promotes pancreatic cancer through a distinct mechanism involving β-adrenergic receptors.[12][13] NNK acts as a high-affinity agonist for these receptors, leading to the activation of downstream signaling pathways that drive cell proliferation and survival.
References
- 1. Effect of Fucoxanthinol on Pancreatic Ductal Adenocarcinoma Cells from an this compound-initiated Syrian Golden Hamster Pancreatic Carcinogenesis Model | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer in the Syrian hamster induced by N-nitrosobis(2-oxopropyl)-amine: cocarcinogenic effect of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic lesions induced by a single dose of this compound and selection by resistance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between pancreatropic nitrosamine carcinogens and N-nitrosodimethylamine in methylating DNA in various tissues of hamsters and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of pancreatic tumors in male Syrian golden hamsters by intraperitoneal N-methyl-N-nitrosourea injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transplacental carcinogenicity of low doses of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone administered subcutaneously or intratracheally to hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer of the Pancreas Induced in the Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of this compound-induced pancreatic cancer in Syrian golden hamsters with D-Trp-6-LH-RH and somatostatin analogue RC-160 microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. K-ras gene mutation in early ductal lesions induced in a rapid production model for pancreatic carcinomas in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pancreatic.org [pancreatic.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. β2-Adrenogenic signaling regulates NNK-induced pancreatic cancer progression via upregulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of N-Nitrosobis(2-oxopropyl)amine (BOP) in Rats and Hamsters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and carcinogenic effects of N-Nitrosobis(2-oxopropyl)amine (BOP) in two commonly used laboratory animal models: the rat and the Syrian golden hamster. Understanding the species-specific differences in BOP metabolism is crucial for the accurate interpretation of toxicological data and its extrapolation to human health risk assessment.
Executive Summary
This compound is a potent pancreatic carcinogen in Syrian golden hamsters, while rats are notably resistant to its carcinogenic effects in this organ.[1][2][3][4] This stark difference in susceptibility is primarily attributed to significant variations in the metabolic activation and detoxification pathways of BOP between the two species. Hamsters exhibit a greater capacity for the metabolic activation of BOP in the pancreas, leading to higher levels of DNA damage and subsequent tumor formation. In contrast, rats possess more efficient detoxification mechanisms and different target organ specificities. This guide delves into the quantitative metabolic data, underlying enzymatic processes, and resultant genotoxic effects to provide a clear comparative framework.
Data Presentation: Quantitative Comparison of BOP Metabolism
The following tables summarize the key quantitative differences in BOP metabolism observed between rats and hamsters.
Table 1: Comparative Urinary Excretion of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) Metabolites 6 Hours Post-Administration*
| Metabolite | Rat (% of Total Urinary Metabolites) | Hamster (% of Total Urinary Metabolites) |
| Free HPOP | 42% | 16% |
| HPOP Glucuronide | 30% | 9% |
| N-nitrosobis(2-hydroxypropyl)amine (BHP) | 16% | 35% |
| BHP Glucuronide | 9% | 9% |
| HPOP Sulfate Ester | Not Detected | 14% |
| *HPOP is a major metabolite of BOP. Data sourced from studies on HPOP metabolism.[5] |
Table 2: Species-Specific DNA Damage in Pancreatic Cells Induced by BOP
| Species | BOP Concentration for Detectable DNA Damage (in vitro) | Pancreatic DNA Damage (in vivo, 10-40 mg/kg BOP) |
| Rat | >100 µg/mL | Not Affected |
| Hamster | As low as 0.5 µg/mL | Extensive Damage |
| Data compiled from alkaline elution analysis studies.[3][4] |
Table 3: Levels of O⁶-methylguanine (O⁶-MeG) DNA Adducts in the Pancreas
| Species | Compound Administered (Dose) | O⁶-MeG Level (nmol/mmol guanine) | Half-life of O⁶-MeG Repair |
| Rat | BOP (20 mg/kg) | ~2 times greater than with DMN | 40-50 hours |
| Hamster | BOP (20 mg/kg) | 41 | >120 hours |
| Data extracted from comparative studies on DNA methylation by nitrosamines.[1] |
Metabolic Pathways and Bioactivation
The metabolic fate of BOP is a critical determinant of its organ-specific carcinogenicity. The primary metabolic pathways involve oxidation and reduction, followed by conjugation reactions.
dot
Caption: Metabolic activation and detoxification pathways of BOP.
Experimental Protocols
This section outlines the key experimental procedures for a comparative study of BOP metabolism in rats and hamsters.
1. Animal Husbandry and Dosing
-
Species: Male Syrian golden hamsters and male Sprague-Dawley or Fischer 344 rats (8-10 weeks old).
-
Housing: Animals are housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the commencement of the study.
-
Dosing: this compound (BOP) is typically dissolved in a suitable vehicle such as saline or corn oil. Administration is performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dose for carcinogenicity studies is 10-20 mg/kg body weight.
2. Sample Collection
-
Urine: Animals are placed in metabolic cages for the collection of urine over a specified period (e.g., 24 hours) post-BOP administration.
-
Blood: Blood samples are collected at various time points via cardiac puncture or from the tail vein into heparinized tubes. Plasma is separated by centrifugation.
-
Tissues: At the end of the study period, animals are euthanized, and target organs (pancreas, liver, kidneys, lungs) are excised, weighed, and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.
3. Analysis of BOP and its Metabolites
-
Sample Preparation: Tissue samples are homogenized in a suitable buffer. Plasma and homogenized tissue samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate BOP and its metabolites.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (MS/MS) is used for the separation and quantification of BOP, HPOP, and BHP.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection is set at a wavelength appropriate for nitrosamines (e.g., 230 nm). For MS/MS, specific parent-daughter ion transitions are monitored for each analyte.
-
4. DNA Adduct Analysis
-
DNA Isolation: High molecular weight DNA is isolated from the target tissues using standard phenol-chloroform extraction or commercially available kits.
-
Quantification of O⁶-methylguanine:
-
³²P-Postlabeling: This sensitive method involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography.
-
LC-MS/MS: DNA is hydrolyzed to nucleosides, and the specific O⁶-methylguanine adduct is quantified by liquid chromatography-tandem mass spectrometry.
-
5. In Vitro Metabolic Activity Assay (Liver S9 Fraction)
-
Preparation of S9 Fraction: Livers from untreated or induced (e.g., with phenobarbital/β-naphthoflavone) rats and hamsters are homogenized, and the S9 fraction is prepared by differential centrifugation.
-
Incubation: The S9 fraction is incubated with BOP in the presence of an NADPH-generating system.
-
Analysis: The formation of metabolites is quantified by HPLC. The mutagenic potential of the metabolites can be assessed using the Ames test (Salmonella typhimurium assay).
dot
Caption: General experimental workflow for comparative BOP metabolism studies.
Signaling Pathways in BOP-Induced Carcinogenesis
In hamsters, BOP-induced pancreatic ductal adenocarcinoma shares molecular similarities with human pancreatic cancer. The activation of oncogenes and inactivation of tumor suppressor genes are key events.
-
K-ras Activation: Point mutations in the K-ras oncogene are frequently observed in BOP-induced pancreatic tumors in hamsters, a hallmark also of human pancreatic cancer.
-
p16 Inactivation: The p16 tumor suppressor gene is often inactivated in hamster pancreatic tumors, primarily through aberrant methylation or homozygous deletion.[2]
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, which has a dual role in cancer (tumor suppressor in early stages and promoter in later stages), is also implicated. Alterations in components of this pathway, such as SMAD4, can influence tumor progression.
dot
Caption: Simplified signaling cascade in BOP-induced hamster pancreatic carcinogenesis.
Conclusion
The comparative metabolism of this compound in rats and hamsters underscores the critical role of species-specific metabolic activation and detoxification in chemical carcinogenesis. The hamster's high susceptibility to BOP-induced pancreatic cancer is linked to its efficient metabolic activation of the compound within the target organ and less effective DNA repair mechanisms. In contrast, the rat's resistance is associated with a different metabolic profile, favoring detoxification pathways. These findings highlight the importance of selecting appropriate animal models in toxicology and carcinogenesis studies and emphasize the need for a thorough understanding of metabolic pathways when extrapolating animal data to humans. For drug development professionals, this case study serves as a pertinent example of how metabolic differences can profoundly impact compound toxicity and carcinogenicity profiles across species.
References
- 1. Differences between pancreatropic nitrosamine carcinogens and N-nitrosodimethylamine in methylating DNA in various tissues of hamsters and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the pancreatic carcinogen N-nitroso-bis(2-oxopropyl)amine after oral and intraperitoneal administration to Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive correlation between pancreatic DNA damage and species specificity in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage in isolated hamster and rat pancreas cells by pancreatic carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor-inducing capabilities of two potent nitrosamine carcinogens, N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP). The information presented herein is curated from experimental data to assist researchers in selecting the appropriate model for their specific cancer research needs.
Data Presentation: Tumor Spectrum and Incidence
The carcinogenic effects of BOP and MOP exhibit significant variability depending on the animal model and the route of administration. The following tables summarize the key findings from various studies, offering a quantitative comparison of their tumor spectrum.
Table 1: Comparative Tumor Incidence of BOP and MOP in Hamsters
| Carcinogen | Route of Administration | Dose | Target Organ | Tumor Type | Incidence (%) | Reference |
| BOP | Subcutaneous (s.c.) | 20 mg/kg (single dose) | Pancreas | Ductal/ductular adenocarcinoma | Not specified | [1] |
| Subcutaneous (s.c.) | 10 mg/kg (weekly for 10 weeks) | Pancreas | Pancreatic cancer | 23.6% (13/55 hamsters) | ||
| Subcutaneous (s.c.) | 20 mg/kg (3 doses, weekly) | Pancreas | Pre-neoplastic lesions | High | [2] | |
| MOP | Subcutaneous (s.c.) | 25 mg/kg (single dose) | Pancreas | Ductular adenomas and/or adenocarcinomas | 80% | [3] |
| Subcutaneous (s.c.) | 3.5 mg/kg (weekly for life) | Pancreas | Pancreatic neoplasms | 93% | [3] | |
| Subcutaneous (s.c.) | 1.75 mg/kg (weekly for life) | Pancreas | Pancreatic neoplasms | 87% | [3] | |
| Subcutaneous (s.c.) | Single or weekly injections | Liver | Tumors | 7-100% | [3] | |
| Subcutaneous (s.c.) | Single or weekly injections | Kidneys | Tumors | 7-80% | [3] | |
| Subcutaneous (s.c.) | Single or weekly injections | Nasal Cavity | Tumors | 27-100% | [3] |
Table 2: Comparative Tumor Incidence of BOP and MOP in Rats
| Carcinogen | Route of Administration | Dose | Target Organ | Tumor Type | Incidence (%) | Reference |
| BOP | Subcutaneous (s.c.) | Not Specified | Thyroid | Tumors | Higher than MOP | |
| Subcutaneous (s.c.) | Not Specified | Lungs | Tumors | Higher than MOP | ||
| Subcutaneous (s.c.) | Not Specified | Colon | Tumors | Higher than MOP | ||
| Subcutaneous (s.c.) | Not Specified | Urethra | Tumors | Higher than MOP | ||
| MOP | Intragastric (i.g.) | Not Specified | Pharynx | Neoplasms | High | |
| Intragastric (i.g.) | Not Specified | Esophagus | Neoplasms | High | ||
| Subcutaneous (s.c.) | Not Specified | Renal | Neoplasms | Present (not induced by BOP) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols employed in key studies investigating the carcinogenicity of BOP and MOP.
Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters with BOP
This protocol is adapted from a study designed to characterize early pre-neoplastic lesions.[2]
-
Animal Model: Male Syrian golden hamsters.
-
Carcinogen Preparation: this compound (BOP) is dissolved in a suitable solvent, such as saline.
-
Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Dosage: 20 mg of BOP per kg of body weight.
-
Schedule: Injections are administered at 5, 6, and 7 weeks of age.
-
-
Post-Induction Monitoring: Animals are monitored for a pre-determined period (e.g., 4 months) to observe the development of pre-neoplastic and neoplastic lesions in the pancreas.
-
Tissue Analysis: At the end of the study period, the pancreas is harvested, fixed, and sectioned for histological examination to quantify the number and size of lesions.
Protocol 2: Induction of Esophageal Cancer in Rats with MOP
While a specific, detailed protocol for MOP-induced esophageal cancer was not found in the search results, a general methodology for inducing esophageal tumors in rats using a related nitrosamine, N-methyl-N-benzylnitrosamine, provides a relevant framework.[4]
-
Animal Model: Male F344 rats.
-
Carcinogen Preparation: N-nitrosomethyl(2-oxopropyl)amine (MOP) would be dissolved in an appropriate vehicle.
-
Administration (based on a similar compound):
-
Route: Subcutaneous (s.c.) injection.
-
Dosage: A relevant dose would be determined based on toxicity studies (e.g., 2.5 mg/kg body weight).
-
Schedule: Administered weekly for a specified duration (e.g., 20 weeks).
-
-
Post-Induction Monitoring: Rats are observed for signs of toxicity and tumor development. Body weight is monitored regularly.
Signaling Pathways in BOP- and MOP-Induced Carcinogenesis
The molecular mechanisms underlying the carcinogenic effects of BOP and MOP involve the activation of specific signaling pathways, leading to uncontrolled cell growth and proliferation.
BOP-Induced Pancreatic Carcinogenesis:
BOP-induced pancreatic tumors in hamsters closely mimic human pancreatic ductal adenocarcinoma (PDAC). A key molecular event is the metabolic activation of BOP, which leads to the formation of DNA adducts and subsequent genetic mutations.[5] This process is known to activate the K-ras oncogene , a critical driver in the initiation of pancreatic cancer.[5] Concurrently, mutations in the p53 tumor suppressor gene are also frequently observed, contributing to tumor progression.[6][7] The cooperation between mutant K-ras and p53 can drive metastasis.[6]
MOP-Induced Carcinogenesis:
MOP is considered a proximate carcinogen of BOP, suggesting it may be a more direct-acting agent.[8] Like other nitrosamines, MOP's carcinogenicity is linked to its metabolic activation, leading to DNA alkylation.[8] While specific signaling pathway studies for MOP are less detailed in the available literature, it is plausible that it shares mechanisms with other nitrosamines, which are known to activate pathways such as PI3K-Akt and MAPK . Furthermore, some nitrosamines have been shown to induce the production of reactive oxygen species (ROS), which can activate the Wnt signaling pathway .[9] Given that MOP induces tumors in various tissues, the specific signaling pathways activated likely depend on the target organ. In the context of esophageal cancer, alterations in the EGFR signaling pathway are frequently implicated in the development of squamous cell carcinomas.
Below are diagrams illustrating a general experimental workflow for carcinogenicity studies and the key signaling pathways involved.
Conclusion
This compound (BOP) and N-nitrosomethyl(2-oxopropyl)amine (MOP) are both potent carcinogens that induce a distinct spectrum of tumors in a species- and route-dependent manner. BOP is a well-established inducer of pancreatic cancer in hamsters, providing a valuable model for studying a disease with high similarity to its human counterpart. In contrast, MOP exhibits a broader carcinogenic profile, with a notable propensity to induce pharyngeal and esophageal tumors in rats, a characteristic not observed with BOP. The choice between these two compounds will, therefore, depend on the specific research question and the desired tumor model. Further investigation into the detailed molecular signaling pathways activated by MOP in different tissues will provide a more complete understanding of its carcinogenic mechanisms.
References
- 1. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dietary molybdenum on esophageal carcinogenesis in rats induced by N-methyl-N-benzylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]
- 6. Mutant KRAS and p53 cooperate to drive pancreatic cancer metastasis | MD Anderson Cancer Center [mdanderson.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Tobacco nitrosamine NNK increases ALDH-positive cells via ROS-Wnt signaling pathway in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming K-ras Mutations in N-Nitrosobis(2-oxopropyl)amine-Induced Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common molecular techniques for the confirmation of K-ras mutations in tumors induced by the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). BOP is a potent carcinogen used in animal models to induce a variety of neoplasms, including those of the pancreas, lung, and liver, which frequently harbor K-ras mutations.[1][2][3][4] These models are highly relevant for studying human cancers, as K-ras mutations are among the most frequent genetic alterations in cancers such as pancreatic, colorectal, and lung adenocarcinomas.[5][6] Accurate identification of these mutations is a cornerstone of molecular oncology, aiding in diagnosis, tumor classification, and informing therapeutic decisions.[5]
The K-ras protein is a small GTPase that functions as a molecular switch in signaling pathways that regulate cell growth and division.[6][7] Mutations, most commonly occurring at "hotspot" codons 12, 13, and 61, can lock the K-ras protein in a constitutively active state, leading to uncontrolled cell proliferation and driving tumor progression.[5][8][9] In BOP-induced tumors in rodent models, G→A transition mutations in the second base of codon 12 of the K-ras gene are frequently observed.[1][10] This guide compares several widely used methods for detecting these critical mutations, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.
Data Presentation: Comparison of K-ras Mutation Detection Methods
The selection of an optimal detection method depends on factors such as the required sensitivity, sample type, throughput needs, and cost.[5] The following table summarizes and compares the performance of common techniques for K-ras mutation analysis.
| Method | Sensitivity (Limit of Detection) | Throughput | Cost | Detects Unknown Mutations? | Advantages | Disadvantages |
| Direct (Sanger) Sequencing | 10-20% mutant allele frequency[11][12] | Low to Medium | Medium | Yes | Gold standard for mutation confirmation; identifies any mutation in the sequenced region.[11][13] | Relatively low sensitivity; may miss mutations in samples with low tumor cell content.[11] |
| Allele-Specific PCR (AS-PCR) | 0.1-2% mutant allele frequency[14][15][16] | High | Low | No | High sensitivity and specificity; rapid and cost-effective for screening known mutations.[15][16][17] | Only detects predefined mutations; requires specific primers for each mutation.[17] |
| PCR-RFLP | ~5-10% (Varies) | Medium | Low | No | Inexpensive and relatively simple to perform.[18][19] | Can be time-consuming; only detects mutations that alter a restriction enzyme site; may have lower sensitivity.[18][20] |
| Pyrosequencing | 1.25-6% mutant allele frequency[11] | High | High | Yes | Higher sensitivity than Sanger sequencing; provides quantitative data on allele frequency.[11][21] | Requires specialized equipment and reagents; higher cost per sample. |
Mandatory Visualization: Workflows and Pathways
Caption: General workflow for confirming K-ras mutations in tumor samples.
Caption: Mutated K-ras leads to constitutive activation of downstream signaling.
Experimental Protocols
Below are detailed methodologies for key experiments. These protocols are generalized and should be optimized for specific laboratory conditions and equipment.
Protocol 1: Genomic DNA Extraction from FFPE Tumor Tissue
This is a foundational step for all subsequent molecular analyses.
-
Deparaffinization:
-
Place 5-10 µm thick sections of formalin-fixed paraffin-embedded (FFPE) tissue into a microcentrifuge tube.
-
Add 1 mL of xylene, vortex, and incubate for 10 minutes at room temperature.
-
Centrifuge at maximum speed for 5 minutes. Carefully remove the supernatant.
-
Repeat the xylene wash.
-
-
Rehydration:
-
Add 1 mL of 100% ethanol to the pellet and vortex. Centrifuge for 5 minutes and discard the supernatant.
-
Repeat the wash sequentially with 90%, 70%, and 50% ethanol.
-
After the final wash, air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
-
Lysis:
-
Resuspend the pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, SDS) and Proteinase K.
-
Incubate at 56°C overnight in a shaking water bath or heat block to ensure complete tissue digestion.
-
-
DNA Purification:
-
Purify the genomic DNA from the lysate using a commercial DNA purification kit (e.g., column-based kits) according to the manufacturer's instructions.[12]
-
Elute the DNA in nuclease-free water or a low-salt buffer.
-
-
Quantification and Quality Control:
-
Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Protocol 2: Direct (Sanger) Sequencing of K-ras Exon 2
This method is considered the gold standard for identifying all possible base substitutions.[11]
-
PCR Amplification:
-
Set up a PCR reaction to amplify the region of the K-ras gene containing codons 12 and 13.
-
Reaction Mix (25 µL total volume):
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Verify the PCR product size (e.g., ~220 bp) by running an aliquot on a 1.5% agarose gel.
-
-
PCR Product Purification:
-
Purify the remaining PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).[12]
-
-
Cycle Sequencing Reaction:
-
Perform sequencing reactions for both the forward and reverse strands using a kit like the BigDye™ Terminator Cycle Sequencing Kit.[12] This involves using the purified PCR product as a template and one of the original PCR primers (forward or reverse) as the sequencing primer.
-
-
Sequencing and Analysis:
-
Purify the cycle sequencing products to remove unincorporated dye terminators.[12]
-
Analyze the purified products on a capillary electrophoresis-based genetic analyzer.
-
Align the resulting sequence files with a wild-type K-ras reference sequence (e.g., GenBank NM_004985.3) to identify any mutations in codons 12 and 13.[12]
-
Protocol 3: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method leverages restriction enzymes to differentiate between wild-type and mutant alleles.[19]
-
Mutagenic PCR Amplification:
-
Perform PCR amplification of the K-ras gene region of interest. Often, a "mismatch" or "mutagenic" primer is used to introduce a restriction site in the wild-type allele that is absent in the mutant allele (or vice versa).
-
Use a PCR protocol similar to the one described for Sanger sequencing, but with the specific primers designed for the RFLP assay.
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with the appropriate restriction enzyme (e.g., BstNI for some codon 12 mutations) according to the manufacturer's protocol.[22]
-
A typical digestion reaction includes the PCR product, 10x reaction buffer, the restriction enzyme, and nuclease-free water.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C or 60°C) for several hours to overnight.[19]
-
-
Gel Electrophoresis:
-
Analyze the digested DNA fragments by electrophoresis on a high-resolution agarose or polyacrylamide gel.
-
Include undigested PCR product as a control.
-
-
Analysis:
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
The presence of a mutation is determined by the resulting banding pattern. For example, the wild-type allele may be cut into smaller fragments, while the mutant allele remains uncut (or vice versa), allowing for clear differentiation.[20][22]
-
References
- 1. K-ras mutations are frequent in pulmonary squamous cell carcinomas but not in adenocarcinomas of WBN/Kob rats induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in KRAS Mutation Detection and Clinical Implications | MDPI [mdpi.com]
- 6. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 7. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 8. revvity.com [revvity.com]
- 9. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 10. High yields of K-ras mutations in intraductal papillary mucinous tumors and invasive adenocarcinomas induced by N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine in the pancreas of female Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRAS Testing: A Tool for the Implementation of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanger sequencing in routine KRAS testing: a review of 1720 cases from a pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR | PLOS One [journals.plos.org]
- 15. Optimized allele-specific real-time PCR assays for the detection of common mutations in KRAS and BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a Multiplex Allele-Specific Polymerase Chain Reaction Assay for Detection of KRAS Gene Mutations in Formalin-Fixed, Paraffin-Embedded Tissues from Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers | MDPI [mdpi.com]
- 18. Optimization of routine KRAS mutation PCR-based testing procedure for rational individualized first-line-targeted therapy selection in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cross-Sectional Study for Evaluation of KRAS and BRAF Mutations by Reverse Dot Blot, PCR-RFLP, and Allele-Specific PCR Methods Among Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comparison of four methods for detecting KRAS mutations in formalin-fixed specimens from metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Histopathological Validation of Lesions Induced by N-Nitrosobis(2-oxopropyl)amine (BOP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the histopathological validation of pancreatic lesions induced by the chemical carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP). It is designed to offer an objective comparison of experimental findings, detailed methodologies, and the underlying molecular mechanisms for researchers in the field of pancreatic cancer.
Introduction
This compound (BOP) is a potent carcinogen widely used to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster.[1] The resulting tumors exhibit significant histopathological and molecular similarities to human PDAC, making this model highly relevant for studying carcinogenesis and evaluating potential therapeutic interventions.[2] This guide synthesizes data from multiple studies to provide a comparative analysis of BOP-induced lesions.
Quantitative Data Presentation
The following tables summarize quantitative data on the incidence and multiplicity of BOP-induced pancreatic lesions under various experimental conditions.
Table 1: Effect of Partial Pancreatectomy (PP) on BOP-Induced Pancreatic Carcinoma in Syrian Golden Hamsters
| Treatment Group | Number of Animals | Pancreatic Cancer Incidence (%) | Number of Carcinomas per Tumor-Bearing Hamster | Average Tumor Diameter (mm) |
| BOP 30 min after PP (Group 1) | 33 | 3 | 1.0 | 4 |
| BOP 1 week after PP (Group 2) | 35 | 31 | 2.6 | 10 |
| BOP 1 week before PP (Group 3) | 26 | 12 | 1.0 | 3.5 |
| Sham Operation + BOP (Group 5) | 23 | 13 | 1.3 | 4 |
| BOP only (Group 6) | 27 | 22 | 2.6 | 9 |
Data synthesized from a study investigating the modifying effects of partial pancreatectomy on BOP-induced pancreatic carcinogenesis.[3][4][5]
Table 2: Influence of Dietary Alpha-Linolenic Acid (ALA) on BOP-Induced Pancreatic Adenocarcinoma and Liver Metastases in Syrian Golden Hamsters
| Treatment Group (ALA % in high-fat diet) | Pancreatic Adenocarcinoma Incidence (%) | Incidence of Liver Metastases (%) |
| Control (low-fat, no ALA) | 91 | Not Reported |
| 2.5% ALA | 100 | 18 |
| 5% ALA | 100 | 27 |
| 7.5% ALA | 100 | 50 |
| 10% ALA | 100 | 91 |
Data from a study assessing the promotional effect of dietary ALA on BOP-induced pancreatic cancer.[4]
Table 3: Effect of Regenerating Pancreas on BOP-Induced Carcinoma Incidence in Hamsters
| Treatment Group | Total BOP Dose (mg/kg) | Number of Animals | Carcinoma Incidence (%) |
| Regenerating Pancreas | 120 | 16 | 75 |
| Non-regenerating Pancreas (Control) | 120 | 26 | 38 |
| Regenerating Pancreas | 90 | 15 | 27 |
| Non-regenerating Pancreas (Control) | 90 | 25 | 24 |
| Regenerating Pancreas | 40 | 15 | 7 |
| Non-regenerating Pancreas (Control) | 40 | 28 | 11 |
Data from a study examining the impact of administering BOP during the S phase of the cell cycle in a regenerating pancreas.[6]
Experimental Protocols
This section details the methodologies for inducing and validating pancreatic lesions using BOP.
Induction of Pancreatic Lesions in Syrian Golden Hamsters
A commonly used protocol for inducing pancreatic tumors involves subcutaneous injections of BOP.
Materials:
-
This compound (BOP)
-
Saline solution
-
Syrian golden hamsters (typically 5-8 weeks old)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: House the hamsters for at least one week under standard laboratory conditions before the start of the experiment.
-
BOP Preparation: Dissolve BOP in a sterile saline solution to the desired concentration (e.g., 10 mg/kg body weight).
-
Administration: Inject the BOP solution subcutaneously into the hamsters. A typical regimen involves weekly injections for a predetermined number of weeks (e.g., 3-10 weeks).[5][7] The specific dosage and duration can be varied to modulate tumor incidence and latency.[6][8]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or tumor development. Body weight should be recorded weekly.
-
Termination: Euthanize the animals at a predetermined time point (e.g., 20-40 weeks after the last BOP injection) for tissue collection.
Histopathological Examination of Pancreatic Lesions
This protocol outlines the steps for tissue processing, staining, and analysis.
1. Tissue Collection and Fixation:
-
Immediately following euthanasia, carefully dissect the entire pancreas.
-
Gently remove any adhering adipose and connective tissue.[9] The pancreas is a delicate organ and degrades rapidly, so prompt fixation is crucial.[2][10]
-
For optimal fixation, immerse the entire pancreas in a large volume (at least 20 times the tissue volume) of 10% neutral buffered formalin.[2] To ensure proper fixation and maintain the tissue's shape, it can be spread out in a cassette lined with a biopsy sponge.[2]
-
Fix the tissue for 24-48 hours at room temperature.[2]
2. Tissue Processing and Embedding:
-
After fixation, wash the tissue in several changes of phosphate-buffered saline (PBS).
-
Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).[10]
-
Clear the tissue with xylene or a xylene substitute.[10]
-
Infiltrate and embed the tissue in paraffin wax.[10]
3. Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on positively charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin and Eosin (H&E) Staining:
-
Stain with Hematoxylin (e.g., Harris or Mayer's) to stain cell nuclei blue/purple.[11][12]
-
Differentiate in acid alcohol.
-
"Blue" the sections in a suitable reagent.
-
Counterstain with Eosin Y to stain the cytoplasm and extracellular matrix pink/red.[11][12]
-
Dehydrate the stained sections through graded ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
4. Histopathological Evaluation:
-
Examine the stained sections under a light microscope.
-
Classify the pancreatic lesions based on established criteria.[13] Lesions typically progress from ductal hyperplasia and dysplasia to carcinoma in situ and invasive adenocarcinoma.[2]
-
Quantitative analysis can be performed to determine the incidence (percentage of animals with lesions) and multiplicity (average number of lesions per animal) of different lesion types.
Visualizations
Experimental Workflow
References
- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 3. Human Pancreas Processing [protocols.io]
- 4. Does dietary alpha-linolenic acid promote liver metastases in pancreatic carcinoma initiated by BOP in Syrian hamster? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ultrastructural study of precancerous and cancerous lesions of the pancreas in Syrian golden hamsters induced by this compound. | Semantic Scholar [semanticscholar.org]
- 6. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Unraveling the Molecular Scars: A Comparative Analysis of DNA Adducts from Different Nitrosamines
For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage by nitrosamines is paramount for assessing carcinogenic risk. This guide provides a comparative analysis of DNA adducts formed by different nitrosamines, supported by experimental data and detailed methodologies.
Nitrosamines, a class of potent carcinogens found in various consumer products and as contaminants in some pharmaceuticals, exert their genotoxic effects primarily through the formation of DNA adducts. These covalent modifications to DNA can lead to mutations and initiate carcinogenesis if not repaired. This guide will delve into a comparative analysis of the DNA adducts formed by prominent nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
Metabolic Activation: The First Step to Genotoxicity
Nitrosamines themselves are not reactive with DNA. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to be converted into highly reactive electrophilic intermediates.[1] This process, known as bioactivation, is a critical determinant of their carcinogenic potential.
The primary activation pathway for many nitrosamines is α-hydroxylation, which leads to the formation of unstable α-hydroxynitrosamines.[2] These intermediates spontaneously decompose to yield alkyldiazonium ions, which are potent alkylating agents that readily react with DNA bases.[3]
Comparative DNA Adduct Profiles of Key Nitrosamines
The type and extent of DNA adduct formation vary significantly among different nitrosamines, influencing their mutagenic and carcinogenic properties. The following table summarizes the primary DNA adducts formed by NDMA, NDEA, and NNK, along with their relative carcinogenicity.
| Nitrosamine | Primary DNA Adducts | Key Miscoding Adduct | Relative Carcinogenicity & Target Organs |
| N-Nitrosodimethylamine (NDMA) | N7-methylguanine (N7-MeG), O⁶-methylguanine (O⁶-MeG), N3-methyladenine (N3-MeA)[4] | O⁶-methylguanine (O⁶-MeG) | Potent hepatocarcinogen.[5][6] |
| N-Nitrosodiethylamine (NDEA) | N7-ethylguanine (N7-EtG), O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT)[4] | O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT) | Potent hepatocarcinogen; also induces tumors in the respiratory tract.[5][7] |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | O⁶-methylguanine (O⁶-MeG), N7-methylguanine (N7-MeG), Pyridyloxobutyl (POB) adducts (e.g., O²-POB-dT), Pyridylhydroxybutyl (PHB) adducts[8][9] | O⁶-methylguanine (O⁶-MeG), O²-pyridyloxobutyl-thymidine | Potent lung carcinogen; also induces tumors of the pancreas, liver, and nasal cavity.[2][9] |
NDMA primarily acts as a methylating agent, with O⁶-methylguanine being a critical miscoding lesion that can lead to G:C to A:T transition mutations if not repaired.[4] NDEA , on the other hand, is an ethylating agent. While structurally similar to NDMA, the resulting ethyl adducts, such as O⁶-ethylguanine and O⁴-ethylthymine, are often more persistent and may contribute to its higher carcinogenic potency in some tissues compared to NDMA.[5]
NNK , a tobacco-specific nitrosamine, exhibits a more complex DNA adduction profile. It can undergo metabolic activation via two pathways: α-methylene hydroxylation, which leads to the formation of methyl DNA adducts similar to NDMA, and α-methyl hydroxylation, which results in the formation of bulky pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts.[2][8] The presence of these bulky adducts, in addition to methyl adducts, is thought to contribute to the potent lung carcinogenicity of NNK.[9]
Experimental Protocols for DNA Adduct Analysis
The detection and quantification of DNA adducts are crucial for assessing the genotoxic potential of nitrosamines. Two primary methods employed for this purpose are ³²P-Postlabeling and Mass Spectrometry-based techniques.
³²P-Postlabeling Assay
This highly sensitive method allows for the detection of very low levels of DNA adducts.[10][11]
Methodology:
-
DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells exposed to a nitrosamine. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky, adducted ones.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using a phosphorimager or scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.[12]
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated from the biological matrix. For the analysis of many adducts, the DNA is subjected to enzymatic or chemical hydrolysis to release the adducted nucleosides or bases.
-
Sample Cleanup and Enrichment: The sample is purified, often using solid-phase extraction (SPE), to remove interfering substances.
-
LC Separation: The prepared sample is injected into a liquid chromatography system, where the different DNA adducts are separated based on their physicochemical properties.
-
MS/MS Detection and Quantification: The separated adducts are introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative DNA damage induced by 8 nitrosamines in primary human and macaque hepatocytes -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 8. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Nitrosobis(2-oxopropyl)amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of carcinogenic compounds like N-Nitrosobis(2-oxopropyl)amine (BOP) is a critical aspect of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of BOP, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is a potent carcinogen and should be handled with extreme caution.[1][2][3][4][5] Adherence to the following safety protocols is mandatory:
-
Work in a designated area: All handling of BOP and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber), and safety goggles with side shields.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Waste Segregation: All materials contaminated with BOP, including glassware, pipette tips, and PPE, must be treated as hazardous waste and segregated from other laboratory waste streams.
Disposal Procedures
The primary method for the disposal of this compound is through chemical degradation to less toxic compounds. Two potential methods are outlined below. The recommended and more thoroughly documented procedure for nitrosamines involves reduction with an aluminum-nickel alloy.
Method 1: Reduction with Aluminum-Nickel Alloy (Recommended)
This procedure is a simple, one-step method for the chemical degradation of various carcinogenic nitrosamines.[6] The process involves the reduction of the nitrosamine to the corresponding amine.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in an aqueous alkali solution (e.g., potassium hydroxide).
-
Reagent Addition: Slowly and carefully add aluminum-nickel alloy powder to the solution. The reaction can be exothermic, so it is advisable to use an ice bath to moderate the temperature.
-
Reaction: Stir the mixture at room temperature. The reaction time will depend on the concentration of the nitrosamine, but it is recommended to allow the reaction to proceed for several hours to ensure complete degradation.
-
Verification (Optional but Recommended): Before disposal, if analytical capabilities are available, test the solution to confirm the absence of the parent nitrosamine.
-
Neutralization and Disposal: Once the degradation is complete, neutralize the alkaline solution with a suitable acid (e.g., hydrochloric acid). The resulting solution, containing the less toxic amine products, can then be disposed of in accordance with local, state, and federal hazardous waste regulations.
Method 2: Base-Catalyzed Decomposition
This compound is known to undergo base-catalyzed decomposition.[1][7] This process involves an intramolecular aldol condensation, leading to the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone, which then decomposes to 3-hydroxy-5-methylpyridine.[1]
Data Presentation
The following table summarizes key data for the substances involved in the disposal of this compound.
| Substance | Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound (BOP) | C₆H₁₀N₂O₃ | 158.16 | Potent Carcinogen, Toxic |
| Aluminum-Nickel Alloy | Al-Ni | Variable | Flammable solid, emits flammable gases in contact with water |
| Potassium Hydroxide | KOH | 56.11 | Corrosive, causes severe skin burns and eye damage |
| 3-Hydroxy-5-methylpyridine | C₆H₇NO | 109.13 | Harmful if swallowed, causes skin and eye irritation |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Base-catalyzed decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenesis by nitrosobis-(2-oxopropyl)amine labeled with deuterium and by nitroso-2-hydroxypropyl-2-oxopropylamine in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
- 7. experts.llu.edu [experts.llu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitrosobis(2-oxopropyl)amine
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of N-Nitrosobis(2-oxopropyl)amine, a potent pancreatic carcinogen. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
This compound (BOP) is a chemical used in research to induce pancreatic neoplasms in animal models, closely mimicking human pancreatic cancer.[1] Its carcinogenic nature necessitates stringent handling, storage, and disposal procedures.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Given its hazardous nature, a comprehensive PPE ensemble is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Standards |
| Hands | Double-gloving with chemotherapy-rated gloves | Inner and outer gloves should be chemical-resistant.[2] All gloves must meet ASTM D6978 standards.[3] |
| Body | Impermeable, disposable gown | Long-sleeved with knit cuffs and back closure.[3] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles and a face shield | Must be worn at all times in the handling area. |
| Respiratory | NIOSH-approved respirator | A full-face or half-mask air-purifying respirator with appropriate cartridges should be used when handling the powder form or when there is a risk of aerosolization.[2] Work should ideally be conducted in a chemical fume hood.[4] |
| Feet | Chemical-resistant shoe covers | To be worn over regular laboratory footwear. |
II. Operational Plan for Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step guide outlines the handling process from preparation to post-handling procedures.
A. Preparation and Handling:
-
Restricted Access: Designate a specific area for handling this compound. Access should be restricted to authorized personnel who are fully trained in the handling of potent carcinogens.
-
Fume Hood Usage: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Donning PPE: Before entering the designated handling area, all required PPE, as detailed in Table 1, must be correctly donned.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontaminating solutions, and waste disposal bags is readily accessible.
B. Post-Handling and Decontamination:
-
Surface Decontamination: All surfaces and equipment that may have come into contact with the chemical must be thoroughly decontaminated. A recommended procedure involves chemical degradation.
-
Doffing PPE: PPE should be removed in a designated area to prevent the spread of contamination. Remove shoe covers, outer gloves, gown, inner gloves, and face/eye protection in that order.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Collection:
-
Dedicated Waste Containers: All solid waste, including contaminated gloves, gowns, and labware, must be collected in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
B. Chemical Inactivation and Disposal:
-
Chemical Degradation: For liquid waste, chemical treatment methods can be employed to destroy the nitrosamine.[5] One effective method involves reduction with aluminum-nickel alloy powder in an alkaline solution, which degrades nitrosamines into less harmful amines.[6] Another approach is denitrosation using 3% hydrobromic acid in glacial acetic acid.[5]
-
Incineration: High-temperature incineration in a facility equipped with a NOx scrubber is a suitable method for the final disposal of both solid and treated liquid waste.[5]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal environmental regulations.
Diagram: Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. chemicea.com [chemicea.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
